Creatinine-d3
Description
Properties
CAS No. |
143827-20-7 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
116.14 g/mol |
IUPAC Name |
2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |
InChI Key |
DDRJAANPRJIHGJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)NC1=N |
Canonical SMILES |
CN1CC(=O)NC1=N |
Appearance |
Assay:≥98% deuterated forms (d1-d3)A crystalline solid |
Synonyms |
2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |
Origin of Product |
United States |
Foundational & Exploratory
What is Creatinine-d3 and its chemical properties
An In-depth Examination of the Chemical Properties and Analytical Applications of a Key Isotope-Labeled Internal Standard
Creatinine-d3, a deuterated isotopologue of creatinine, serves as a critical internal standard in bioanalytical and clinical chemistry. Its use in mass spectrometry-based quantification of endogenous creatinine has become the gold standard for accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and a visual representation of its role in analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this essential analytical tool.
Core Chemical and Physical Properties
This compound is structurally identical to creatinine, with the exception of the three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from endogenous creatinine by mass spectrometry without significantly altering its chemical behavior.
Summary of Chemical and Physical Data
| Property | Value | Reference(s) |
| Chemical Name | 2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one | [1] |
| Synonyms | 1-(Methyl-d3)glycocyamidine, NSC 13123-d3 | [1] |
| CAS Number | 143827-20-7 | [1] |
| Molecular Formula | C₄H₄D₃N₃O | [1] |
| Molecular Weight | 116.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 255 °C (decomposes) | [3] |
| Solubility | Water: 25 mg/mL (requires sonication) PBS (pH 7.2): 10 mg/mL | [2][4] |
| Isotopic Purity | ≥98% to ≥99% deuterated forms (d1-d3) | [1][4] |
| Storage | Store at -20°C for long-term stability | [4] |
| Stability | ≥ 4 years when stored at -20°C as a solid | [4] |
Role in Bioanalysis: An Essential Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of creatinine in biological matrices such as serum, plasma, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical results.[2]
Experimental Protocols for Creatinine Quantification using this compound
The following sections provide a detailed methodology for the quantification of creatinine in serum and urine using this compound as an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent, such as a methanol:water mixture (e.g., 50:50 v/v), to achieve the desired concentration.
-
This compound Working Solution (e.g., 132 µmol/L): Dilute the stock solution with an appropriate solvent, such as 20% methanol in water, to the final working concentration.[2]
-
Creatinine Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled creatinine into a surrogate matrix (e.g., 20% methanol or analyte-free serum).[2]
Sample Preparation
-
Aliquoting: Pipette 50 µL of serum or plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 200 µL of methanol to induce protein precipitation.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 15,000 rpm for 3 minutes to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: Transfer 50 µL of the clear supernatant to a new tube or well and mix with 50 µL of water.
-
Injection: Inject a small volume (e.g., 3 µL) of the final mixture into the LC-MS/MS system.
-
Dilution: Due to the high concentration of creatinine in urine, a significant dilution is required. A common approach is a serial dilution, for example, a 1:20 dilution followed by a further dilution as needed, using a solvent like 40:60 acetonitrile:water.[5]
-
Internal Standard Spiking: Add the this compound working solution to the diluted urine sample.
-
Vortexing and Centrifugation: Vortex the sample and centrifuge if any particulate matter is present.
-
Injection: Inject the diluted and spiked sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting parameters that may require optimization for specific instrumentation and applications.
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar analytes.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical experiment for creatinine quantification using this compound.
Logical Relationship in Quantification
The core principle of using an internal standard is based on the assumption that the analyte and the internal standard behave similarly during the analytical process. The following diagram illustrates the logical relationship in the quantification process.
Conclusion
This compound is an indispensable tool for the accurate and precise measurement of creatinine in biological samples. Its chemical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based methods. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the fields of clinical chemistry, drug development, and metabolic research, enabling robust and reliable quantification of this important biomarker of renal function.
References
- 1. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of creatine, creatinine, creatine-d3 and this compound in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
Creatinine-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Creatinine-d3 for Isotope Dilution Mass Spectrometry
This technical guide provides a comprehensive overview of this compound, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and the biochemical pathways relevant to its application.
Core Properties of this compound
This compound is a stable, isotopically labeled form of creatinine where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to endogenous creatinine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.
| Property | Value | Reference(s) |
| CAS Number | 143827-20-7 | [1][2][3][4] |
| Molecular Formula | C₄H₄D₃N₃O | [1] |
| Molecular Weight | Approximately 116.14 g/mol | [2][3][4][5] |
| Synonyms | 2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one, Creatinine-methyl-d3 | [1][4] |
The Role of this compound in Quantitative Analysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of creatinine in biological matrices such as serum and urine.[1] Creatinine is a key biomarker for assessing renal function, and its accurate measurement is crucial in clinical diagnostics and research.[2]
The principle behind IDMS is the addition of a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (creatinine). The labeled and unlabeled compounds are chemically indistinguishable during sample preparation and chromatographic separation. However, they are readily differentiated by a mass spectrometer due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, variations in sample extraction, and instrument response can be corrected, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Serum Creatinine using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the determination of creatinine in human serum. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Creatinine (for calibration standards)
-
Human Serum (samples, calibrators, and quality controls)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
2. Preparation of Solutions:
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Creatinine Stock Solution: Prepare a stock solution of creatinine in ultrapure water.
-
Working Internal Standard Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50% methanol in water) to the desired working concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the creatinine stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution).
3. Sample Preparation:
-
To a microcentrifuge tube, add a specific volume of serum sample, calibration standard, or quality control.
-
Add a precise volume of the working internal standard solution (this compound) to each tube.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a volume of cold acetonitrile or methanol.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both creatinine and this compound.
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both creatinine and this compound.
-
Calculate the ratio of the peak area of creatinine to the peak area of this compound for all samples, calibrators, and controls.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for creatinine quantification using LC-MS/MS.
Biochemical Context: The Creatine to Creatinine Pathway
Understanding the metabolic origin of creatinine is essential for interpreting its clinical significance. Creatinine is the breakdown product of creatine and phosphocreatine, which are vital for energy metabolism in muscle and brain tissue.[6][7] The synthesis of creatine is a two-step enzymatic process primarily occurring in the kidneys and liver.[8]
Caption: The metabolic pathway from creatine synthesis to creatinine excretion.
Regulation of Creatine Metabolism: Key Signaling Pathways
The cellular uptake and metabolism of creatine are regulated by complex signaling pathways, ensuring energy homeostasis. Two key regulators are AMP-activated protein kinase (AMPK) and insulin.
AMPK Signaling: AMPK acts as a cellular energy sensor. Under conditions of metabolic stress (e.g., exercise), an increased AMP/ATP ratio activates AMPK. Activated AMPK can influence creatine kinase activity and the expression of the creatine transporter (SLC6A8), thereby modulating creatine uptake and utilization to meet cellular energy demands.
Insulin Signaling: Insulin has been shown to enhance the transport of creatine into muscle cells.[3] This effect is thought to be mediated by the stimulation of the sodium-dependent creatine transporter. This interplay is particularly relevant in the context of post-exercise recovery and nutrient timing to maximize creatine uptake.
Caption: Regulation of the creatine transporter by insulin and AMPK signaling.
References
- 1. gosset.ai [gosset.ai]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Insulin effect on creatine transport in skelatal muscle (38464) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pillar of Precision: A Technical Guide to the Stability and Storage of Creatinine-d3
For Researchers, Scientists, and Drug Development Professionals
Creatinine-d3 (2-amino-1-(methyl-d3)-4H-imidazol-4-one) is an indispensable tool in clinical and pharmaceutical research, primarily serving as a stable isotope-labeled internal standard for the accurate quantification of endogenous creatinine by mass spectrometry. Its structural similarity and mass difference from the unlabeled analyte allow for the correction of matrix effects and variations in sample processing, ensuring the reliability of bioanalytical data. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering detailed experimental protocols and data-driven recommendations to maintain its integrity and ensure the precision of quantitative analyses.
Core Stability Profile
The stability of this compound is paramount for its function as an internal standard. Like its unlabeled counterpart, its stability is influenced by temperature, pH, light, and the storage medium. While specific stability data for the deuterated form is not as extensively published as for creatinine, the isotopic substitution of hydrogen with deuterium does not significantly alter its chemical reactivity under typical storage and handling conditions. Therefore, data on creatinine stability can largely be extrapolated to this compound.
Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the degradation of creatinine in solution. For long-term storage, maintaining low temperatures is crucial.
-
pH: Creatinine is most stable in neutral to slightly alkaline conditions. In acidic environments (pH < 5.5), the rate of degradation to creatinine from its precursor, creatine, increases.[1][2] Extreme pH values can also lead to the degradation of the creatinine molecule itself.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3]
-
Solvent: The choice of solvent for stock and working solutions can impact stability. High-purity solvents are recommended to minimize the presence of reactive impurities.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on manufacturer data and scientific literature.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Neat) | -20°C | ≥ 4 years | Store in a tightly sealed, light-resistant container in a desiccated environment. |
| Room Temperature | Stable | Suitable for short-term storage and shipping, provided it is protected from moisture and light. | |
| Stock Solution | -80°C | Up to 6 months | Prepare in a high-purity solvent (e.g., methanol, acetonitrile, or water). Use amber vials. |
| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions. Minimize freeze-thaw cycles. |
It is imperative to consult the Certificate of Analysis provided by the specific supplier for their recommended storage conditions and expiration dates.
Quantitative Stability Data
The following tables summarize the stability of creatinine in aqueous solutions under various pH and temperature conditions. This data serves as a reliable proxy for the stability of this compound.
Table 2: Degradation of Creatinine in Aqueous Solution at 25°C
| pH | Degradation after 3 days |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data adapted from Howard and Harris (1999).[1]
Table 3: Stability of Creatinine in Human Urine
| Storage Temperature | Storage Duration | Stability |
| 55°C | 2 days | < 3% decrease in creatinine levels |
| 55°C | 30 days | Significant decrease in creatinine levels |
| Room Temperature | Up to 48 hours | Stable |
Data from Shioi et al. (1997).[4]
Experimental Protocols
A comprehensive assessment of this compound stability involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.
Protocol 1: Long-Term Stability Study of a this compound Stock Solution
-
Objective: To determine the stability of a this compound stock solution under recommended long-term storage conditions.
-
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., methanol, acetonitrile, or LC-MS grade water)
-
Validated stability-indicating analytical method (e.g., LC-MS/MS)
-
Calibrated storage freezer (-80°C or -20°C)
-
Amber glass vials
-
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the vials at the desired long-term storage temperature (e.g., -80°C).
-
Establish a testing schedule (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).
-
At each time point, retrieve a vial, allow it to equilibrate to room temperature, and analyze its concentration using the validated analytical method.
-
Compare the results to the initial concentration to determine the percentage of degradation.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light source
-
Heating block or oven
-
Validated stability-indicating analytical method (e.g., LC-MS/MS with a non-specific detector to observe all degradation products)
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂ and store at room temperature for a specified time.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the this compound solution to a controlled UV light source for a specified duration.
-
Analyze all stressed samples, along with a control sample, using the validated analytical method to identify and quantify any degradation products.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use and stability testing of this compound.
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Use of this compound as an internal standard in bioanalysis.
Caption: Primary degradation pathway of creatine to creatinine.
Conclusion
Maintaining the stability of this compound is critical for its effective use as an internal standard in quantitative bioanalysis. By adhering to the recommended storage conditions—primarily low temperatures and protection from light and extreme pH—researchers can ensure the integrity of this vital analytical tool. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments, further ensuring the accuracy and reproducibility of analytical results. As with any analytical standard, it is essential to consult the supplier's documentation for specific recommendations and to perform in-house validation to confirm stability under your laboratory's specific conditions.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forum.bodybuilding.nl [forum.bodybuilding.nl]
- 3. Investigation of the photocatalytic degradation pathway of the urine metabolite, creatinine: the effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of urine creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical application of Creatinine-d3 as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, is a cornerstone of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This guide will provide a comprehensive overview of the core concepts, detailed experimental protocols, and critical data presentation for the accurate and precise quantification of creatinine in biological matrices.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for the quantification of analytes in complex biological samples.[1][2] The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of the analytical workflow.
This compound is chemically identical to endogenous creatinine, with the only difference being the presence of three deuterium atoms, which increases its molecular weight.[3] This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience the same effects throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled internal standard, variations that can lead to inaccurate results are effectively normalized.
Key advantages of using this compound as an internal standard:
-
Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[3] this compound co-elutes with creatinine and experiences the same matrix effects, allowing for accurate correction.[3]
-
Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Since this compound behaves identically to creatinine, any losses will be proportional for both, and the ratio of their signals will remain constant.[3]
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, the use of this compound significantly enhances the accuracy and precision of the quantitative results.[2][4]
Physicochemical Properties of Creatinine and this compound
A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | Creatinine | This compound |
| Chemical Formula | C₄H₇N₃O | C₄H₄D₃N₃O[5] |
| Molecular Weight | 113.12 g/mol | 116.1 g/mol [5] |
| Formal Name | 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one | 2-amino-1,5-dihydro-1-(methyl-d₃)-4H-imidazol-4-one[5] |
| CAS Number | 60-27-5 | 143827-20-7[5] |
Experimental Workflow and Protocols
The following sections provide a detailed overview of a typical experimental workflow for the quantification of creatinine in biological samples using this compound as an internal standard.
General Experimental Workflow
The overall process can be visualized as a series of sequential steps, from sample collection to data analysis.
Caption: A generalized workflow for creatinine quantification using IDMS.
Detailed Experimental Protocol
This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.[1][4][6]
3.2.1. Materials and Reagents
-
Creatinine reference standard
-
This compound internal standard[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Biological matrix (e.g., serum, plasma, urine)
3.2.2. Preparation of Stock and Working Solutions
-
Creatinine Stock Solution: Prepare a stock solution of creatinine in a suitable solvent (e.g., water or 20% methanol) at a concentration of approximately 1 mg/mL.
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of approximately 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the creatinine stock solution with the appropriate solvent to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples, quality controls, and calibration standards. A typical concentration might be around 0.06 mg/dL.[6]
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (calibrator, quality control, or unknown), add a precise volume of the this compound internal standard working solution.[1]
-
Add a protein precipitation agent, such as methanol or acetonitrile (e.g., 3 volumes).[1][4]
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1] The supernatant may be further diluted if necessary.[6]
3.2.4. Liquid Chromatography (LC) Conditions
The following table summarizes typical LC parameters for the separation of creatinine.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Isocratic or a shallow gradient depending on the method |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
3.2.5. Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550 °C[4][6] |
| Ion Spray Voltage | 4500 - 5500 V[6] |
| Collision Gas | Argon |
MRM Transitions:
The following table lists the commonly used MRM transitions for creatinine and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Creatinine | 114.1 | 44.2 |
| Creatinine | 114.1 | 86.1 |
| This compound | 117.1 | 47.2 |
| This compound | 117.1 | 89.1 |
Note: The selection of quantifier and qualifier ions should be determined during method development and validation.
Data Analysis and Method Validation
Data Analysis
-
Peak Integration: The chromatographic peaks for both creatinine and this compound are integrated to obtain their respective peak areas.
-
Ratio Calculation: The peak area ratio of creatinine to this compound is calculated for each sample.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
-
Quantification: The concentration of creatinine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters, as recommended by regulatory guidelines (e.g., EMA, ICH M10), are outlined below.[7][8]
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV%). |
| Calibration Curve | The relationship between the instrumental response and the known concentration of the analyte over a defined range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte.[3] |
| Recovery | The efficiency of the extraction process. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. |
Signaling Pathways and Logical Relationships
The principle of using a stable isotope-labeled internal standard is based on a logical relationship that ensures accurate quantification.
Caption: The logical principle of matrix effect correction using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis represents the gold standard for the accurate and precise quantification of creatinine. Its ability to compensate for matrix effects and sample variability is unparalleled, making it an indispensable tool for researchers, scientists, and drug development professionals. By following well-validated experimental protocols and adhering to the principles of isotope dilution mass spectrometry, reliable and high-quality data can be consistently achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
The Gold Standard of Quantification: A Technical Guide to Deuterated Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the landscape of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is fundamental for reliable and reproducible results. Among the various types of internal standards, deuterated standards have emerged as the superior choice, providing a robust solution to the inherent variabilities of the analytical process.
This in-depth technical guide explores the core principles, synthesis, applications, and best practices for the use of deuterated internal standards. It provides detailed experimental methodologies and quantitative data to demonstrate their efficacy, empowering researchers to enhance the quality and integrity of their analytical data.
Core Principles: The Power of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis.[1] The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest stage of the sample preparation process.[2] This "spiked" sample then contains a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.
Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations throughout the entire analytical workflow.[3] This includes extraction efficiency, potential degradation, and, most importantly, ionization efficiency in the mass spectrometer. By monitoring the signal of the deuterated standard, any variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification of the target analyte.
Advantages of Deuterated Standards Over Other Internal Standards
Deuterated internal standards are widely regarded as the "gold standard" because they offer significant advantages over other types of internal standards, such as structural analogs.[3] The primary advantage is their ability to mitigate the "matrix effect," a common challenge in bioanalysis where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2] Since deuterated standards are nearly chemically and physically identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction.[2]
Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, which can compromise data quality. The use of deuterated standards leads to enhanced method robustness and reproducibility.[3]
Synthesis of Deuterated Standards
The incorporation of deuterium into a molecule of interest can be achieved through two primary methods: hydrogen/deuterium (H/D) exchange and chemical synthesis with isotope-containing building blocks.[4]
-
Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis or with the use of metal catalysts in the presence of a deuterated solvent.[4] For example, H/D exchange can occur at the alpha position to a carbonyl group through a keto-enol tautomerism in a basic D₂O solution.[4] While often simpler, this method is limited to producing deuterium-labeled standards.[4]
-
Chemical Synthesis: This approach offers greater flexibility in the position, type, and number of isotopic substitutions.[4] It involves using deuterated starting materials or reagents in a synthetic route to build the desired deuterated molecule. For instance, the synthesis of deuterated vitamin D metabolites has been achieved using A-ring synthons containing three deuterium atoms.[5][6] Similarly, deuterated volatile lipid degradation products have been prepared using starting materials like deuterium oxide (D₂O) and lithium aluminum deuteride (LiAlD₄).[7]
When designing a deuterated standard, it is crucial to place the deuterium labels in chemically stable positions to avoid H/D exchange with the solvent or during sample processing.[4] Labels should not be placed on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups under certain conditions, as this can lead to loss of the isotopic label.[4]
Quantitative Data on the Impact of Deuterated Standards
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize data from various studies, highlighting the superior performance of methods employing deuterated standards compared to those using structural analogs.
| Analyte | Internal Standard Type | Mean Bias (%) | Precision (CV %) |
| Sirolimus | Deuterated (SIR-d3) | Not specified | 2.7 - 5.7 |
| Structural Analog (DMR) | Not specified | 7.6 - 9.7 | |
| Analyte X | Deuterated | 100.3 | 7.6 |
| Structural Analog | 96.8 | 8.6 |
Table 1: Comparison of Precision for Sirolimus Quantification. This data demonstrates a significant improvement in precision when using a deuterated internal standard for the analysis of the immunosuppressant drug sirolimus.[2]
Table 2: Comparison of Accuracy and Precision. This table illustrates the improved accuracy (mean bias closer to 100%) and precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analog.[8]
Experimental Protocols
The successful implementation of deuterated standards requires meticulously developed and validated experimental protocols. Below is a detailed methodology for the quantification of an analyte in a biological matrix using a deuterated internal standard, adapted from established protocols.[1][3][9]
Materials and Reagents
-
Analytes and Internal Standard: Analyte standard and a suitable deuterated internal standard (e.g., Testosterone and Testosterone-d2).
-
Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate, and hexane.
-
Reagents: Formic acid.
-
Sample Matrix: Blank biological matrix (e.g., bovine serum).
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration in the appropriate solvent for spiking into samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: To a defined volume of the biological sample (e.g., 1.0 mL of bovine serum), calibrator, or quality control sample, add a precise volume of the deuterated internal standard spiking solution.
-
Equilibration: Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.
-
Extraction: Add an appropriate volume of an extraction solvent mixture (e.g., 5.0 mL of hexane:ethyl acetate, 90:10, v/v).
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 150 µL of 70:30 v/v methanol/water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.
-
Mass Spectrometry (MS) System: A tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard (e.g., Testosterone-d2: m/z 291.2 → 97.1).
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Concentration Determination: Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Potential Challenges and Best Practices
While deuterated standards are highly effective, there are potential challenges to consider:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight chromatographic shift, causing the deuterated internal standard to elute at a slightly different retention time than the native analyte.[1] If this separation is significant, the analyte and internal standard may experience different matrix effects, negating the primary benefit of using a stable isotope-labeled internal standard.[1]
-
Isotopic and Chemical Purity: The isotopic and chemical purity of the deuterated internal standard is crucial to prevent interference with the analyte signal.[1] High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are recommended.[10]
-
H-D Exchange: As mentioned earlier, the deuterium labels must be in stable positions to prevent exchange with protons from the solvent or matrix.[4]
To ensure the successful use of deuterated standards, the following best practices are recommended:
-
Verify Co-elution: During method development, rigorously confirm the co-elution of the analyte and the deuterated internal standard under the final chromatographic conditions.[1]
-
Monitor Internal Standard Response: Track the internal standard response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues.[1]
-
Ensure Purity: Use deuterated standards with high isotopic and chemical purity.
Visualizing Key Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical workflows and relationships central to the use of deuterated standards in analytical chemistry.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship illustrating how a deuterated IS corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Clinical Researcher's Guide to Creatinine-d3: A Versatile Tool for Advancing Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern clinical research, precision and accuracy are paramount. The demand for robust, reliable biomarkers has led to the adoption of stable isotope-labeled compounds, among which Creatinine-d3 has emerged as a important tool. This technical guide provides an in-depth exploration of the applications of this compound in clinical research, with a primary focus on its pivotal role in the innovative D3-Creatine (D3Cr) dilution method for the direct measurement of skeletal muscle mass. We will delve into the experimental protocols, present key quantitative data, and illustrate the underlying principles and workflows through detailed diagrams. This guide will also touch upon the utility of this compound as a critical internal standard in mass spectrometry-based assays, ensuring the accuracy of creatinine quantification.
Introduction: The Significance of Stable Isotope Dilution
Stable isotope dilution (SID) is a powerful analytical technique that utilizes the introduction of a known quantity of a stable isotope-labeled version of an analyte into a sample. This labeled compound, or "tracer," is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes, such as deuterium (²H or D). By measuring the ratio of the labeled to the unlabeled analyte using mass spectrometry, researchers can achieve highly accurate and precise quantification, mitigating the effects of sample loss during preparation and ionization variability in the mass spectrometer. This compound, a deuterated analog of creatinine, exemplifies the successful application of this principle in clinical research.
The D3-Creatine Dilution Method: A Paradigm Shift in Muscle Mass Assessment
Traditionally, the assessment of skeletal muscle mass has relied on indirect methods such as dual-energy X-ray absorptiometry (DXA), bioelectrical impedance analysis (BIA), and anthropometry.[1][2] While widely used, these methods are often subject to limitations related to hydration status, body composition, and radiation exposure.[2][3] The D3-Creatine (D3Cr) dilution method has emerged as a groundbreaking, non-invasive, and direct measure of total body skeletal muscle mass.[1][2][4]
Principle of the D3-Creatine Dilution Method
The D3Cr dilution method is predicated on the fact that approximately 98% of the body's creatine pool resides within skeletal muscle.[2][5] The core principle involves the oral administration of a known tracer dose of deuterated creatine (D3-Creatine).[4][5] This labeled creatine is absorbed and transported into the muscle cells, where it mixes with the endogenous creatine pool.[2][5] Within the muscle, both labeled and unlabeled creatine undergo an irreversible conversion to their respective creatinine forms (D3-Creatinine and creatinine) at a constant rate.[2][5] This newly formed D3-Creatinine and endogenous creatinine are then released into the bloodstream and subsequently excreted in the urine.[4]
By measuring the enrichment of D3-Creatinine relative to the unlabeled creatinine in a urine sample collected after isotopic steady state has been achieved, the total creatine pool size can be determined.[5][6] From the creatine pool size, the total skeletal muscle mass can be accurately calculated.[4][7] A key advantage of this method is that the ratio of D3-creatinine to unlabeled creatinine is independent of creatinine clearance and renal function.[1]
Principle of the D3-Creatine Dilution Method.
Experimental Protocol for the D3-Creatine Dilution Method
The successful implementation of the D3Cr dilution method hinges on a standardized protocol. The following outlines the key steps involved in this procedure.
Participant Preparation and Dosing
-
Dose Administration: Participants ingest a single oral dose of D3-Creatine, typically 30 mg.[4][8]
-
Fasting: A fasting urine sample is required for analysis.[1][8] No special dietary restrictions are generally needed beyond this.[1][5]
Urine Sample Collection
-
Timing: A spot urine sample is collected after isotopic steady state has been achieved. This is typically between 48 to 96 hours (2 to 4 days) post-dose.[2] Some protocols specify a collection window of 72 to 144 hours (3 to 6 days).[1]
-
Sample Handling: Urine samples are collected and stored, often frozen, until analysis.
Sample Analysis by LC-MS/MS
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying D3-Creatinine and endogenous creatinine in urine.[4][7]
-
Internal Standard: this compound is often used as a surrogate analyte or internal standard during the LC-MS/MS analysis to ensure accuracy.[7][9]
-
Measurement: The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of D3-Creatinine and unlabeled creatinine. The ratio of their peak areas is used to determine the enrichment.[7]
Workflow of the D3-Creatine Dilution Method.
Quantitative Data and Method Comparison
The D3Cr dilution method has been validated against gold-standard methods for muscle mass assessment, demonstrating strong correlations.
| Parameter | Value/Finding | Reference(s) |
| D3-Creatine Oral Dose | 30 mg, 60 mg, or 100 mg (30 mg is common) | [4][6][8] |
| Time to Isotopic Steady State | Approximately 30.7 ± 11.2 hours | [3][6] |
| Urine Collection Window | 48-96 hours or 72-144 hours post-dose | [1][2] |
| Correlation with MRI | r = 0.868 | [3][6] |
| Correlation with DXA | r = 0.745 | [2] |
| Method | Advantages of D3-Creatine Dilution | Disadvantages of D3-Creatine Dilution |
| vs. MRI/CT | Lower cost, no radiation exposure, suitable for large-scale and remote studies.[2][10] | Does not provide information on muscle distribution or quality. |
| vs. DXA | More direct measure of muscle mass, less affected by hydration status.[1][2][3] DXA overestimates muscle mass.[2][3] | Requires a waiting period for sample collection. |
| vs. 24-hour Urine Creatinine | Does not require a complete 24-hour urine collection, which is prone to error.[2] | Requires access to LC-MS/MS instrumentation.[11] |
This compound as an Internal Standard
Beyond its role in the D3Cr dilution method, this compound is a widely used internal standard for the quantification of endogenous creatinine in biological samples by GC- or LC-MS.[12] When analyzing serum or urine for creatinine levels, a known amount of this compound is added to the sample at the beginning of the workflow. Because this compound behaves almost identically to endogenous creatinine during sample extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. By measuring the ratio of the analyte (creatinine) to the internal standard (this compound), a highly accurate and precise quantification can be achieved. This is crucial for the accurate assessment of renal function, where serum creatinine levels are a key indicator.[12][13]
Clinical Applications and Future Directions
The applications of the D3Cr dilution method, and by extension this compound, are vast and continue to expand.
-
Sarcopenia Research: The D3Cr method provides a more accurate tool to diagnose and monitor age-related muscle loss.[1][4]
-
Clinical Trials: It can be used as a primary or secondary endpoint in trials investigating interventions for muscle wasting diseases or the anabolic effects of new drugs.[10]
-
Nutritional Studies: The method allows for the precise evaluation of the impact of dietary interventions on muscle mass.
-
Remote Monitoring: The simplicity of the sample collection (a single urine sample) makes it feasible for large-scale epidemiological studies and remote patient monitoring.[4][10]
Future research will likely focus on refining the algorithms for muscle mass calculation, expanding its application to diverse patient populations, and integrating it further into routine clinical practice.
Conclusion
This compound is a versatile and indispensable tool in modern clinical research. Its central role in the D3-Creatine dilution method has revolutionized the assessment of skeletal muscle mass, offering a direct, non-invasive, and highly accurate alternative to traditional methods. Furthermore, its utility as an internal standard in mass spectrometry ensures the reliability of creatinine measurements for the assessment of renal function. As research continues to unravel the complex interplay between muscle mass, health, and disease, the applications of this compound are set to expand, further solidifying its place as a cornerstone of precision in clinical investigation.
References
- 1. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Association of muscle mass measured by D3-Creatine (D3Cr), sarcopenic obesity, and insulin-glucose homeostasis in postmenopausal women | PLOS One [journals.plos.org]
- 5. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "QUANTIFYING SKELETAL MUSCLE MASS USING THE D3-CREATINE METHOD IN THE I" by AE Avery, PM Cawthorn et al. [digitalcommons.wku.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. A protocol for remote collection of skeletal muscle mass via D3-creatine dilution in community-dwelling postmenopausal women from the Women’s Health Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. caymanchem.com [caymanchem.com]
- 13. clearsynth.com [clearsynth.com]
The Gold Standard Redefined: A Technical Guide to Creatinine-d3 for Precise Renal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate assessment of renal function is a cornerstone of clinical research and drug development. For decades, the estimation of glomerular filtration rate (GFR) has been dominated by methods centered on the measurement of endogenous creatinine. However, these methods are fraught with inaccuracies stemming from variations in muscle mass, diet, and analytical interferences. This technical guide delves into the superior methodology of using exogenous Creatinine-d3, in conjunction with isotope dilution mass spectrometry (IDMS), to provide a more precise and reliable measure of renal function. This approach minimizes the biological and analytical variables that plague traditional methods, offering a closer-to-gold-standard assessment of GFR. This document provides an in-depth exploration of the underlying principles, detailed experimental protocols, comparative data, and the metabolic pathways integral to understanding the application of this compound in renal function assessment.
The Limitations of Traditional Creatinine-Based GFR Assessment
The use of endogenous serum creatinine to estimate GFR (eGFR) is widespread due to its convenience and low cost[1][2][3]. However, this approach has significant limitations:
-
Dependence on Muscle Mass: Creatinine is a breakdown product of creatine phosphate in muscle[1][2]. Therefore, serum creatinine levels are directly influenced by an individual's muscle mass, leading to potential misinterpretation of renal function in populations with non-standard body compositions (e.g., elderly, amputees, or individuals with muscle-wasting diseases)[2][3].
-
Dietary Influences: The consumption of cooked meat can transiently increase serum creatinine levels, independent of renal function[2].
-
Analytical Interferences: Traditional analytical methods for creatinine, such as the Jaffe and enzymatic assays, are susceptible to interference from other substances in the blood, leading to inaccurate measurements[4][5].
-
Tubular Secretion: A portion of creatinine is actively secreted by the renal tubules, in addition to being filtered by the glomeruli. This causes creatinine clearance to overestimate the true GFR by approximately 10-20%[6][7][8].
These limitations underscore the need for a more accurate and robust method for GFR determination, particularly in the context of clinical trials and drug development where precision is paramount.
The Principle of Exogenous this compound Clearance
The use of an exogenous tracer that is exclusively eliminated by the kidneys provides a more direct and accurate measure of GFR. The ideal tracer should be freely filtered at the glomerulus without being secreted or reabsorbed by the tubules[9]. While inulin is considered the gold-standard exogenous marker, its use is cumbersome and not practical for routine clinical research[9][10].
This compound (deuterated creatinine) emerges as a highly suitable alternative. By introducing a known amount of this stable isotope-labeled creatinine into the bloodstream and monitoring its rate of clearance, a precise GFR can be determined. This method, known as the plasma clearance method, circumvents the limitations of endogenous creatinine measurement.
The core of this technique lies in Isotope Dilution Mass Spectrometry (IDMS). LC-MS/MS is the analytical method of choice due to its high specificity and sensitivity, allowing for the accurate differentiation and quantification of endogenous (unlabeled) creatinine and the exogenous this compound tracer[5][11][12].
Comparative Analysis of GFR Measurement Techniques
While direct comparative data for a dedicated exogenous this compound GFR clearance method against gold standards is limited in readily available literature, we can infer its potential accuracy by examining the performance of creatinine-based estimations (which this compound aims to improve upon) against reference methods like inulin and iohexol clearance.
| GFR Measurement Method | Principle | Advantages | Disadvantages | Bias Compared to Inulin/Iohexol Clearance |
| Inulin Clearance | Measures the clearance of infused inulin, a fructose polysaccharide. | Gold standard; not secreted or reabsorbed. | Invasive, time-consuming, and technically demanding[9][10]. | Reference Standard (Bias = 0%) |
| Iohexol Clearance | Measures the clearance of infused iohexol, a non-radioactive contrast agent. | Highly correlated with inulin clearance; simpler procedure than inulin[13]. | Requires specialized analysis; potential for adverse reactions to contrast media. | Minimal; considered a reference standard in many settings[13]. |
| Endogenous Creatinine Clearance (24-hour urine) | Measures the clearance of endogenous creatinine from a 24-hour urine collection and a blood sample. | Non-invasive tracer. | Prone to errors from incomplete urine collection; overestimates GFR due to tubular secretion[6]. | Overestimation of 10-20% is common[6]. |
| eGFR (MDRD, CKD-EPI equations) | Estimates GFR from serum creatinine, age, sex, and race. | Simple, fast, and inexpensive; uses a single blood sample[1][2]. | Inaccurate in many populations; influenced by muscle mass, diet, and non-GFR determinants[2][3]. | Varies significantly depending on the equation and patient population; can show substantial bias[13][14]. |
| Exogenous this compound Clearance (Proposed) | Measures the plasma clearance of an intravenously administered bolus of this compound. | Overcomes limitations of endogenous creatinine (muscle mass, diet); high analytical specificity with IDMS. | Requires intravenous administration and multiple blood draws; cost of stable isotope and mass spectrometry analysis. | Expected to be significantly lower than eGFR equations and closer to gold standards, as it is a direct clearance measurement. |
Experimental Protocols
While a standardized clinical protocol for GFR measurement using exogenous this compound is not widely published, the following represents a comprehensive, generalized workflow based on the principles of exogenous tracer clearance studies and stable isotope dilution mass spectrometry.
General Experimental Workflow for Exogenous Tracer GFR Measurement
Figure 1: Generalized workflow for GFR measurement using an exogenous stable isotope tracer.
Detailed LC-MS/MS Protocol for this compound Quantification in Plasma
This protocol is adapted from established methods for the quantification of creatinine in serum/plasma using IDMS, with this compound serving as the analyte of interest and a different stable isotope-labeled creatinine (e.g., ¹³C₂,¹⁵N-Creatinine) as the internal standard (IS).
1. Materials and Reagents:
-
This compound certified reference material
-
¹³C₂,¹⁵N-Creatinine (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
2. Sample Preparation:
-
To 50 µL of plasma sample, quality control, or calibration standard, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 2% B; 0.5-2.0 min: 2-98% B; 2.0-2.5 min: 98% B; 2.5-3.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be optimized (e.g., m/z 117 -> 47) |
| MRM Transition (Internal Standard) | To be optimized (e.g., for ¹³C₂,¹⁵N-Creatinine) |
| Collision Energy | To be optimized for each transition |
4. Data Analysis:
-
Calculate the peak area ratio of the this compound analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Creatinine Metabolism and Renal Handling Pathway
Understanding the metabolic pathway of creatinine is essential for interpreting its role as a biomarker of renal function.
Figure 2: Metabolic pathway of creatinine synthesis and renal excretion.
Creatine is synthesized in the liver and kidneys from the amino acids arginine and glycine[1][4]. It is then transported to muscle tissue where it is converted to phosphocreatine, a high-energy reserve[1][4]. Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form creatinine[1][4]. Creatinine is then released into the bloodstream and is primarily cleared by the kidneys[6][7]. Renal clearance of creatinine involves two main processes: glomerular filtration, where it is freely filtered from the blood, and a smaller component of active tubular secretion, primarily via the organic cation transporter 2 (OCT2) in the proximal tubules[6][7][8].
Conclusion and Future Directions
The use of exogenous this compound coupled with isotope dilution mass spectrometry represents a significant advancement in the accurate assessment of renal function. This methodology overcomes the inherent inaccuracies of traditional endogenous creatinine-based estimations, providing a more reliable GFR measurement that is crucial for clinical research and drug development. By eliminating confounding variables such as muscle mass and diet, the this compound clearance method offers a robust tool for precise pharmacokinetic and safety evaluations of investigational drugs.
Future research should focus on the standardization of clinical protocols for exogenous this compound GFR measurement and the generation of extensive comparative data against gold-standard methods like inulin and iohexol clearance across diverse patient populations. The broader adoption of this superior methodology has the potential to enhance the quality and reliability of clinical trial data, ultimately leading to safer and more effective therapeutic interventions.
References
- 1. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tubular Secretion of Creatinine and Risk of Kidney Failure: The Modification of Diet in Renal Disease (MDRD) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous markers of kidney function and renal drug clearance processes of filtration, secretion, and reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximal Tubular Secretion of Creatinine by Organic Cation Transporter OCT2 in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Comparison of creatinine clearance to inulin clearance in the determination of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iohexol clearance is superior to creatinine-based renal function estimating equations in detecting short-term renal function decline in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the new and traditional CKD-EPI GFR estimation equations with urinary inulin clearance: A study of equation performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard Recalibrated: A Technical Guide to Creatinine-d3 for Urinary Biomarker Normalization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The normalization of urinary biomarker data is a critical step in clinical and preclinical research, aimed at correcting for variations in urine dilution to enable meaningful comparison of biomarker concentrations across individuals and time points. For decades, endogenous creatinine has served as the gold standard for this purpose. However, its physiological variability can introduce significant imprecision. This technical guide explores the use of isotopically labeled creatinine-d3 as a superior method for urinary biomarker normalization. By leveraging the precision of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard to dramatically improve the accuracy and precision of endogenous creatinine quantification, thereby reducing the variability of normalized biomarker data and enhancing the reliability of research outcomes.
The Challenge of Urinary Biomarker Normalization
Urine is a valuable and non-invasive matrix for biomarker discovery and monitoring. However, the concentration of analytes in urine is highly dependent on the hydration status of the individual, leading to significant variability in spot urine samples. To account for this, biomarker concentrations are typically normalized to a reference compound that is excreted at a relatively constant rate.
The Limitations of Traditional Creatinine Normalization
Creatinine, a metabolic byproduct of muscle creatine phosphate, has been the most widely used normalization factor due to its relatively constant excretion rate under normal physiological conditions. However, a growing body of evidence highlights the limitations of this approach:
-
Physiological Variability: Endogenous creatinine excretion is influenced by a multitude of factors, including age, sex, muscle mass, diet (particularly meat consumption), and intense physical activity.[1][2]
-
Pathophysiological Influences: Kidney disease and changes in glomerular filtration rate can significantly alter creatinine excretion, making it an unreliable normalizer in these contexts.[3][4]
-
Analytical Variability: Traditional methods for creatinine measurement, such as the Jaffe reaction, are susceptible to interferences, further contributing to inaccuracies.[5]
This inherent variability in the normalization factor can mask true biological changes in biomarker levels or create the appearance of effects where none exist.
This compound: A Precision Tool for Normalization
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers a robust solution to the challenges of traditional normalization. This compound is chemically identical to endogenous creatinine but has a different mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished by a mass spectrometer.
The Principle of Stable Isotope Dilution
The core principle involves adding a known amount of this compound to each urine sample prior to analysis. During sample preparation and injection into the LC-MS/MS system, any loss of analyte will affect both the endogenous creatinine and the this compound internal standard equally. By measuring the ratio of the endogenous analyte to the internal standard, the concentration of endogenous creatinine can be determined with high accuracy and precision, effectively correcting for analytical variability.[6]
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of urinary creatinine using this compound as an internal standard, followed by the normalization of a biomarker of interest.
Materials and Reagents
-
Creatinine and this compound standards
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Urine samples
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Dilute the urine samples with HPLC-grade water. A dilution factor of 1:20 to 1:100 is common, depending on the expected creatinine concentration.
-
Add a precise volume of the this compound internal standard solution to each diluted urine sample.
-
Vortex the samples thoroughly.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the biomarker |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| - Creatinine | m/z 114 -> 44 |
| - this compound | m/z 117 -> 47 |
| - Biomarker X | Analyte-specific transition |
| Collision Energy | Optimized for each analyte |
Data Analysis and Normalization
-
Generate a calibration curve using known concentrations of creatinine standards spiked with the this compound internal standard.
-
For each sample, determine the peak area ratio of endogenous creatinine to this compound.
-
Calculate the concentration of endogenous creatinine in each sample using the calibration curve.
-
Quantify the concentration of the biomarker of interest in the same analytical run.
-
Normalize the biomarker concentration by dividing it by the accurately determined creatinine concentration. The result is typically expressed as µg of biomarker/mg of creatinine.
Data Presentation: The Impact of this compound on Precision
Table 1: Intra- and Inter-Assay Precision of LC-MS/MS Quantification of Creatinine Using a this compound Internal Standard
| Analyte | Concentration (ng/mL) | Intra-Assay %CV (n=6) | Inter-Assay %CV (n=18) |
| Creatinine | 10 | < 5% | < 7% |
| 100 | < 3% | < 5% | |
| 1000 | < 2% | < 4% |
Data synthesized from typical LC-MS/MS assay validation reports. The use of a stable isotope-labeled internal standard consistently results in low coefficients of variation, indicating high precision.
By minimizing the analytical variability of the creatinine measurement, the overall variability of the normalized biomarker is reduced, allowing for the detection of smaller, more subtle biological changes.
Visualizations: Workflows and Pathways
Creatinine Metabolism and Excretion
The following diagram illustrates the metabolic pathway of creatine to creatinine and its subsequent excretion, highlighting factors that can influence its concentration.
Caption: Creatinine is produced from creatine in muscle and excreted by the kidneys.
Experimental Workflow for Biomarker Normalization
This diagram outlines the step-by-step process from sample collection to normalized biomarker data using the this compound internal standard method.
Caption: Workflow for urinary biomarker normalization using this compound.
Logical Relationship of Normalization Methods
This diagram contrasts the traditional normalization method with the improved method using a this compound internal standard, highlighting the reduction in sources of variability.
Caption: Comparison of traditional vs. This compound normalization logic.
Conclusion and Future Directions
The use of this compound as an internal standard for the LC-MS/MS-based quantification of endogenous creatinine represents a significant advancement in the field of urinary biomarker research. This stable isotope dilution method effectively mitigates the analytical variability associated with traditional creatinine measurements, leading to a more precise and reliable normalization of biomarker data. For researchers and drug development professionals, adopting this methodology can enhance the statistical power of studies, enabling the detection of subtle but significant biomarker changes. While the physiological variability of creatinine excretion remains a consideration, the improved analytical accuracy afforded by this compound provides a more solid foundation for urinary biomarker studies. Future research should focus on direct comparisons of biomarker variability using different normalization strategies to further quantify the benefits of this advanced technique.
References
- 1. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantification of creatinine in human urine by using isotope dilution extractive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the D3-Creatine Dilution Method for Skeletal Muscle Mass Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of skeletal muscle mass is crucial for understanding sarcopenia, cachexia, and the efficacy of therapeutic interventions in various disease states. The D3-creatine (D3-Cr) dilution method has emerged as a direct, non-invasive, and increasingly validated technique for quantifying total body skeletal muscle mass. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and comparative data for the D3-creatine dilution method.
Core Principles
The D3-creatine dilution method is predicated on several key physiological principles:
-
Approximately 98% of the body's total creatine pool is located within skeletal muscle tissue.[1]
-
Creatine and its phosphorylated form, phosphocreatine, are converted to creatinine at a relatively constant rate of about 1.7% of the total creatine pool per day.[1][2]
-
This newly formed creatinine is not utilized by the body and is excreted in the urine.[3][4]
By introducing a known tracer dose of deuterated creatine (D3-creatine), it is possible to determine the total body creatine pool size by measuring the enrichment of D3-creatinine in a subsequent urine sample.[3][5] The total skeletal muscle mass can then be calculated from the creatine pool size, as the concentration of creatine in wet muscle mass is relatively constant.[6][7]
A key advantage of this method is that the measurement of the ratio of D3-creatinine to unlabeled creatinine in urine is not dependent on renal function or creatinine clearance.[8]
Creatine Metabolism and Isotope Dilution Pathway
The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver, involving the amino acids glycine, arginine, and methionine.[2][9] Once synthesized or ingested, creatine is transported to tissues with high energy demands, predominantly skeletal muscle.[9] The D3-creatine dilution method leverages this metabolic pathway to estimate muscle mass.
Diagram of the creatine metabolic pathway and D3-creatine dilution.
Experimental Protocols
The following sections detail the methodologies for the D3-creatine dilution method in both human and murine models.
A standardized protocol for human studies involves the oral administration of D3-creatine followed by the collection of a fasting urine sample.
-
Participant Preparation: Participants are required to fast overnight prior to the administration of the D3-creatine dose.[10][11]
-
D3-Creatine Administration: A single oral dose of D3-creatine is ingested. While doses have ranged from 30 mg to 100 mg in studies, a 30 mg dose is commonly used.[8][10][12][13]
-
Urine Sample Collection: A fasting, morning spot urine sample is collected between 72 and 144 hours (3 to 6 days) post-dose.[8][12] This timeframe allows for the isotopic steady-state of D3-creatinine enrichment in the urine to be achieved, which occurs at approximately 30.7 ± 11.2 hours.[13] For longitudinal studies, a pre-dose urine sample is necessary to correct for any residual D3-creatine from previous administrations.[1]
-
Sample Handling and Storage: Collected urine samples can be aliquoted and stored at -20°C or colder until analysis.[14]
-
Sample Analysis: The urine samples are analyzed using high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) to measure the concentrations of D3-creatinine, unlabeled creatinine, and creatine.[8] The ratio of D3-creatinine to unlabeled creatinine is the primary measure for calculating the total body creatine pool.
Experimental workflow for the human D3-creatine dilution method.
The protocol for mice is adapted for their smaller size and different metabolic rate.
-
Animal Preparation: Mice are maintained on a diet free of exogenous creatine to prevent interference with the measurements.[6]
-
D3-Creatine Administration: A single dose of 2 mg/kg body weight of D3-creatine is administered via intraperitoneal (IP) injection.[6]
-
Urine Sample Collection: Urine samples are collected at various time points post-dosing, such as 2, 6, 12, 24, and 48 hours, to determine the optimal sampling window.[6]
-
Sample Handling and Storage: Urine samples are stored at -80°C until analysis.[6]
-
Sample Analysis: Similar to the human protocol, urine samples are analyzed for D3-creatinine enrichment, as well as creatine and creatinine concentrations, using mass spectrometry.[6]
Data Analysis and Calculation
The total body creatine pool size is calculated from the enrichment of D3-creatinine in the urine. Skeletal muscle mass is then derived by dividing the creatine pool size by the assumed average concentration of creatine in wet muscle mass, which is typically 4.3 g/kg.[6][7] It is important to note that this concentration can vary with age, diet, and activity level.[7] In some individuals, a small amount of the oral D3-creatine dose may be excreted in the urine before being taken up by muscle ("spillage"). An algorithm can be used to correct for this based on the urinary creatine to creatinine ratio.[1][10]
Quantitative Data Summary
The D3-creatine dilution method has been compared to other methods of body composition analysis, such as dual-energy X-ray absorptiometry (DXA) and magnetic resonance imaging (MRI).
| Parameter | Human Studies | Murine Studies | Reference |
| D3-Creatine Dose | 30 mg (oral) | 2 mg/kg (IP) | [6][8] |
| Sample Type | Fasting morning urine | Urine | [6][8] |
| Time to Isotopic Steady State | ~30.7 hours | Not specified | [13] |
| Urine Collection Window | 72-144 hours post-dose | 2-48 hours post-dose | [6][8] |
| Analytical Method | HPLC-MS/MS | Mass Spectrometry | [6][8] |
| Comparison with Other Methods (Human) | Correlation (r-value) | Bias | Reference |
| D3-Cr vs. MRI | 0.88 | -3.00 ± 2.75 kg | [10] |
| D3-Cr vs. DXA (ALM) | Not consistently associated | DXA overestimates muscle mass | [8][10] |
| D3-Cr vs. 24-hour urine creatinine | 0.89 | Not specified | [3] |
ALM: Appendicular Lean Mass
Clinical and Research Applications
The D3-creatine dilution method has demonstrated strong associations with clinically relevant outcomes, particularly in older adults. Studies have shown that low muscle mass as measured by this method is strongly related to weakness, poor physical performance, increased risk of disability, and mortality, whereas lean mass measured by DXA often does not show such strong associations.[8] This suggests that the D3-creatine method provides a more accurate assessment of functional muscle mass.[1]
Limitations and Considerations
While the D3-creatine dilution method offers significant advantages, there are some underlying assumptions and limitations to consider:[7]
-
Complete Tracer Absorption and Retention: The model assumes complete absorption and retention of the D3-creatine tracer, though some urinary spillage can occur and may require correction.[1][7]
-
Exclusive Distribution in Skeletal Muscle: The calculation assumes that the tracer is distributed solely in skeletal muscle, while in reality, a small percentage is found in other tissues like the brain.[7]
-
Constant Muscle Creatine Concentration: The calculation of muscle mass relies on an assumed constant for creatine concentration in muscle (e.g., 4.3 g/kg), which can be influenced by factors such as age, sex, diet, and physical activity levels.[7] For instance, athletes may have a higher intramuscular creatine pool (e.g., 5.1 g/kg).[15]
Conclusion
The D3-creatine dilution method represents a significant advancement in the field of body composition analysis, offering a direct and accurate measurement of total body skeletal muscle mass. Its non-invasive nature and strong correlation with functional outcomes make it a valuable tool for researchers, scientists, and drug development professionals. As with any methodology, a thorough understanding of its principles, protocols, and limitations is essential for its effective application in clinical and research settings.
References
- 1. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. "QUANTIFYING SKELETAL MUSCLE MASS USING THE D3-CREATINE METHOD IN THE I" by AE Avery, PM Cawthorn et al. [digitalcommons.wku.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Total body skeletal muscle mass estimated by magnetic resonance imaging and creatine (methyl-d3 ) dilution in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Creatinine-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Creatinine-d3, a critical internal standard for the accurate quantification of creatinine. This document details available purchasing options, outlines key experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and visualizes the biochemical context of creatinine metabolism and the analytical workflow.
Sourcing and Procurement of this compound
The selection of a reliable supplier for stable isotope-labeled standards is paramount for ensuring the accuracy and reproducibility of experimental data. This compound is available from a range of reputable chemical suppliers, often with varying purity levels, formats, and pricing. Below is a comparative summary of major suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity/Isotopic Purity | Format | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | This compound solution | 143827-20-7 | Certified Reference Material | 100 µg/mL in (50:50) MeOH:Water | 1 mL ampule |
| Creatinine-(methyl-d3) | 143827-20-7 | 98 atom % D, 98% (CP) | Solid | Custom | |
| Cayman Chemical | This compound | 143827-20-7 | ≥99% deuterated forms (d1-d3) | Crystalline Solid | 500 µg, 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | This compound | 143827-20-7 | 98%, Isotopic Purity 99% | Solid | Inquire |
| Clearsynth | This compound | 143827-20-7 | High Quality | Solid | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg |
| MedChemExpress | Creatine-d3 | 143827-19-4 | Isotopic Enrichment: 99.8% | Solid | Inquire |
| Thomas Scientific | This compound (from Cayman Chemical) | 143827-20-7 | ≥99% deuterated forms (d1-d3) | Crystalline Solid | 500 µg, 1 mg |
| Mercedes Scientific | This compound Solution | Not Specified | Not Specified | Solution | 1 mL |
Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request Certificates of Analysis (CoA) to ensure product quality. Some suppliers may offer bulk quantities or custom synthesis upon request.
The Role of this compound in Bioanalysis
Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for renal function.[1] Its concentration in biological fluids such as serum and urine is a critical diagnostic indicator. Accurate quantification of creatinine is therefore essential in clinical and research settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1]
This compound is an ideal internal standard because it is chemically identical to endogenous creatinine but has a different mass due to the incorporation of deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same sample preparation and ionization effects as the analyte of interest. This co-elution and co-ionization corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Creatinine in Biological Matrices using LC-MS/MS with this compound Internal Standard
This section provides a generalized protocol for the quantification of creatinine in biological samples (e.g., serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific instrumentation and matrix types.[2][3][4]
Materials and Reagents
-
Creatinine standard (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., serum, urine) from a certified source for calibration standards and quality controls.
Preparation of Stock and Working Solutions
-
Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine in a known volume of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the creatinine stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of creatinine in the samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
Sample Preparation (Protein Precipitation for Serum)
-
To 50 µL of serum sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in methanol.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
For urine samples, a simple dilution with the internal standard working solution may be sufficient.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compound retention, such as a C18 reversed-phase column or a HILIC column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both creatinine and this compound. For example:
-
Creatinine: m/z 114 -> m/z 44
-
This compound: m/z 117 -> m/z 47[4]
-
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (creatinine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of creatinine in the unknown samples is then determined from this calibration curve.
Visualizing Key Processes
To further aid in the understanding of this compound's role and application, the following diagrams, generated using the DOT language, illustrate the creatine metabolic pathway and a typical bioanalytical workflow.
Caption: Creatine biosynthesis and degradation pathway.
Caption: Experimental workflow for creatinine quantification.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of creatinine in biological matrices. This guide provides a foundational understanding of the available sourcing options and a detailed framework for the implementation of a robust LC-MS/MS-based analytical method. By following best practices in procurement and experimental execution, researchers can ensure the generation of high-quality data to advance their scientific and drug development objectives.
References
Navigating the Nuances of Creatinine-d3: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for Creatinine-d3 powder. Designed for laboratory personnel, this document synthesizes available safety data, outlines best practices for handling and storage, and provides clear, actionable emergency procedures. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and GHS Classification
The classification of this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) presents some inconsistencies across different suppliers. It is crucial for researchers to be aware of these variations and to handle the substance with a degree of caution that accounts for the most stringent classifications.
One supplier classifies this compound as hazardous, citing the following:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2]
In contrast, other safety data sheets (SDS) classify this compound as not a hazardous substance under GHS.[3][4] Given this discrepancy, it is prudent to handle this compound powder as a potentially hazardous substance, adhering to the more cautious set of handling guidelines.
Note: The related compound, Creatine-d3 hydrate, is also classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Chemical Formula | C4H4D3N3O[3][7][8] |
| Molecular Weight | 116.14 g/mol [4][8][9] |
| Appearance | White to off-white solid/crystalline powder.[6] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml.[7] |
| Stability | Stable under recommended storage conditions.[3][6][10] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure and maintaining the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risk of exposure, all work with this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4][5][6] Accessible safety showers and eye wash stations are mandatory.[4][5]
The following PPE should be worn at all times when handling this compound powder:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side-shields | Conforming to NIOSH (US) or EN 166 (EU) standards.[6] |
| Hand Protection | Protective gloves | Nitrile or latex gloves are suitable.[3] |
| Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Air-purifying respirator | Recommended if there is a risk of dust inhalation.[6] |
General Handling Procedures
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][5][6]
-
Do not eat, drink, or smoke in areas where the powder is handled.[1]
Storage Conditions
Proper storage is essential for maintaining the stability of this compound powder.
| Condition | Temperature | Duration |
| Powder | -20°C[4][5][7] | ≥ 4 years[7] |
| In Solvent | -80°C | 6 months[5] |
| In Solvent | -20°C | 1 month[5] |
The container should be kept tightly sealed and stored in a dry, cool, and well-ventilated place.[4][5][10]
Experimental Protocols
While specific experimental protocols for the safety and handling of this compound are not widely published, the following general procedures, based on best laboratory practices for handling powdered chemical compounds, should be followed.
Weighing and Aliquoting Protocol
-
Preparation: Designate a specific, clean area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, appropriately sized weigh boat on the analytical balance and tare the balance.
-
Transfer: Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a clean spatula. Minimize any actions that could generate dust.
-
Record: Record the exact weight of the powder.
-
Clean-up: Gently clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Solution Preparation Protocol
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Addition of Solvent: In a fume hood, slowly add the solvent to the vessel containing the pre-weighed this compound powder.
-
Dissolution: Gently swirl or vortex the mixture to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container at the recommended temperature.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][6] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][5][6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][5][6] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, to avoid breathing dust.[5][6]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]
-
Clean-up: Sweep up the spilled powder and place it in a suitable, closed container for disposal. Avoid generating dust.[10] Clean the spill area with a damp cloth.
Toxicological Information
Detailed toxicological data for this compound is limited. The primary concerns, as noted in some SDSs, are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3][5][6]
Stability and Reactivity
This compound is stable under recommended storage conditions.[3][6][10] It is incompatible with strong oxidizing agents.[3][6][10] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[3][6]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound powder.
Caption: Standard procedure for handling this compound powder.
Caption: Emergency response workflow for a this compound powder spill.
Disposal Considerations
Dispose of unused this compound powder and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3] Do not allow the material to enter drains or water courses.[5][6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS 143827-20-7: creatinine-methyl-D3 | CymitQuimica [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fishersci.com [fishersci.com]
Decoding the Certificate of Analysis for Creatinine-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a stable isotope-labeled compound like Creatinine-d3 is more than just a document; it is a critical component that assures the quality, identity, and reliability of a key reagent. This in-depth technical guide provides a detailed walkthrough on how to interpret a this compound CoA, enabling you to assess its fitness for your specific research applications, from metabolic studies to use as an internal standard in bioanalytical assays.
Understanding the Core Components of a this compound Certificate of Analysis
A typical CoA for this compound provides a summary of the physical and chemical properties of a specific batch of the material. It is a formal document from the manufacturer that certifies that the product meets its predetermined specifications. Key sections of the CoA include identification, purity, isotopic enrichment, and physical properties.
Data Presentation: A Summary of Typical Quantitative Data
The following tables summarize the kind of quantitative data you can expect to find on a this compound CoA. These values are representative and may vary between suppliers and batches.
Table 1: Identification and Physical Properties
| Parameter | Typical Specification | Importance for Researchers |
| Chemical Name | 2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one | Ensures correct chemical identity. |
| CAS Number | 143827-20-7 | A unique identifier for the specific chemical substance. |
| Molecular Formula | C₄H₄D₃N₃O | Confirms the elemental composition, including the deuterium atoms. |
| Molecular Weight | ~116.14 g/mol | Important for accurate weighing and solution preparation. |
| Appearance | White to off-white solid | A qualitative check for gross impurities or degradation. |
| Solubility | Soluble in water | Informs on appropriate solvents for sample preparation. |
Table 2: Purity and Isotopic Enrichment
| Parameter | Analytical Technique | Typical Specification | Importance for Researchers |
| Chemical Purity | HPLC or LC-MS | ≥98% | High chemical purity is crucial to avoid interference from related impurities in analytical assays. |
| Isotopic Enrichment | Mass Spectrometry or NMR | ≥99 atom % D | Ensures that the vast majority of the molecules are the desired deuterated form, which is critical for its function as an internal standard. |
| Residual Solvents | GC-HS | As per ICH guidelines | Important for in vivo studies to avoid toxicity from residual manufacturing solvents. |
| Elemental Impurities | ICP-MS | As per ICH guidelines | Critical for drug development and clinical applications to ensure patient safety. |
Experimental Protocols: The Science Behind the Specifications
To fully appreciate the data on a CoA, it is essential to understand the methodologies used to generate that data. Below are detailed, representative experimental protocols for the key analyses performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase or HILIC method is typically employed to assess the presence of non-deuterated creatinine and other chemical impurities.
Detailed Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or a HILIC column.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) %A %B 0 95 5 10 5 95 15 5 95 15.1 95 5 | 20 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 234 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase A at a concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is used to confirm the molecular weight of this compound and to determine its isotopic enrichment by measuring the relative abundance of the deuterated and non-deuterated species.[1]
Detailed Methodology:
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Similar to the HPLC method described above, often with a faster gradient.
-
Mass Spectrometry Parameters (Illustrative):
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 117.1 → 47.1
-
Creatinine (unlabeled): m/z 114.1 → 44.1
-
-
Collision Energy: Optimized for each transition.
-
Dwell Time: 100 ms
-
-
Data Analysis for Isotopic Enrichment: The peak areas of the MRM transitions for this compound and any detected unlabeled creatinine are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR is used to confirm the structure and the absence of proton signals where deuterium should be. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei and quantify the isotopic enrichment.[2]
Detailed Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the analyte is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Data Analysis: The spectrum is analyzed for the characteristic peaks of creatinine, and the integral of the methyl proton signal (around 3.0 ppm) should be significantly reduced or absent.
-
-
²H NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 128 or more, as deuterium has a lower natural abundance and gyromagnetic ratio.
-
Data Analysis: The spectrum will show a signal corresponding to the deuterium on the methyl group. The integral of this peak, relative to a known internal standard, can be used to determine the isotopic enrichment.
-
Mandatory Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in generating and interpreting a this compound CoA, the following diagrams illustrate key workflows and relationships.
Interpretation for Researchers and Drug Development Professionals: The Practical Implications
Understanding the numbers on a CoA is one thing; appreciating their impact on your research is another. Here’s a breakdown of what key CoA parameters mean for your work.
Chemical Purity: Minimizing Interference
-
What it tells you: The percentage of the material that is this compound, excluding isotopic variations and solvents.
-
Why it's important: High chemical purity (typically >98%) is essential, especially when this compound is used as an internal standard in a bioanalytical method.[3] Impurities can potentially co-elute with the analyte of interest or the internal standard, leading to inaccurate quantification. In drug development, impurities must be identified and quantified to ensure they are not toxic and do not interfere with the drug's efficacy.
-
Red Flags: A lower-than-expected purity should prompt an investigation into the nature of the impurities. If the impurities are structurally similar to creatinine, they could pose a significant risk of analytical interference.
Isotopic Enrichment: The Key to Accurate Quantification
-
What it tells you: The percentage of the labeled compound that contains the desired number of deuterium atoms. An isotopic enrichment of ≥99 atom % D means that at least 99% of the this compound molecules contain three deuterium atoms.[4]
-
Why it's important: When used as an internal standard, high isotopic enrichment is critical for accurate quantification.[5] The presence of a significant amount of unlabeled creatinine in the this compound standard can lead to an overestimation of the endogenous analyte concentration, particularly at low levels. In metabolic studies, high isotopic enrichment ensures that the tracer is predominantly the labeled form, allowing for accurate tracking of metabolic pathways.
-
Red Flags: Isotopic enrichment below the specified level can compromise the accuracy of quantitative assays. It is crucial to consider the level of unlabeled analyte in the internal standard, especially when measuring low concentrations of the endogenous analyte.
Overall CoA Assessment: A Holistic View
When reviewing a this compound CoA, it is important to consider all the parameters together. A high chemical purity is of little value if the isotopic enrichment is low, and vice versa. For researchers in regulated environments, such as those conducting clinical trials, the CoA is a fundamental part of the audit trail and demonstrates the quality of the materials used in the study.
By thoroughly understanding and critically evaluating the Certificate of Analysis for this compound, researchers can ensure the integrity of their experiments, the accuracy of their data, and the overall success of their research and development endeavors.
References
- 1. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Solubility Profile of Creatinine-d3: A Technical Guide for Researchers
For immediate release: This technical guide provides a detailed overview of the solubility characteristics of Creatinine-d3, a deuterated isotopologue of creatinine. This document is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who utilize this compound as an internal standard for mass spectrometry-based quantification of creatinine. This guide compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Introduction to this compound
This compound (2-amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one) is a stable, isotopically labeled form of creatinine. It serves as an ideal internal standard in clinical and research settings for the accurate measurement of creatinine levels in biological matrices such as serum and urine. Given its critical role, understanding its solubility in various solvents is paramount for the preparation of stock solutions, calibration standards, and quality control samples.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its handling and application in a laboratory setting. Currently, publicly available quantitative solubility data for this compound is limited. The table below summarizes the known solubility information.
| Solvent System | Concentration | Temperature | Source |
| PBS (pH 7.2) | 10 mg/mL | Not Specified | [1][2] |
| Methanol:Water (50:50, v/v) | 100 µg/mL | Not Specified |
Note: The 100 µg/mL concentration in Methanol:Water (50:50) is for a commercially available certified reference material solution and may not represent the maximum solubility.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound. The most widely accepted method for determining equilibrium solubility is the shake-flask method.
Materials and Equipment
-
This compound (crystalline solid)
-
Solvents of interest (e.g., water, methanol, ethanol, DMSO, acetone) of appropriate purity
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Autosampler vials
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. The goal is to have a constant concentration of the dissolved solid in the solvent.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully aspirate the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean collection tube.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
While the solubility of this compound in aqueous buffer is well-documented, a comprehensive profile across a range of common organic solvents is not yet established. This guide provides the available data and a robust, standardized protocol to enable researchers to determine the solubility of this compound in their solvents of interest. Accurate solubility data is crucial for the reliable preparation of standards and the overall quality of analytical measurements.
References
Methodological & Application
Application Note: Quantification of Creatinine in Biological Matrices using a Creatinine-d3 Internal Standard with LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of creatinine in biological samples.
Introduction
Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function.[1] Accurate and precise quantification of creatinine in biological matrices such as serum, plasma, and urine is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for creatinine measurement due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional methods like the Jaffe and enzymatic assays.[2][3] The use of a stable isotope-labeled internal standard, such as creatinine-d3, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[1][2] This application note provides a detailed protocol for the quantification of creatinine in serum/plasma and urine using an LC-MS/MS method with this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS method for creatinine quantification using a this compound internal standard.
Table 1: Method Performance Characteristics in Serum/Plasma
| Parameter | Performance Data | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L | [2] |
| Precision (%CV) | < 5% | [4] |
| Accuracy (% Bias) | Within ± 15% | [4] |
| Total Imprecision | 1.15%–3.84% | [2] |
| Average Bias | 1.06% | [2] |
Table 2: Method Performance Characteristics in Urine
| Parameter | Performance Data | Reference |
| Linearity (R²) | 0.9995 | [3] |
| Limit of Detection (LOD) | 1 ng/mL | [3] |
| Interday Precision (%CV) | < 6.0% | [3] |
| Intraday Precision (%CV) | 2.1% - 17.8% | [3] |
Experimental Protocols
1. Materials and Reagents
-
Creatinine reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (serum, plasma, or urine)
2. Standard and Internal Standard Preparation
-
Creatinine Stock Solution: Prepare a stock solution of creatinine in a suitable solvent (e.g., water or 20% methanol).[2]
-
Creatinine Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.[2]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 20% methanol or water with 0.06 mg/dL of this compound).[2][5]
3. Sample Preparation
3.1. Serum/Plasma - Protein Precipitation Method [2]
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 rpm for 3 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 50 µL of water to the supernatant.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
3.2. Urine - Dilute-and-Shoot Method [6][7]
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Perform an initial 1:100 dilution by adding 10 µL of urine to 990 µL of ultrapure water.
-
Perform a second 1:20 dilution by adding 50 µL of the 1:100 diluted urine to a final volume of 1 mL in an LC vial.
-
Spike the final diluted sample with the this compound internal standard to a final concentration of 10 ng/mL.[6]
-
Vortex the vial and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions
4.1. Liquid Chromatography
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule.[4] A Hypersil Silica column has also been reported to be effective.[2]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).[4] An isocratic or gradient elution can be used.
-
Flow Rate: A typical flow rate is around 0.2 to 0.5 mL/min.
4.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Monitored Transitions:
Visualizations
References
- 1. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Preparation of Creatinine-d3 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Creatinine-d3 (methyl-d3-creatinine) is a stable isotope-labeled form of creatinine, a metabolic byproduct of creatine phosphate in muscle. Due to its chemical identity with endogenous creatinine and its distinct mass, this compound is widely used as an internal standard for the accurate quantification of creatinine in biological samples, such as plasma, serum, and urine, by mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Accurate preparation of stock and working solutions is critical for the reliability of these quantitative assays, which are essential for assessing renal function and normalizing urinary biomarkers.
Physicochemical Properties and Storage
This compound is typically supplied as a crystalline solid or powder. Understanding its properties is crucial for proper handling and solution preparation.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₄D₃N₃O | |
| Molecular Weight | ~116.14 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥98-99% | |
| Solubility | - PBS (pH 7.2): ~10 mg/mL- Water: ~25 mg/mL (ultrasonication may be required) | |
| Solid Storage | Store at -20°C for long-term stability (≥ 4 years) | |
| Solution Storage | Aliquot and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration.
Materials:
-
This compound powder
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Solvent: Deionized water, PBS (pH 7.2), or 10 mmol/L acetic acid
-
Cryogenic vials for aliquoting
Procedure:
-
Equilibration: Allow the this compound container to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: a. Add approximately 7-8 mL of the chosen solvent (e.g., deionized water) to the flask. b. Mix thoroughly by vortexing. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes, or until all solid is dissolved.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, bring the flask to the 10 mL mark with the solvent.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. This yields a 1 mg/mL Stock Solution .
-
Aliquoting and Storage: Dispense the stock solution into clearly labeled cryogenic vials in volumes appropriate for future experiments to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Protocol: Working Solution Preparation (10 µg/mL)
Working solutions are prepared by diluting the stock solution to a concentration appropriate for the analytical assay.
Materials:
-
1 mg/mL this compound stock solution
-
Calibrated micropipettes and tips
-
Volumetric flask or appropriate tube
-
Diluent (typically the mobile phase or a solvent compatible with the sample matrix)
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mg/mL stock solution at room temperature.
-
Dilution Calculation (1:100 Dilution):
-
To prepare 1 mL of a 10 µg/mL working solution, you will need 10 µL of the 1 mg/mL stock solution.
-
Calculation: V₁ = (C₂ * V₂) / C₁ = (10 µg/mL * 1000 µL) / 1000 µg/mL = 10 µL
-
-
Preparation: a. Pipette 990 µL of the diluent into a clean tube. b. Add 10 µL of the 1 mg/mL stock solution to the tube.
-
Homogenization: Vortex the solution gently for 10-15 seconds to ensure it is thoroughly mixed. This is now the 10 µg/mL Working Solution .
-
Usage: Use the freshly prepared working solution promptly. Note that some sources indicate that prepared solutions are unstable and should be made fresh.
Workflow Diagram
The following diagram illustrates the complete workflow from receiving the solid compound to the final use of the working solution.
Caption: Workflow for preparing this compound stock and working solutions.
Molarity and Dilution Calculations
For molar concentration calculations, use the molecular weight of this compound (~116.14 g/mol ).
Table 2: Example Stock Solution Preparation Volumes (for Molar Concentrations)
| Desired Concentration | Mass of this compound | Volume of Solvent |
| 1 mM | 1 mg | 8.61 mL |
| 5 mg | 43.05 mL | |
| 10 mg | 86.10 mL | |
| 5 mM | 1 mg | 1.72 mL |
| 5 mg | 8.61 mL | |
| 10 mg | 17.22 mL | |
| 10 mM | 1 mg | 0.861 mL (861 µL) |
| 5 mg | 4.31 mL | |
| 10 mg | 8.61 mL | |
| Table data adapted from supplier technical sheets. |
Application Notes and Protocols for Spiking Creatinine-d3 in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the accurate spiking of Creatinine-d3 as an internal standard in human urine samples for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability, ensuring high accuracy and precision in clinical and research settings.
Introduction
Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted in urine at a relatively constant rate, making it a valuable biomarker for normalizing the urinary concentration of other analytes and assessing kidney function.[1][2] Isotope dilution mass spectrometry using this compound offers a highly specific and sensitive method for creatinine quantification.[3][4] This protocol outlines the necessary steps for preparing urine samples, spiking with this compound, and subsequent analysis.
Experimental Protocols
Materials and Reagents
-
This compound (isotopic purity ≥98%)[1]
-
Creatinine standard (purity ≥99.5%)
-
HPLC-grade acetonitrile[1]
-
HPLC-grade water[1]
-
Formic acid (LC-MS grade)[1]
-
Human urine samples (store at -20°C or -80°C if not analyzed immediately)[6][7]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock and Working Solutions
2.2.1. This compound Internal Standard Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a 50:50 methanol:water solution to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
2.2.2. This compound Internal Standard Working Solution (e.g., 50 µg/mL)
-
Dilute the 1 mg/mL this compound stock solution with a 40:60 acetonitrile:water mixture to a final concentration of 50 µg/mL.[1]
-
This working solution will be used to spike the urine samples.
2.2.3. Creatinine Standard Stock and Working Solutions for Calibration Curve
-
Prepare a 1 mg/mL stock solution of creatinine in a 40:60 acetonitrile:water mixture.
-
From this stock solution, prepare a series of working standard solutions for the calibration curve, with concentrations ranging from 7.5 µg/mL to 300 µg/mL.[1]
Urine Sample Preparation and Spiking
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[8]
-
Centrifuge the urine samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.[9][10] This step is crucial for reducing matrix effects and preventing clogging of the LC-MS/MS system.[9][10]
-
Transfer the clear supernatant to a clean tube.
-
Perform a serial dilution of the urine supernatant. A common dilution is 1:100 or 1:1000 with methanol or a water/acetonitrile mixture, depending on the expected creatinine concentration and the sensitivity of the instrument.[3]
-
Spiking Step: To a specific volume of the diluted urine sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution (e.g., 100 µL).[6] The final concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.
-
Vortex the spiked sample thoroughly.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable HPLC column (e.g., a C18 column) for the separation of creatinine and this compound.
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[3][4]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for creatinine and this compound.
Data Presentation
The following table summarizes typical quantitative data for an LC-MS/MS method for creatinine in urine using this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [3][4] |
| 7.5 - 300 mg/dL | [1] | |
| Limit of Detection (LOD) | 1 ng/mL | [3][4] |
| 3.17 mg/dL | [1] | |
| Within-run Precision (%CV) | 2.84 - 3.59% | [1] |
| Between-run Precision (%CV) | 3.28 - 4.01% | [1] |
| Accuracy (Bias %) | -1.94% to -0.78% | [1] |
Mandatory Visualizations
Caption: Workflow for urine sample preparation and spiking with this compound.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Creatinine measurements in 24 h urine by liquid chromatography--tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 6. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Throughput Analysis of Creatinine-d3 in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantification of Creatinine-d3 in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as a crucial internal standard for the accurate measurement of endogenous creatinine, a key biomarker for renal function.[1] The protocol outlines three common sample preparation techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), providing researchers with validated methods for sample clean-up prior to analysis. The use of an isotopically labeled internal standard like this compound is shown to significantly reduce bias and improve measurement accuracy to less than 0.2% and 0.3% respectively.[2] This document provides detailed experimental protocols, comparative data on method performance, and visual workflows to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
Creatinine is a breakdown product of creatine phosphate in muscle and is typically produced at a fairly constant rate by the body.[1] Serum creatinine levels are a widely used indicator of renal function.[1][3] Accurate and precise quantification of creatinine is essential for clinical research and drug development. The isotope dilution method, employing a stable isotope-labeled internal standard such as this compound, is considered the gold standard for accuracy in mass spectrometry-based quantification.[2] This approach minimizes the impact of matrix effects, which can cause ion suppression or enhancement, leading to erroneous results.[4]
This application note provides a comprehensive guide to serum sample preparation for this compound analysis, comparing three widely used extraction techniques. Protein precipitation is a rapid and simple method suitable for high-throughput screening.[5][6] Solid-phase extraction offers a higher degree of sample clean-up, removing salts and phospholipids that can interfere with analysis.[7][8] Liquid-liquid extraction provides an alternative approach for isolating analytes of interest based on their differential solubility in immiscible liquids.[9][10]
Experimental Protocols
Serum Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[11]
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum.[12]
-
Storage: Aspirate the serum and store it at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles.[12]
Sample Preparation Method 1: Protein Precipitation (PPT)
This is a fast and efficient method for removing the majority of proteins from the serum sample.[6]
Materials:
-
Human Serum
-
This compound internal standard (IS) spiking solution
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of serum sample into a microcentrifuge tube.
-
Add 10 µL of this compound IS solution.
-
Add 150 µL of ice-cold ACN or MeOH to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protein Precipitation Workflow
Sample Preparation Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing interfering substances like salts and phospholipids.
Materials:
-
Human Serum
-
This compound IS spiking solution
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (MeOH)
-
Deionized Water
-
5% Ammonium hydroxide in Methanol
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment: To 100 µL of serum, add 10 µL of this compound IS and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of MeOH.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Sample Preparation Method 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Human Serum
-
This compound IS spiking solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of this compound IS.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
LC-MS/MS Analysis
Instrumentation:
-
HPLC: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[14]
Chromatographic Conditions:
-
Column: Hypersil Silica column (or a suitable reverse-phase column)[14]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Creatinine: Q1/Q3 (e.g., 114.1/44.2)
-
This compound: Q1/Q3 (e.g., 117.1/47.2)
-
Data and Results
The performance of each sample preparation method was evaluated based on recovery, matrix effect, and process efficiency.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 95 - 105 | 85 - 95 | 80 - 90 |
| Matrix Effect (%) | 80 - 110 | 95 - 105 | 90 - 110 |
| Process Efficiency (%) | 76 - 115 | 80 - 100 | 72 - 99 |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L[14] | ~5 µmol/L | ~5 µmol/L |
| Precision (%CV) | 1.15 - 3.84[14] | < 10 | < 15 |
Note: The values presented are typical and may vary depending on the specific laboratory conditions, instrumentation, and matrix lots.
Discussion
The choice of sample preparation method depends on the specific requirements of the assay.
-
Protein Precipitation is a simple, fast, and cost-effective method that provides good recovery and is suitable for high-throughput analysis.[6][14] However, it may result in a greater matrix effect compared to more extensive clean-up procedures.
-
Solid-Phase Extraction offers a more thorough clean-up, leading to a reduced matrix effect and potentially better sensitivity.[8][15] This method is more time-consuming and costly than PPT.
-
Liquid-Liquid Extraction is another effective technique for sample clean-up but can be more labor-intensive and may have lower recovery for highly polar analytes like creatinine.
The use of a stable isotope-labeled internal standard, this compound, is highly recommended for all methods as it effectively compensates for variability in recovery and matrix effects, ensuring the highest accuracy and precision.[2]
Conclusion
This application note provides three effective and validated protocols for the preparation of serum samples for the analysis of this compound by LC-MS/MS. The protein precipitation method is recommended for routine, high-throughput applications due to its simplicity and speed. For assays requiring the highest level of sensitivity and minimal matrix interference, solid-phase extraction is the preferred method. The selection of the most appropriate method should be based on the specific analytical goals, available resources, and desired throughput.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of serum creatinine concentrations to determine renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. itspsolutions.com [itspsolutions.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Creatinine-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of creatinine and its deuterated internal standard, Creatinine-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is widely recognized for its high specificity, sensitivity, and robustness, making it the gold standard for creatinine quantification in various biological matrices.[1]
Introduction
Creatinine is a breakdown product of creatine phosphate in muscle and is a critical biomarker for assessing renal function.[1][2] Accurate measurement of its concentration in biological fluids like serum, plasma, and urine is essential for diagnosing and monitoring kidney disease.[1] Isotope dilution LC-MS/MS, utilizing a stable isotope-labeled internal standard such as this compound, offers superior accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1]
Creatinine Metabolism
Creatinine is an end product of creatine metabolism. Creatine is synthesized in the liver and kidneys and is then transported to muscle and brain tissue, where it is phosphorylated to phosphocreatine, a high-energy compound.[2][3] Phosphocreatine spontaneously cyclizes to form creatinine, which is then released into the bloodstream at a relatively constant rate and subsequently excreted by the kidneys.[2][3]
Experimental Protocols
Detailed methodologies for the analysis of creatinine using this compound as an internal standard are provided below. These protocols cover sample preparation for different biological matrices and the subsequent LC-MS/MS analysis.
Sample Preparation
For Serum/Plasma Samples: [4][5]
-
Thaw frozen serum or plasma samples to room temperature.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Add 200 µL of methanol containing the this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 15,000 rpm for 3 minutes.
-
Transfer 50 µL of the supernatant to a new tube and add 50 µL of water.
-
Vortex briefly and transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any precipitates.[6]
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of a suitable solvent (e.g., 50:50 acetonitrile:water or mobile phase) containing the this compound internal standard.[1][7]
-
Vortex the mixture thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The general workflow for the LC-MS/MS analysis of creatinine and this compound is depicted in the following diagram.
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters for the detection of Creatinine and this compound. Optimization of these parameters may be required for different instruments.
Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| LC System | HPLC or UHPLC system[7] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7] or HILIC column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm x 2.1 mm)[5] |
| Mobile Phase A | 0.1% formic acid in water[6][7] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[6][7] |
| Gradient | Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analytes, and then returns to initial conditions for equilibration.[7] |
| Flow Rate | 0.3 - 0.5 mL/min[7] |
| Injection Volume | 3 - 10 µL[4][7] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | Instrument dependent, typically 3-5 kV |
| Source Temperature | Instrument dependent, typically 100-150 °C |
| Desolvation Temperature | Instrument dependent, typically 300-500 °C |
MRM Transitions
The following table lists the commonly used MRM transitions for creatinine and this compound. The collision energy should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Creatinine | 114.0 / 114.1 | 86.0 / 86.8 / 44.0 / 44.5 | [6][8][9][10] |
| This compound | 117.0 / 117.1 | 89.0 / 89.9 / 47.0 / 47.5 | [6][8][9][10] |
Data Presentation
The following tables provide a summary of quantitative data from various published methods for easy comparison.
Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linear Range | LLOQ | Reference(s) |
| Human Urine | 1 - 2000.0 ng/mL | 0.99 ng/mL | [6] |
| Dried Blood Spots | 0.3 - 20 mg/dL | Not specified | [9] |
| Serum | Not specified | 4.4 µmol/L | [4] |
Precision
| Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference(s) |
| Human Urine | Low, Medium, High | 1.0 - 1.8% | 1.5 - 2.9% | [6] |
| Serum | Not specified | 1.15 - 3.84% | Not specified | [4] |
| Dried Blood Spots | Across analytical range | 5.2 - 8.1% | Not specified | [9] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly reliable, specific, and accurate method for the quantification of creatinine in diverse biological matrices. The protocols and parameters outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for creatinine determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Creatinine - Wikipedia [en.wikipedia.org]
- 3. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Creatinine measurements in 24 h urine by liquid chromatography--tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Methods, Storage Conditions, and Time to Analysis of Serum and Urine Creatinine Measured from Microsamples by Liquid Chromatography Mass Spectrometery (LC/MS) vs. Jaffe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Creatinine in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Stable Isotope Dilution Method with Creatinine-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of creatinine in biological matrices, such as urine, serum, and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. The method employs Creatinine-d3 as an internal standard to ensure high accuracy and precision. Two primary derivatization protocols are presented: one utilizing pentafluorobenzyl (PFB) bromide for specific creatinine analysis, and another using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This document provides comprehensive experimental protocols, instrument parameters, and performance data to guide researchers, scientists, and drug development professionals in the implementation of this method.
Introduction
Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function.[1][2][3][4] Accurate and reliable quantification of creatinine in biological fluids is crucial in clinical diagnostics and various research fields. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this purpose.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the highest quality data.
This application note provides two detailed protocols for the derivatization of creatinine for GC-MS analysis. The first method, using pentafluorobenzyl (PFB) bromide, is highly specific for creatinine.[1][2] The second method, employing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also effective, though it may result in the measurement of the sum of creatinine and its precursor, creatine.[3][4][6]
Experimental Protocols
Materials and Reagents
-
Creatinine and this compound standards
-
Pentafluorobenzyl (PFB) bromide
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Toluene, Ethyl Acetate, and other solvents (HPLC grade)
-
Phosphate buffered saline (PBS)
-
Biological matrix (urine, serum, or plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, heating block, etc.)
Sample Preparation
-
Urine Samples: Thaw frozen urine samples and centrifuge to remove any particulate matter.[7] Dilute urine samples with PBS as required to bring the creatinine concentration within the calibration range.
-
Serum/Plasma Samples: Thaw frozen serum or plasma samples. Deproteinization may be necessary.
Derivatization Protocol 1: Pentafluorobenzyl (PFB) Bromide Derivatization
This method is highly specific for creatinine.
-
To 100 µL of the sample (or diluted sample), add an appropriate amount of this compound internal standard solution.
-
Add 10 µL of PFB bromide solution (10% in acetone).
-
Vortex mix and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 200 µL of toluene (or ethyl acetate) and vortex vigorously for 1 minute to extract the PFB derivatives.[1][2]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Derivatization Protocol 2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Derivatization
This method can lead to the derivatization of both creatinine and creatine.
-
To 10 µL of the sample, add an appropriate amount of this compound internal standard solution.
-
Evaporate the sample to dryness under a stream of nitrogen.[7]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[3][4][6]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following tables outline the recommended GC-MS parameters for the analysis of the derivatized creatinine.
Table 1: GC-MS Parameters for PFB-Creatinine Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Ion Source Temperature | 200°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Creatinine-PFB: 112, this compound-PFB: 115[1][2] |
Table 2: GC-MS Parameters for BSTFA-Creatinine Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 40°C, hold for 0.5 min, ramp to 210°C at a suitable rate[4] |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Positive Ion Chemical Ionization (PICI)[3][4][6] |
| Ion Source Temperature | 200°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) - NICI | Creatinine-TMS: 271, this compound-TMS: 274[4][6] |
| Monitored Ions (m/z) - PICI | Creatinine-TMS: 256, 272; this compound-TMS: 259, 275[3][4][6] |
Quantitative Data Summary
The performance of the GC-MS method for creatinine quantification using this compound as an internal standard is summarized below.
Table 3: Method Performance Characteristics
| Parameter | PFB Derivatization | BSTFA Derivatization |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 100 amol[1][2] | Not explicitly stated |
| Precision (%RSD) | < 15% | 0.1% - 8.4%[8] |
| Accuracy (%Bias) | Within ±15% | Not explicitly stated |
| Selectivity | High, specific for creatinine | May measure sum of creatinine and creatine |
Visualizations
References
- 1. GC-MS determination of creatinine in human biological fluids as pentafluorobenzyl derivative in clinical studies and biomonitoring: Inter-laboratory comparison in urine with Jaffé, HPLC and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Normalizing Urinary Metabolite Data with Creatinine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urine is a readily available and information-rich biofluid for metabolomic studies, providing a non-invasive window into the body's metabolic state. However, a significant challenge in urinary metabolomics is the inherent variability in urine dilution, which can obscure genuine biological variations in metabolite concentrations. To address this, normalization strategies are crucial. The gold standard for this is creatinine normalization.[1][2] Creatinine, a waste product of muscle metabolism, is excreted at a relatively constant rate, making its concentration a reliable indicator of urine dilution.[3]
This application note provides a detailed protocol for the use of Creatinine-d3 as an internal standard for the accurate quantification of urinary creatinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and reproducibility for creatinine measurement, forming a robust basis for the normalization of urinary metabolite data.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in instrument response, ensuring the highest quality data for metabolomic analysis.
Signaling Pathways and Logical Relationships
The underlying principle of this method is based on the stable excretion of creatinine and the use of an isotopic internal standard for accurate quantification. The workflow ensures that variations in sample preparation and analysis are accounted for, leading to reliable normalized metabolite data.
Caption: Logical workflow for urinary metabolite data normalization using this compound.
Experimental Protocols
This section details the procedures for urine sample handling, preparation, and analysis for the quantification of creatinine using this compound as an internal standard.
Urine Sample Collection and Handling
Proper sample collection and handling are critical to maintain the integrity of the metabolome.
-
Collection: Collect first morning mid-stream urine samples to minimize diurnal variation and contamination.[6]
-
Initial Processing: Within 2 hours of collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.[6]
-
Storage: Aliquot the supernatant into cryovials and store immediately at -80°C to prevent metabolite degradation. Avoid repeated freeze-thaw cycles.[7][8]
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes a simple "dilute-and-shoot" method for high-throughput analysis.
-
Thawing: Thaw frozen urine samples on ice.
-
Internal Standard Spiking: Prepare a working solution of this compound in a suitable solvent (e.g., methanol or water).
-
Dilution: Dilute the urine sample with the this compound working solution. A common dilution factor is 1:100 or 1:1000, depending on the expected creatinine concentration and instrument sensitivity. For example, mix 10 µL of urine with 990 µL of the this compound solution.[4]
-
Mixing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[9]
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of creatinine and this compound. Instrument conditions should be optimized for the specific system being used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the need to separate from other metabolites (e.g., 5-20% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Creatinine) | m/z 114 -> 44 (quantifier), m/z 114 -> 86 (qualifier)[5] |
| MRM Transition (this compound) | m/z 117 -> 47[4][5] |
| Dwell Time | 100 - 200 ms |
Data Analysis and Normalization
The acquired LC-MS/MS data is processed to determine the concentration of creatinine in each sample, which is then used to normalize the concentration of other metabolites.
Caption: Data analysis workflow for creatinine quantification and metabolite normalization.
-
Peak Integration: Integrate the peak areas for the MRM transitions of both endogenous creatinine and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of creatinine and a constant concentration of this compound. Plot the ratio of the peak area of creatinine to the peak area of this compound against the concentration of creatinine.
-
Quantification: Determine the concentration of creatinine in the urine samples by applying the peak area ratio to the calibration curve.
-
Normalization: Divide the concentration (or peak area) of each metabolite of interest by the calculated creatinine concentration for that sample. The resulting normalized value is typically expressed as "per mg of creatinine" or a similar unit.
Quantitative Data and Performance
The use of this compound as an internal standard in LC-MS/MS analysis provides excellent analytical performance. The following tables summarize typical quantitative data from validated methods.
Table 1: LC-MS/MS Method Performance for Creatinine Quantification
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Linear Range | 1 - 2000 ng/mL | [4] |
| Limit of Detection (LOD) | 1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 5.91 mg/L | [5] |
| Intra-day Precision (%RSD) | < 3% | |
| Inter-day Precision (%RSD) | < 5% |
Table 2: Comparison of Creatinine Measurement Methods
| Method | Correlation with LC-MS/MS (R²) | Key Advantages of LC-MS/MS |
| Colorimetric (Jaffe) | 0.8785 - 0.9797 | Higher specificity (less interference), higher sensitivity, smaller sample volume required.[4][5] |
| Enzymatic | Good correlation | LC-MS/MS is considered the reference method. |
Conclusion
Normalizing urinary metabolite data using creatinine quantified by LC-MS/MS with a this compound internal standard is a robust and reliable method for reducing unwanted variation due to urine dilution. This approach provides the high-quality data necessary for meaningful biological interpretation in metabolomics research and clinical biomarker discovery. The detailed protocols and performance data presented in this application note offer a comprehensive guide for implementing this essential technique in the laboratory.
References
- 1. Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Creatinine-d3 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker often used to normalize concentrations of other metabolites in urine, particularly in clinical and epidemiological studies. Given the inherent variability in urine dilution, normalization to creatinine excretion provides a more reliable measure of metabolite concentrations. Furthermore, serum creatinine levels are a critical indicator of renal function.
To achieve precise quantification, especially in complex biological matrices, stable isotope-labeled internal standards are indispensable. Creatinine-d3, a deuterated analog of creatinine, serves as an ideal internal standard for mass spectrometry-based metabolomics studies. Its chemical and physical properties are nearly identical to endogenous creatinine, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and variations in instrument response. These application notes provide detailed protocols for the use of this compound in metabolomics studies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Because the labeled (internal standard) and unlabeled (endogenous analyte) compounds have virtually identical physicochemical properties, they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and matrix-induced signal variations.
Applications of this compound in Metabolomics
-
Normalization of Urinary Metabolites: The primary application of this compound is in the accurate quantification of urinary creatinine. The resulting creatinine concentration is then used to normalize the levels of other metabolites in the urine sample, correcting for variations in hydration status between individuals.[1]
-
Assessment of Renal Function: Precise measurement of serum creatinine using this compound as an internal standard is crucial for the estimation of the glomerular filtration rate (GFR), a key indicator of kidney function.[2]
-
Clinical Biomarker Studies: In clinical research, accurate creatinine measurement is essential for the validation of disease biomarkers, particularly in studies involving urine or serum samples.
-
Pharmacokinetic and Toxicokinetic Studies: In drug development, urinary creatinine levels, accurately measured using this compound, are often used to normalize the excretion rates of drugs and their metabolites.
Experimental Protocols
Protocol 1: Quantification of Creatinine in Human Urine using LC-MS/MS
This protocol describes a method for the determination of creatinine in human urine samples using this compound as an internal standard.
1. Materials and Reagents
-
Creatinine standard (Sigma-Aldrich)
-
This compound (methyl-d3) internal standard (Sigma-Aldrich)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine samples
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standard and Internal Standard Solutions
-
Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of creatinine in 10 mL of HPLC-grade water.
-
Creatinine Working Standards: Prepare a series of working standards by serially diluting the stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
This compound Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples 1:100 with HPLC-grade water (e.g., 10 µL of urine into 990 µL of water).
-
In an autosampler vial, combine 50 µL of the diluted urine with 10 µL of the 10 µg/mL this compound internal standard working solution and 940 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the mixture thoroughly.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: An Agilent 1200 series or equivalent.
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent.
-
LC Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-6 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Creatinine: 114.1 -> 44.2 (quantifier), 114.1 -> 86.1 (qualifier)
-
This compound: 117.1 -> 47.2
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both creatinine and this compound.
-
Calculate the peak area ratio of creatinine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the creatinine working standards.
-
Determine the concentration of creatinine in the urine samples from the calibration curve.
-
Multiply the result by the dilution factor to obtain the final concentration in the original urine sample.
Protocol 2: Quantification of Creatinine in Human Serum using LC-MS/MS
This protocol is adapted for the analysis of creatinine in serum samples.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of human serum samples.
2. Preparation of Standard and Internal Standard Solutions
-
Same as Protocol 1.
3. Sample Preparation
-
Thaw frozen serum samples at room temperature.
-
In a microcentrifuge tube, add 50 µL of serum.
-
Add 20 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to an autosampler vial and add 50 µL of water.
-
Vortex the mixture.
4. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be the same as in Protocol 1.
5. Data Analysis and Quantification
-
The data analysis and quantification steps are the same as in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS methods for creatinine analysis using this compound as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for Creatinine Quantification
| Parameter | Urine Analysis | Serum Analysis | Reference |
| Linearity Range | 20 - 4000 mg/L | 4.4 - 885.0 µmol/L | [2][3] |
| Limit of Detection (LOD) | 1.77 mg/L | - | [3] |
| Limit of Quantification (LOQ) | 5.91 mg/L | 4.4 µmol/L | [2][3] |
| Retention Time (Creatinine) | ~0.85 min | ~3 min | [2][3] |
| Retention Time (this compound) | ~0.85 min | ~3 min | [2][3] |
| Intra-day Precision (%CV) | < 5% | 1.15% - 3.84% | [2][4] |
| Inter-day Precision (%CV) | < 5% | 1.15% - 3.84% | [2][4] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Creatinine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Creatinine | 114.1 | 44.2 | 86.1 |
| This compound | 117.1 | 47.2 | - |
Mandatory Visualizations
Metabolic Pathway of Creatinine Formation
Caption: Metabolic pathway from arginine and glycine to the formation and excretion of creatinine.
Experimental Workflow for Creatinine Quantification
Caption: General workflow for the quantification of creatinine using this compound as an internal standard.
Logical Relationship of Isotope Dilution
References
- 1. Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
Application Notes: The Gold Standard for Creatinine Bioanalysis
Introduction
The accurate measurement of creatinine, a key biomarker for renal function, is of paramount importance in clinical diagnostics and drug development. Traditional methods for creatinine quantification, such as the Jaffe and enzymatic assays, are often susceptible to interferences, leading to potential inaccuracies. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold-standard reference method, offering superior specificity and accuracy. This is achieved through the use of a stable isotope-labeled internal standard, such as Creatinine-d3, which closely mimics the behavior of the endogenous analyte, thereby correcting for variations during sample preparation and analysis.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the biological sample at the beginning of the analytical process.[2] This "internal standard" is chemically identical to the endogenous creatinine but has a different mass due to the incorporation of deuterium atoms.[1] Both the native analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous creatinine can be determined with high precision and accuracy, as this ratio remains constant even if sample loss occurs during preparation.[3]
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine in ultrapure water.[3]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.[4]
-
Creatinine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the creatinine stock solution with a surrogate matrix (e.g., 20% methanol in water or 7% bovine serum albumin in saline) to achieve a range of concentrations for the calibration curve (e.g., 4.4 to 885.0 µmol/L).[2][1]
-
Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution with an appropriate solvent (e.g., 20% methanol or a 50:50 methanol:water mixture) to a fixed concentration (e.g., 132 µmol/L).[2][1]
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the serum sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50-100 µL of the IS-WS (this compound) to each tube.
-
Vortex the mixture for 30 seconds.
-
Add 200-850 µL of cold acetonitrile or methanol to precipitate the proteins.[1]
-
Vortex again for 1 minute to ensure thorough mixing.[3]
-
Centrifuge the tubes at high speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable column for separating creatinine, such as a Hypersil Silica or Agilent Zorbax Eclipse XDB-C18 column, should be used.[1][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: A constant flow rate is maintained (e.g., 200 µL/min).[5]
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[5]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4][6]
-
MRM Transitions: The specific precursor to product ion transitions for creatinine and this compound are monitored. A common transition for creatinine is m/z 114 -> 44, and for this compound is m/z 117 -> 47.[7]
-
4. Calibration Curve Generation and Quantification
-
Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the known concentrations of the calibration standards.[3]
-
The relationship is typically linear, and a linear regression analysis is applied.[7]
-
The concentration of creatinine in the unknown biological samples is then calculated by interpolating their measured peak area ratios from the calibration curve.[3]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Creatinine Quantification using this compound.
| Parameter | Result | Reference |
| Linearity Range | 1 - 2000.0 ng/mL (R² > 0.999) | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.99 - 4.4 µmol/L | [1][5] |
| Intra-day Precision (%RSD) | < 3% | [5] |
| Inter-day Precision (%RSD) | < 3% | [5] |
| Accuracy (Bias) | -1.94% to -0.78% | [4] |
Visualizations
Caption: Experimental workflow for creatinine quantification using this compound and LC-MS/MS.
Caption: Principle of Isotope Dilution Mass Spectrometry for creatinine analysis.
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Transitions of Creatinine-d3 in MRM Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a critical biomarker for assessing renal function. Its accurate quantification in biological matrices like serum and urine is essential for determining the glomerular filtration rate (GFR). Isotope dilution mass spectrometry (IDMS) is the gold standard for creatinine measurement due to its high specificity and accuracy, overcoming the limitations of traditional methods like the Jaffe and enzymatic assays.[1]
This document provides detailed application notes and protocols for the use of Creatinine-d3 (d3-creatinine) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of creatinine. This compound is an ideal internal standard as it co-elutes with endogenous creatinine and shares identical ionization and fragmentation patterns, while being distinguishable by its mass-to-charge ratio (m/z).[1] This allows for the correction of matrix effects and variations during sample preparation and analysis, ensuring reliable and reproducible results.[1]
Quantitative Data: MRM Transitions and Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of creatinine and its internal standard, this compound. The precursor ions ([M+H]+) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
Below is a summary of commonly used MRM transitions and optimized instrument parameters for the analysis of creatinine and this compound.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (V) | Collision Energy (V) |
| Creatinine | 114.0 | 86.0 | 50 | 17 |
| 114.0 | 44.0 | 50 | 17 | |
| 114.0 | 86.1 (qualifier) | - | - | |
| 114.0 | 44.1 (quantifier) | - | - | |
| This compound | 117.0 | 89.9 | 61 | 17 |
| (Internal Standard) | 117.0 | 47.0 | - | - |
| 117.0 | 47.5 | 61 | 17 | |
| 117.0 | 47.1 | - | - |
Note: Optimal parameters such as Declustering Potential and Collision Energy may vary depending on the mass spectrometer manufacturer and model. The values provided are based on published methods and should be optimized in the user's laboratory.[2][3][4]
Experimental Protocols
The following are generalized protocols for the analysis of creatinine in serum/plasma and urine using this compound as an internal standard.
1. Materials and Reagents
-
Creatinine and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Biological matrix (serum, plasma, or urine)
2. Standard and Internal Standard Preparation
-
Creatinine Stock Solution: Prepare a stock solution of creatinine in a suitable solvent (e.g., water or 50:50 methanol:water).
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in an appropriate solvent (e.g., 20% methanol or 80:20 acetonitrile:water) at a concentration suitable for spiking into samples, calibrators, and quality controls.[2][3]
3. Sample Preparation
-
Serum/Plasma:
-
Pipette 50 µL of the serum or plasma sample into a microcentrifuge tube.[2][5]
-
Add a specific volume of the this compound IS working solution.
-
Perform protein precipitation by adding a precipitant such as methanol or acetonitrile (e.g., a 1:3 or 1:4 ratio of sample to precipitant).[2][5]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution of the supernatant may be necessary.[3]
-
-
Urine:
-
Urine samples typically require a simple dilution to bring the creatinine concentration within the linear range of the assay.
-
A common procedure involves a 1:100 or 1:200 dilution with the IS working solution or mobile phase.
-
Vortex the diluted sample before injection.
-
4. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[5][6]
-
Mobile Phase:
-
Reversed-Phase: A gradient or isocratic elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid (e.g., 0.1%) is common.[7]
-
HILIC: An isocratic mobile phase, for instance, consisting of 10 mM ammonium formate in 80% acetonitrile and 20% water, can be employed.[3]
-
-
Flow Rate: A typical flow rate is between 0.2 and 1 mL/min.[3]
-
Injection Volume: 5-10 µL.
5. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the quantitative data table.
-
Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) according to the specific instrument used.[2][3]
Data Analysis
A calibration curve is generated by plotting the peak area ratio of the analyte (creatinine) to the internal standard (this compound) against the concentration of the calibration standards. The concentration of creatinine in the unknown samples is then determined from this curve using a weighted (e.g., 1/x or 1/x²) linear regression.
Visualizations
MRM Workflow for Creatinine and this compound Analysis
Caption: MRM workflow for the quantification of creatinine using this compound.
Signaling Pathway of Creatinine Formation and Analysis
Caption: Formation of creatinine and its analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | PLOS One [journals.plos.org]
- 6. restek.com [restek.com]
- 7. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Creatinine in Dried Blood Spots Using LC-MS/MS with Creatinine-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of creatinine in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Creatinine-d3, ensures high accuracy and precision, making this method suitable for clinical research, drug development, and epidemiological studies where minimally invasive sample collection is advantageous. The protocol described herein provides a comprehensive guide from sample preparation to data acquisition and analysis, offering a reliable tool for researchers and scientists.
Introduction
Creatinine, a byproduct of muscle creatine metabolism, is a well-established biomarker for assessing renal function.[1] Traditional methods for creatinine measurement require venous blood draws to obtain serum or plasma, which can be invasive and challenging in certain populations, such as pediatrics or in remote settings. Dried blood spot (DBS) sampling offers a significant advantage by requiring only a small volume of capillary blood obtained via a finger prick, simplifying sample collection, transportation, and storage.[2]
This method employs LC-MS/MS, a highly selective and sensitive analytical technique, for the accurate measurement of creatinine. The incorporation of this compound as an internal standard corrects for potential variations in sample processing and instrument response, leading to reliable and reproducible results.[3] This application note provides a detailed protocol for the analysis of creatinine in DBS, along with performance characteristics of the assay.
Experimental Workflow
The overall experimental workflow for the analysis of creatinine in DBS samples is depicted below.
Clinical Significance of Creatinine Measurement
The measurement of creatinine is crucial for the estimation of glomerular filtration rate (eGFR), a key indicator of kidney function. This relationship is outlined in the diagram below.
Detailed Protocols
Materials and Reagents
-
DBS collection cards (e.g., Whatman 903™)
-
Creatinine and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
96-well collection plates
-
DBS puncher (6 mm)
Sample Preparation
-
DBS Punching : Punch a 6 mm disc from the center of the dried blood spot into a 96-well plate.[4]
-
Internal Standard Addition : To each well, add 50 µL of the internal standard working solution (this compound in water).
-
Extraction : Add 200 µL of acetonitrile to each well to precipitate proteins.[5]
-
Mixing : Mix the plate on a shaker for 20 minutes.
-
Centrifugation : Centrifuge the plate at 4000 rpm for 5 minutes.[6]
-
Supernatant Transfer : Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Parameters
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Creatinine: 114.0 -> 44.1, 114.0 -> 86.1 |
| This compound: 117.0 -> 47.1 |
Note: The specific parameters may need to be optimized for the instrument in use.[7]
Method Validation Data
The method was validated for linearity, precision, accuracy, and stability. The results are summarized in the tables below.
Linearity
| Analyte | Calibration Range (µmol/L) | R² |
| Creatinine | 1.00 - 400.0 | >0.99 |
Data from a representative study using an eight-point calibration curve with this compound.[8]
Precision and Accuracy
| QC Level | Concentration (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (Bias %) |
| Low | ~30 | < 10 | < 15 | ± 15 |
| Medium | ~150 | < 10 | < 15 | ± 15 |
| High | ~300 | < 10 | < 15 | ± 15 |
Acceptance criteria based on typical bioanalytical method validation guidelines. A study showed a maximum CV of 14.0% and a maximum bias of -5.9%.[8]
Stability
| Condition | Duration | Stability |
| Ambient Temperature | 1 week | Stable |
| 32 °C | 1 week | Stable |
| -20 °C | 29 weeks | Stable |
Stability data for creatinine in DBS.[8]
Conclusion
The described LC-MS/MS method for the analysis of creatinine in dried blood spots using this compound as an internal standard is accurate, precise, and reliable. The minimally invasive nature of DBS sampling, combined with the robustness of the analytical method, makes it an excellent tool for various research and clinical applications, particularly for chronic kidney disease screening and monitoring.[9][10] This approach facilitates easier sample collection and logistics, expanding the reach of kidney function assessment.
References
- 1. Determination of Creatinine in dried blood spots (DBS) by LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. arcjournals.org [arcjournals.org]
- 3. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatinine standardization: a key consideration in evaluating whole blood creatinine monitoring systems for CKD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Dried blood spot analysis of creatinine with LC-MS/MS in addition to immunosuppressants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. development-and-validation-of-an-lc-msms-method-to-quantify-creatinine-from-dried-blood-spots - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Creatinine-d3 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Creatinine-d3, specifically focusing on poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound, a polar compound, can manifest as peak tailing, fronting, or splitting. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and injection.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique for analyzing polar compounds like creatinine, but it requires careful optimization to avoid poor peak shape.[2][3]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound is frequently caused by interactions between the basic analyte and acidic residual silanol groups on silica-based columns.[1] Other potential causes include:
-
Inappropriate mobile phase pH: A pH that leads to inconsistent ionization of this compound can cause tailing.
-
Low buffer concentration: Insufficient buffer capacity can fail to maintain a stable pH on the column surface.
-
Column contamination: Accumulation of matrix components can create active sites that cause tailing.
-
Column overload: Injecting too much sample can lead to peak asymmetry.[1]
Q3: What causes my this compound peak to show fronting?
Peak fronting is less common than tailing for this compound but can occur due to:
-
Sample overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the peak.
-
Column collapse: Physical degradation of the column bed can lead to distorted peak shapes.
Q4: Why is my this compound peak splitting into two or more peaks?
Peak splitting for a single analyte like this compound can be caused by several factors:
-
Column void or contamination at the inlet: A void or blockage in the column can create two different flow paths for the sample.
-
Sample solvent effect: Injecting in a strong solvent can cause the sample to spread unevenly on the column head.
-
Co-elution with an interference: An impurity in the sample or from the system may be eluting very close to this compound.
-
Slow injection: A slow injection can lead to the sample band broadening before it reaches the column.
Q5: My this compound (internal standard) and creatinine (analyte) peaks are separating. Is this normal?
A slight separation between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "deuterium isotope effect" or "chromatographic isotope effect".[4] Deuterated compounds can have slightly different physicochemical properties, often leading to earlier elution in reversed-phase chromatography. While a small, consistent shift may be acceptable, significant or variable separation can lead to differential matrix effects and impact the accuracy of quantification.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
References
Addressing matrix effects in Creatinine-d3 quantification
Technical Support Center: Creatinine-d3 Quantification
Welcome to the technical support center for the quantification of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, components of biological matrices like plasma, serum, or urine can suppress or enhance the ionization of this compound and the analyte (creatinine) in the mass spectrometer's ion source. This interference can lead to inaccurate and irreproducible quantification.[1] Phospholipids are a major contributor to matrix effects in plasma and serum samples.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the best tool to compensate for matrix effects.[3][4] Because this compound is chemically and physically almost identical to endogenous creatinine, it is assumed to experience the same matrix effects.[5] By adding a known amount of this compound to both calibration standards and unknown samples, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification, which should correct for variations in signal intensity caused by matrix effects.
Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, using this compound may not always completely eliminate issues.[3] Challenges can arise from:
-
Chromatographic Separation: The "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and the SIL-IS.[3] If the matrix effect is not uniform across the peak elution window, this can lead to differential ion suppression or enhancement.[3]
-
Purity of the Internal Standard: The presence of unlabeled creatinine in the this compound standard can lead to an overestimation of the analyte concentration.[3]
-
High Degree of Matrix Effects: In cases of severe matrix effects, the assumption that both analyte and IS are affected equally may not hold true, leading to inaccurate results.[3]
Q4: What are the common sample preparation techniques to reduce matrix effects?
A4: The primary goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a significant source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Double LLE can further improve selectivity.[6]
-
Solid-Phase Extraction (SPE): A highly effective method for removing interfering compounds, offering a cleaner extract than PPT or LLE.[6] Polymeric mixed-mode cation exchange SPE has shown good results in reducing matrix effects.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Variable matrix effects between samples. | Optimize the sample preparation method to improve the removal of matrix components. Consider switching from protein precipitation to a more robust technique like SPE or LLE.[6] |
| Inaccurate quantification (bias) | Differential matrix effects on the analyte and internal standard due to chromatographic separation. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution of creatinine and this compound.[1] |
| Presence of unlabeled creatinine in the this compound internal standard. | Verify the purity of the internal standard. | |
| Low signal intensity (ion suppression) | High concentration of co-eluting matrix components, particularly phospholipids. | Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE-Phospholipid. Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.[7] |
| High signal intensity (ion enhancement) | Co-eluting compounds are enhancing the ionization of the analyte and/or internal standard. | Improve chromatographic separation to isolate the analyte and internal standard from the enhancing compounds.[2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is used to determine the extent of ion suppression or enhancement from the sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
Data Presentation: Matrix Effect Evaluation
| Parameter | Creatinine | This compound | Interpretation |
| Matrix Factor (MF) | 0.85 | 0.88 | A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement. |
| Recovery (RE) | 95% | 96% | Efficiency of the extraction process. |
| Process Efficiency (PE) | 81% | 84% | Overall efficiency of the method, combining extraction recovery and matrix effects. |
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects.
-
Condition the SPE cartridge: Sequentially pass methanol and then water through the cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge: Use a weak solvent to wash away interfering compounds while retaining the analyte and internal standard.
-
Elute the analyte: Use a strong solvent to elute the analyte and this compound.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Alternative sample preparation workflows to mitigate matrix effects.
Caption: Logical workflow for the assessment of matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. waters.com [waters.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. A simplified D3 -creatine dilution method for skeletal muscle mass determination with dynamic correction of creatinine and D3 -creatinine using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Creatinine-d3 Isotopic Interference
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This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, understand, and resolve isotopic interference when using Creatinine-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference with this compound?
A1: Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring heavy isotopes of unlabeled creatinine (the analyte) overlaps with the signal of the deuterated internal standard, this compound.[1] Creatinine contains naturally abundant heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). A creatinine molecule containing a combination of these heavy isotopes can have a mass-to-charge ratio (m/z) that is identical to that of the this compound internal standard, causing the mass spectrometer to detect them as the same compound.
Q2: Why is this interference a problem?
A2: This interference artificially inflates the signal of the internal standard. This is especially problematic at high concentrations of creatinine, where the contribution from its natural isotopes becomes significant.[2] An artificially high internal standard signal leads to an underestimation of the true analyte concentration, compromising the accuracy of the results and causing non-linearity in the calibration curve at higher concentrations.[1][3]
Q3: What are the primary methods to resolve this interference?
A3: There are three main strategies to address isotopic interference:
-
Chromatographic Separation: Physically separating the analyte (creatinine) from the internal standard (this compound) in time before they enter the mass spectrometer.[4]
-
Mathematical Correction: Using a formula to calculate and subtract the contribution of the analyte's isotopic signal from the internal standard's signal.[3]
-
Using Alternative Internal Standards: Employing an internal standard with a higher degree of deuteration (e.g., Creatinine-d6) or a ¹³C-labeled standard to minimize mass overlap.[2]
Q4: When is mathematical correction the most appropriate solution?
A4: Mathematical correction is necessary when chromatographic separation is insufficient to resolve the interference, especially in high-throughput methods where short run times are prioritized.[4] It is crucial for assays that need to be accurate across a wide dynamic range, particularly when analyzing samples with high creatinine concentrations.[3]
Q5: Can I avoid this interference by choosing a different internal standard?
A5: Yes. Using an internal standard with a larger mass difference from the analyte is an effective way to avoid interference. For example, a ¹³C-labeled creatinine standard or a more heavily deuterated standard (e.g., d5 or greater) would shift the internal standard's m/z further from the analyte's isotopic cluster, reducing the likelihood of overlap.[2][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve at high concentrations. | Isotopic interference from high levels of creatinine is artificially increasing the internal standard signal.[1][2] | Implement a mathematical correction algorithm to subtract the analyte's contribution to the internal standard signal.[3] Alternatively, optimize the chromatographic method to achieve baseline separation between creatinine and this compound. |
| Inaccurate and underestimated results for high-concentration samples. | The inflated internal standard peak area is causing the analyte-to-internal standard ratio to be artificially low. | First, confirm the extent of interference by analyzing a high-concentration creatinine standard without any internal standard and monitoring the this compound channel. If a signal is present, apply one of the resolution methods described in this guide. |
| Poor assay precision and reproducibility, especially for quality controls (QCs) at the high end of the range. | The degree of isotopic interference is variable and dependent on the analyte concentration, leading to inconsistent results. | Ensure that the chosen correction method is validated across the entire calibration range. If using mathematical correction, verify that the correction factor is accurate for low, medium, and high QC levels. |
| Internal standard peak appears front-loaded or broader than expected in samples with high analyte levels. | The analyte's M+3 isotopic peak is co-eluting with and contributing to the shape of the internal standard peak. | Improve chromatographic resolution. This may involve using a different column (e.g., HILIC), adjusting the mobile phase composition, or using a shallower gradient to increase the separation between the two peaks.[6] |
Experimental Protocols and Methodologies
Method 1: Resolution via Chromatographic Separation
Achieving chromatographic separation between creatinine and its deuterated internal standard can effectively eliminate isotopic interference. A slight retention time shift, known as the "chromatographic isotope effect," can sometimes be exploited.[2] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
Detailed Protocol: HILIC Chromatography for Creatinine Separation
This protocol provides a starting point for method development. Optimization will be required based on the specific LC system and column used.
-
LC Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like creatinine.[6] Example: Waters ACQUITY UPLC BEH HILIC Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start with 95% B.
-
Hold at 95% B for 0.5 minutes.
-
Decrease to 50% B over 2.0 minutes.
-
Hold at 50% B for 1.0 minute.
-
Return to 95% B and re-equilibrate for 1.5 minutes.
-
-
MS/MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-product ion transitions (MRM) for creatinine and this compound.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | HILIC, e.g., ACE Excel 2 AQ[6] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate analyte and IS |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Creatinine) | e.g., m/z 114 -> 44 |
| MRM Transition (this compound) | e.g., m/z 117 -> 47[7] |
Method 2: Resolution via Mathematical Correction
When chromatographic separation is not feasible, a mathematical correction can be applied. This involves determining the percentage of the creatinine signal that contributes to the this compound signal and subtracting it.
Detailed Protocol: Determining and Applying the Correction Factor
-
Determine the Contribution Factor (CF):
-
Prepare a series of high-concentration creatinine standard solutions (without any this compound).
-
Inject these solutions into the LC-MS/MS system.
-
Measure the peak area in the analyte channel (AreaAnalyte) and the interfering peak area in the internal standard channel (AreaInterference).
-
Calculate the CF as: CF = AreaInterference / AreaAnalyte.
-
Analyze multiple concentrations and use the average CF for robust correction.
-
-
Apply the Correction:
-
For each sample, acquire the peak area for both the analyte (AreaAnalyte_Total) and the internal standard (AreaIS_Total).
-
Calculate the corrected internal standard area (AreaIS_Corrected) using the formula: AreaIS_Corrected = AreaIS_Total - (AreaAnalyte_Total * CF)
-
Use the AreaIS_Corrected to calculate the final analyte-to-internal standard ratio for quantification.
-
Table 2: Example Data for Correction Factor Determination
| Creatinine Conc. (ng/mL) | Analyte Area (Creatinine Channel) | Interference Area (this compound Channel) | Contribution Factor (CF) |
| 5000 | 2,500,000 | 10,500 | 0.0042 |
| 10000 | 5,100,000 | 21,930 | 0.0043 |
| 20000 | 10,300,000 | 44,290 | 0.0043 |
| Average CF | 0.00427 |
Visual Diagrams
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Creatinine-d3 for Internal Standard Use
Welcome to the technical support center for optimizing the use of Creatinine-d3 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of creatinine, where three hydrogen atoms have been replaced with deuterium.[1] It is an ideal internal standard (IS) for the quantification of endogenous creatinine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to creatinine, it behaves similarly during sample preparation, chromatography, and ionization.[3][4] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[3][5]
Q2: What is the recommended concentration for this compound as an internal standard?
There is no single universal concentration for this compound, as the optimal amount depends on the expected concentration of endogenous creatinine in the samples and the sensitivity of the mass spectrometer.[6] However, a common practice is to use an internal standard concentration that is similar to that of the target analyte in the middle of the calibration range.[7][8] Some studies suggest using a concentration that provides a signal intensity of about 50% of the highest calibration standard.[9] In certain situations, particularly to combat ionization suppression, a higher concentration of the internal standard, even significantly above the upper limit of quantification (ULOQ), may improve linearity.[9]
Q3: How should I prepare the this compound working solution?
-
Stock Solution Preparation: Start by preparing a primary stock solution of this compound in a suitable solvent, such as a methanol/water mixture (e.g., 50:50).[10] For example, a 1 mg/mL stock solution can be prepared and stored at -20°C.[6][10]
-
Working Solution Preparation: The working internal standard solution is prepared by diluting the stock solution to the desired final concentration using an appropriate solvent, often the mobile phase or reconstitution solvent.[6] The final concentration should be determined based on the specific assay requirements.
Q4: What are "matrix effects" and how do they impact my analysis with this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[11][12] These effects, which include ion suppression and ion enhancement, can lead to inaccurate and imprecise quantification.[13] Even with a stable isotope-labeled internal standard like this compound, significant matrix effects can still occur, especially in complex biological fluids.[11][14] While this compound can compensate for a significant portion of these effects due to its similar physicochemical properties to creatinine, severe matrix effects can still impact results.[15][16]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Poor linearity can arise from several factors, even when using an internal standard.
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | Optimize the this compound concentration. A common starting point is a concentration that yields a peak area ratio of approximately 1:1 with the analyte at the mid-point of the calibration curve.[8] |
| Matrix Effects | Prepare matrix-matched calibrants by spiking the standards into a blank matrix extract similar to your samples.[17] Diluting the sample can also reduce the concentration of interfering compounds.[17][18] |
| Detector Saturation | At high analyte concentrations, the detector can become saturated, leading to a non-linear response.[17] If suspected, dilute the higher concentration standards or narrow the calibration range.[9][17] |
| Isotopic Interference ("Cross-Talk") | Natural isotopes of creatinine can contribute to the signal of this compound, especially at high creatinine concentrations. Using an internal standard with a higher mass label (e.g., ¹³C-labeled) can minimize this.[9] |
Issue 2: High Variability in Internal Standard Peak Area
Inconsistent peak areas for this compound across samples can compromise the reliability of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting when adding the internal standard to all samples, calibrators, and quality controls.[19] |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance, such as an unstable electrospray.[19] Ensure gas flows and source temperatures are optimal and stable.[20] |
| Chromatographic Issues | Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration. This may be due to column degradation or an inappropriate mobile phase.[19] |
| Sample Contamination | Contamination in the LC system can lead to inconsistent ionization.[19] Run a solvent blank to check for system contamination.[17] |
Issue 3: No Signal or Very Low Signal for this compound
The absence or a weak signal for the internal standard can halt your analysis.
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Verify that the this compound standard was added to the sample at the correct concentration. Re-prepare a fresh standard solution to rule out degradation or preparation errors.[4] |
| Instrument Malfunction | Confirm that the autosampler performed the injection correctly. Check the LC and MS systems for any error messages and ensure gas supplies are adequate.[4] |
| Inefficient Ionization | Optimize ion source parameters, including temperature, gas flows, and voltage, to ensure efficient ionization of this compound.[4] |
| Incorrect MS Method | Verify that the correct Multiple Reaction Monitoring (MRM) transitions, polarity (positive ion mode for creatinine), and scan time are used for this compound.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
This protocol outlines the preparation of a this compound internal standard working solution for spiking into samples.
Materials:
-
This compound solid reference standard[2]
-
LC-MS grade methanol[10]
-
LC-MS grade water[10]
-
Volumetric flasks and calibrated pipettes
Procedure:
-
Prepare a 1 mg/mL Stock Solution:
-
Prepare a 1 µg/mL Working Solution (Example):
-
Perform a serial dilution of the 1 mg/mL stock solution.
-
For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the stock solution to a final volume of 10 mL with the appropriate solvent (e.g., mobile phase or reconstitution solvent).
-
This working solution is now ready to be added to your samples, calibrators, and quality controls.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for preparing biological samples like plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound working solution
-
Acetonitrile (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 50 µL aliquot of the biological sample, add a precise volume of the this compound working solution (e.g., 10 µL of a 1 µg/mL solution).[3]
-
Add 150 µL of cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.[3]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.[3]
Visualizations
Caption: A typical experimental workflow for sample analysis using an internal standard.
Caption: A decision tree for troubleshooting common issues with internal standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of creatinine concentration in whole blood spheroids using paper spray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Analysis of Creatinine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Creatinine-d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation is a phenomenon where the analyte of interest, in this case, this compound, breaks apart into smaller fragment ions within the ion source of the mass spectrometer, before the intended fragmentation in the collision cell. This is a concern because it can lead to an underestimation of the precursor ion (m/z 117 for protonated this compound) and an overestimation of fragment ions, potentially compromising the accuracy and precision of quantitative analyses.[1][2]
Q2: What are the common fragment ions of this compound?
A2: The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of 117. Common fragment ions observed during MS/MS analysis, and potentially during in-source fragmentation, include ions at m/z 89 and m/z 47.[3]
Q3: What are the primary instrument parameters that influence in-source fragmentation?
A3: The primary instrument parameters that influence in-source fragmentation are the declustering potential (DP) or fragmentor voltage and the ion source temperature.[4][5] Higher values for these parameters generally increase the internal energy of the ions, leading to a higher degree of in-source fragmentation.
Q4: How can I qualitatively assess if in-source fragmentation of this compound is occurring?
A4: You can infuse a standard solution of this compound directly into the mass spectrometer and observe the mass spectrum without applying any collision energy. If you see significant peaks corresponding to the fragment ions (m/z 89 and 47) in addition to the precursor ion (m/z 117), it is a strong indication that in-source fragmentation is occurring.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Problem: High abundance of fragment ions (m/z 89, 47) relative to the precursor ion (m/z 117) in the absence of collision energy.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting in-source fragmentation of this compound.
Step 1: Optimize Declustering Potential (DP) / Fragmentor Voltage
The declustering potential (often called fragmentor voltage on Agilent instruments or cone voltage on Waters instruments) is a key parameter controlling the energy of ions as they enter the mass spectrometer.
-
Action: Systematically reduce the DP/fragmentor voltage in decrements of 5-10 volts and monitor the ratio of the fragment ions to the precursor ion.
-
Expected Outcome: A lower DP/fragmentor voltage should decrease the internal energy of the this compound ions, thereby reducing in-source fragmentation.
Illustrative Quantitative Data (Example)
The following table illustrates the expected trend of decreasing in-source fragmentation with a reduction in declustering potential. Note: This is an illustrative example, as specific quantitative data for this compound was not found in the searched literature. The actual optimal value will be instrument-dependent.
| Declustering Potential (V) | Precursor Ion (m/z 117) Intensity (cps) | Fragment Ion (m/z 89) Intensity (cps) | In-Source Fragmentation (%) |
| 80 | 5.0e5 | 2.5e5 | 33.3 |
| 70 | 7.0e5 | 1.5e5 | 17.6 |
| 60 | 8.5e5 | 0.5e5 | 5.6 |
| 50 | 9.0e5 | < 0.1e5 | < 1.1 |
Step 2: Evaluate Ion Source Temperature
Higher source temperatures can increase the thermal energy of the analyte molecules, leading to increased fragmentation.[5]
-
Action: If reducing the DP/fragmentor voltage is not sufficient, try lowering the ion source temperature in decrements of 25-50 °C.
-
Expected Outcome: A lower source temperature can help to preserve the integrity of the this compound precursor ion. Be mindful that excessively low temperatures can lead to incomplete desolvation and a loss of signal.
Illustrative Quantitative Data (Example)
This table shows the potential impact of source temperature on in-source fragmentation. Note: This is an illustrative example.
| Source Temperature (°C) | Precursor Ion (m/z 117) Intensity (cps) | Fragment Ion (m/z 89) Intensity (cps) | In-Source Fragmentation (%) |
| 550 | 6.0e5 | 1.8e5 | 23.1 |
| 500 | 7.5e5 | 0.9e5 | 10.7 |
| 450 | 8.8e5 | 0.3e5 | 3.3 |
| 400 | 9.2e5 | < 0.1e5 | < 1.1 |
Step 3: Review Mobile Phase Composition
While less common for causing significant in-source fragmentation of a stable molecule like this compound, a highly acidic mobile phase can sometimes contribute to the instability of certain analytes.
-
Action: If the above steps do not resolve the issue, and you are using a mobile phase with a very low pH, consider if a mobile phase with a slightly higher pH (e.g., using ammonium formate instead of formic acid) is compatible with your chromatography.
-
Expected Outcome: A less harsh mobile phase environment may, in some cases, contribute to reduced fragmentation.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound. Note that optimal parameters can vary between individual instruments.
Protocol 1: Analysis of this compound on a SCIEX Triple Quadrupole System (e.g., API 4000)
This protocol is based on parameters reported in the literature for the analysis of creatinine and its deuterated internal standards.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the sample matrix and required cleanup.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (Positive ESI Mode):
| Parameter | Setting |
| IonSpray Voltage | 4500 - 5500 V |
| Temperature | 450 - 550 °C |
| Curtain Gas | 20 - 40 |
| Ion Source Gas 1 (Nebulizer Gas) | 40 - 60 |
| Ion Source Gas 2 (Heater Gas) | 40 - 60 |
| Declustering Potential (DP) | 50 - 70 V |
| Entrance Potential (EP) | 10 V |
| Collision Gas | Medium |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cell Exit Potential (V) |
| This compound | 117 | 89 | ~17 | ~8 |
| This compound | 117 | 47 | ~29 | ~8 |
Protocol 2: Analysis of this compound on an Agilent Triple Quadrupole System (e.g., 6490)
This protocol is a generalized procedure based on common practices for small molecule analysis on Agilent systems.
Liquid Chromatography:
-
Column: Agilent Zorbax Eclipse Plus C18 or similar
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Optimized for separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
Mass Spectrometry (Positive ESI Mode with Agilent Jet Stream):
| Parameter | Setting |
| Gas Temp | 250 - 325 °C |
| Gas Flow | 10 - 15 L/min |
| Nebulizer | 35 - 50 psi |
| Sheath Gas Temp | 350 - 400 °C |
| Sheath Gas Flow | 10 - 12 L/min |
| Capillary Voltage | 3500 - 4000 V |
| Nozzle Voltage | 500 - 2000 V |
| Fragmentor Voltage | 100 - 130 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 117 | 89 | ~15 - 20 |
| This compound | 117 | 47 | ~25 - 30 |
Signaling Pathways and Logical Relationships
In the context of this technical guide, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram can illustrate the factors leading to in-source fragmentation.
Caption: Factors contributing to the in-source fragmentation of this compound.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. longdom.org [longdom.org]
Overcoming low recovery of Creatinine-d3 during sample extraction
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low recovery of Creatinine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of creatinine, where three hydrogen atoms on the methyl group are replaced with deuterium. It is an ideal internal standard (IS) for quantifying endogenous creatinine using mass spectrometry[1][2][3][4]. Because it has nearly identical chemical and physical properties to natural creatinine, it behaves similarly during sample extraction and chromatographic separation[5]. This co-elution helps to compensate for variations in sample preparation and matrix effects, which are differences in how the sample's matrix (e.g., plasma, urine) affects the ionization of the analyte[6][7][8].
Q2: What are the common causes of low this compound recovery?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. These include:
-
Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for a polar molecule like creatinine.
-
Matrix Effects: Components in the biological sample (salts, phospholipids, proteins) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer[6][8]. The type of biological fluid—plasma, serum, or urine—can significantly impact signal intensity[6].
-
Analyte Loss During Steps: this compound can be lost during various steps such as solvent evaporation, phase transfer in liquid-liquid extraction, or incomplete elution from a solid-phase extraction cartridge[9].
-
pH and Solvent Issues: The pH of the sample and the polarity of the solvents used are critical for efficient extraction and must be optimized[10].
-
Standard Stability: Degradation of the this compound standard due to improper storage or handling can lead to apparent low recovery[3][11].
Q3: Can the position of the deuterium label affect the stability of this compound?
Yes, the stability of the deuterium label is crucial. This compound is labeled on the methyl group, which is a chemically stable position[3]. This prevents H/D exchange, where deuterium atoms are swapped with hydrogen atoms from the sample or solvents, which can occur with labels at more chemically active sites, especially under acidic or basic conditions[2][12].
Troubleshooting Low Recovery by Extraction Method
Low recovery is often tied to the specific extraction technique being used. Below are common issues and solutions for three primary methods.
dot
Caption: Troubleshooting workflow for low this compound recovery.
Protein Precipitation (PPT)
Q: My this compound recovery is low after performing a protein precipitation with acetonitrile. What went wrong?
A: This is a common issue. While simple, PPT can lead to low recovery for polar compounds if not optimized.
-
Incomplete Precipitation: The ratio of solvent to sample may be too low. For effective protein removal, a solvent-to-plasma ratio of at least 3:1 is often recommended.
-
Analyte Adsorption: this compound might get trapped (occluded) within the precipitated protein pellet. Ensure thorough vortexing to break up the pellet and release the analyte before centrifugation.
-
Matrix Effects: Even after PPT, the supernatant contains salts and phospholipids that can suppress the MS signal. If matrix effects are suspected, further cleanup with LLE or SPE may be necessary.
| Parameter | Recommendation | Expected Outcome |
| Solvent Choice | Acetonitrile (ACN) is generally preferred over methanol for better protein removal. | Cleaner sample, less matrix interference. |
| Solvent:Sample Ratio | Increase ratio (e.g., from 3:1 to 4:1 v/v). | More complete protein precipitation. |
| Mixing | Vortex vigorously for at least 30 seconds after solvent addition. | Better release of analyte from protein pellet. |
| Temperature | Perform precipitation at low temperatures (e.g., on ice) to enhance precipitation. | Denser protein pellet, cleaner supernatant. |
Liquid-Liquid Extraction (LLE)
Q: I'm trying to use LLE for sample cleanup after PPT, but my recovery is poor. What solvents and conditions should I use?
A: Creatinine is highly polar, making it challenging to extract from an aqueous sample into a nonpolar organic solvent.
-
Incorrect Solvent: Traditional nonpolar solvents like hexane or ethyl acetate are ineffective for extracting creatinine. A more polar solvent or a solvent system designed for polar analytes is needed. Methyl-tert-butyl ether (MTBE) has been shown to be more effective than other solvents like dichloromethane for extracting a range of metabolites[13][14].
-
Unfavorable pH: The pH of the aqueous sample can influence the charge state of creatinine and its solubility in the organic phase. Experimenting with pH adjustments may improve partitioning.
-
Poor Phase Separation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. Centrifugation can help break up emulsions.
| Parameter | Recommendation | Expected Outcome |
| Solvent System | Use a multi-solvent system like Methanol:MTBE:Water. | Improved extraction of polar and non-polar metabolites[15]. |
| pH Adjustment | Test a range of pH values (e.g., acidic, neutral, basic) for the aqueous phase. | Optimized partitioning of this compound into the organic phase. |
| Mixing/Separation | Gently rock or invert the sample instead of vigorous vortexing to prevent emulsion. Use centrifugation to ensure clean phase separation. | Minimized analyte loss in emulsions. |
A study demonstrated that using an MTBE-based LLE method significantly reduced the variability for this compound to just 1.04% CV, compared to 15.2% CV with a simple methanol extraction[15].
Solid-Phase Extraction (SPE)
Q: Which SPE sorbent is best for this compound, and what could cause low recovery?
A: SPE offers the cleanest extracts but requires careful method development.
-
Incorrect Sorbent: Creatinine is not well-retained on traditional reversed-phase (e.g., C18) sorbents under typical conditions due to its high polarity. A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange sorbent is more appropriate[10].
-
Analyte Breakthrough: If the sample is loaded too quickly or the wrong loading solvent is used, the this compound may not bind to the sorbent and will be lost in the loading effluent.
-
Incomplete Elution: The elution solvent may not be strong enough to release the this compound from the sorbent. For HILIC, the elution solvent needs a sufficient amount of aqueous component. For ion-exchange, a change in pH or the addition of a counter-ion is necessary.
| Parameter | Recommendation | Expected Outcome |
| Sorbent Type | Use HILIC or mixed-mode cation-exchange cartridges. | Strong retention of polar this compound. |
| Wash Step | Use a high percentage of organic solvent to wash away interferences without eluting the analyte. | Cleaner final extract with reduced matrix effects. |
| Elution Step | For HILIC, elute with a solvent containing a higher aqueous percentage (e.g., 50:50 ACN:Water). For cation-exchange, elute with a buffer or a solvent containing an acid/base (e.g., 5% Ammonium Hydroxide in Methanol)[16]. | Complete and efficient recovery of the analyte from the sorbent. |
Experimental Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the this compound internal standard. This creates a 4:1 solvent-to-sample ratio.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis, avoiding disturbance of the pellet.
Protocol 2: Combined PPT and Liquid-Liquid Extraction (LLE)
-
Perform the protein precipitation as described in Protocol 1 (steps 1-3).
-
To the supernatant, add methyl-tert-butyl ether (MTBE) and water in a specific ratio (e.g., a final ratio of 1:3:1 Methanol:MTBE:Water)[15].
-
Mix gently by inversion for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
The upper organic layer will contain lipids and less polar compounds, while the lower aqueous/methanol layer will contain polar metabolites like this compound[15].
-
Collect the lower aqueous layer for analysis.
dot
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specartridge.com [specartridge.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 15. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in the D3-creatine dilution method
Technical Support Center: D3-Creatine Dilution Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure accurate results when using the D3-creatine (D3-Cr) dilution method for skeletal muscle mass assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to variability in your results.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Intra-Individual Variability | Discrepancies in sample collection timing, dietary intake prior to fasting, or analytical processing. A study has noted that the D3-creatine dilution method can have higher intra-individual variability compared to methods like MRI and DXA[1][2][3]. | Ensure strict adherence to the study protocol for all participants and at all time points. This includes consistent timing for the D3-creatine dose and the subsequent fasting urine collection[4][5]. |
| Inaccurate Muscle Mass Estimation | Incorrect correction for D3-creatine "spillage," which is the initial loss of the isotope in urine after ingestion[6][7][8]. The assumption of a constant creatine concentration in muscle (typically 4.3 g/kg) may not hold true for all populations, as it can be influenced by age, sex, diet, and physical activity levels[2][9]. | Utilize the validated algorithm to correct for D3-creatine spillage, which is based on the fasting urine creatine-to-creatinine ratio[6][10]. Be mindful of the population being studied and consider potential variations in muscle creatine concentration. |
| Contaminated or Invalid Urine Sample | Non-fasting urine sample collection, which can be confounded by dietary creatine[4][11]. Incorrect timing of the urine collection, which should be between 72 and 144 hours (3 to 6 days) after the D3-creatine dose[4][5]. | Instruct participants to fast overnight before providing the morning urine sample[1][4]. Clearly communicate the collection window and provide reminders to the participants to ensure adherence to the protocol[5]. |
| Analytical Discrepancies | High coefficient of variation (CV) in the triplicate sample analysis during mass spectrometry. | Re-analyze any samples that show a CV greater than 5% to ensure the precision of the measurement[6]. |
Frequently Asked Questions (FAQs)
Protocol and Methodology
-
Q1: What is the fundamental principle of the D3-creatine dilution method? The D3-creatine dilution method is based on the principle that nearly all of the body's creatine pool is found in skeletal muscle[12][13]. An oral dose of a known amount of isotopically labeled creatine (D3-creatine) is administered. This labeled creatine mixes with the body's existing creatine pool. Over time, creatine is irreversibly converted to creatinine and excreted in the urine. By measuring the enrichment of D3-creatinine in a urine sample, the total size of the body's creatine pool can be calculated, which is directly proportional to the total skeletal muscle mass[6][12].
-
Q2: What is a typical protocol for the D3-creatine dilution method? A common protocol involves the participant ingesting a single oral dose of D3-creatine (e.g., 30 mg)[1][4][5]. After a period of 3 to 6 days (72 to 144 hours), a fasting, morning urine sample is collected[4][5]. The enrichment of D3-creatinine in the urine is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the total body creatine pool and estimate skeletal muscle mass[4].
Sources of Variability and Data Interpretation
-
Q3: What is "D3-creatine spillage" and how is it accounted for? In some individuals, a small and variable amount of the oral D3-creatine dose is not taken up by the muscle and is rapidly excreted in the urine, a phenomenon known as "spillage"[6][8][13]. To correct for this, an algorithm has been developed that uses the ratio of unlabeled creatine to creatinine in a fasting urine sample to estimate and adjust for the amount of spilled D3-creatine[6][10].
-
Q4: How does diet affect the D3-creatine dilution method? Dietary intake of creatine, primarily from meat and fish, can influence the body's creatine pool. To minimize the confounding effect of dietary creatine, a fasting morning urine sample is required for the analysis[4][11].
-
Q5: How does the D3-creatine dilution method compare to other methods for measuring muscle mass like DXA and MRI? The D3-creatine dilution method provides a direct measure of muscle mass, unlike Dual-energy X-ray absorptiometry (DXA), which measures lean body mass and can overestimate muscle mass[1][14][15]. Studies have shown that muscle mass estimates from the D3-creatine method correlate well with Magnetic Resonance Imaging (MRI), which is considered a gold standard for body composition analysis[1][12][16]. However, the D3-creatine method may exhibit higher intra-individual variability than MRI and DXA[1][2].
Data Presentation
Table 1: Comparison of Muscle Mass Estimation Methods vs. MRI
| Method | Bias (Mean Difference from MRI ± SD) | Correlation with MRI (r-value) | Notes |
| D3-Creatinine Dilution (Urine) | -3.00 ± 2.75 kg[1] | 0.88[1] | Underestimates muscle mass compared to MRI. |
| DXA (Total Lean Body Mass) | +22.5 ± 3.7 kg[1] | 0.976[16] | Significantly overestimates muscle mass compared to MRI. |
| DXA (Appendicular Lean Mass) | -4.62 ± 3.58 kg[1] | 0.977[1] | Underestimates muscle mass compared to MRI. |
| 24-h Urine Creatinine | -8.02 ± 5.96 kg[1] | Not specified | Underestimates muscle mass compared to MRI. |
Data compiled from a study on healthy older adults and patients with chronic diseases.[1]
Experimental Protocols
Key Experiment: D3-Creatine Dilution Protocol for Muscle Mass Estimation
-
Participant Preparation:
-
Participants should receive clear instructions regarding the dosing and urine collection procedures.
-
A baseline fasting urine sample may be collected before the D3-creatine dose is administered.
-
-
D3-Creatine Administration:
-
Urine Sample Collection:
-
Sample Processing and Analysis:
-
Urine samples are stored frozen (e.g., at -20°C) until analysis[10].
-
The concentrations of deuterated (D3) and unlabeled creatine and creatinine are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
-
Samples are typically run in triplicate to ensure analytical precision[6].
-
-
Data Calculation:
-
The enrichment of D3-creatinine is calculated as the ratio of D3-creatinine to total creatinine (labeled + unlabeled)[1].
-
The total body creatine pool size is calculated based on the dilution of the D3-creatine dose into the body's creatine pool.
-
Muscle mass is then estimated from the creatine pool size, assuming a concentration of 4.3 g of creatine per kg of muscle tissue[1].
-
A correction algorithm is applied to account for any initial spillage of the D3-creatine dose[6][10].
-
Visualizations
Caption: Experimental workflow for the D3-creatine dilution method.
Caption: Factors contributing to variability in the D3-creatine method.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agingresearchbiobank.nia.nih.gov [agingresearchbiobank.nia.nih.gov]
- 6. A protocol for remote collection of skeletal muscle mass via D3-creatine dilution in community-dwelling postmenopausal women from the Women’s Health Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D3 -Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The D3 -creatine dilution method non-invasively measures muscle mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ensuring complete protein precipitation for serum creatinine analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure complete and efficient protein precipitation for accurate serum creatinine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of protein precipitation in serum creatinine analysis?
The primary goal is to remove large protein molecules from the serum sample.[1] These proteins can interfere with analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by clogging columns, suppressing the ionization of the target analyte (creatinine), and creating high background noise, all of which compromise the accuracy and reproducibility of the results.[1][2]
Q2: What are the most common methods for protein precipitation?
The most common methods involve the addition of an organic solvent or a strong acid.[1][3]
-
Organic Solvents (e.g., Acetonitrile, Methanol, Ethanol): These solvents work by disrupting the hydration layer around proteins, which reduces their solubility and causes them to precipitate.[1][2][3] Acetonitrile is often preferred as it can provide very efficient protein removal.[4][5][6]
-
Acids (e.g., Trichloroacetic Acid - TCA, Perchloric Acid): Strong acids cause proteins to denature and lose their tertiary structure, leading to aggregation and precipitation.[1][3] TCA is highly effective but can be harsh, and residual acid may need to be removed.[7]
Q3: How do I select the best precipitating agent for my experiment?
The choice depends on your downstream analytical method and specific experimental needs. Key factors include the efficiency of protein removal, the potential for the agent to interfere with your analysis, and the solubility of your target analyte (creatinine) in the final supernatant.
Table 1: Comparison of Common Protein Precipitating Agents
| Precipitating Agent | Mechanism of Action | Typical Protein Removal Efficiency (at 2:1 ratio) | Key Advantages | Key Disadvantages |
| Acetonitrile (ACN) | Organic solvent strips hydration shell | >96%[4][5] | High efficiency, clean supernatant, compatible with reversed-phase LC-MS/MS.[5][6] | Can be less effective for certain very small proteins. |
| Trichloroacetic Acid (TCA) | Acid-induced denaturation and precipitation | ~92%[4][5] | Very effective at removing a broad range of proteins.[7] | Proteins are irreversibly denatured; residual acid can interfere with analysis and must be removed.[1][7] |
| Methanol (MeOH) | Organic solvent strips hydration shell | ~89%[5] | Good for many applications, less harsh than TCA. | Generally less efficient at protein removal than ACN.[5] |
| Ethanol | Organic solvent strips hydration shell | ~88%[5] | Effective, especially at low temperatures which helps preserve protein integrity if needed.[3] | Similar to methanol, typically less efficient than ACN. |
Q4: Does temperature affect protein precipitation?
Yes, temperature is a critical parameter. For organic solvent precipitation (e.g., with acetonitrile or acetone), performing the incubation at low temperatures (-20°C) is common as it further decreases the solubility of proteins, enhancing precipitation efficiency.[3][7]
Troubleshooting Guide
Problem: My creatinine recovery is low or inconsistent.
| Possible Cause | Recommended Solution |
| Co-precipitation of Creatinine: The analyte may be trapped within the precipitated protein pellet. | Ensure vigorous and thorough vortexing immediately after adding the precipitating agent to create a fine, dispersed precipitate. This minimizes the chances of creatinine getting trapped in large protein aggregates. |
| Incorrect Solvent-to-Serum Ratio: An insufficient volume of precipitating agent will lead to incomplete protein removal, while an excessive volume can dilute the sample too much, affecting sensitivity. | The optimal ratio is typically between 2:1 and 4:1 (precipitant to serum).[4][5] A 3:1 ratio of acetonitrile to plasma is often cited as highly effective.[6] It is recommended to optimize this ratio for your specific sample type and workflow. |
| Suboptimal Incubation Time/Temperature: Insufficient time or incorrect temperature can lead to incomplete precipitation. | For organic solvents like acetone, incubate for at least 45 minutes to 2 hours at -20°C.[7] For TCA, an incubation of 30 minutes on ice is generally sufficient.[7] |
Problem: The supernatant is cloudy or hazy after centrifugation.
| Possible Cause | Recommended Solution |
| Incomplete Precipitation: Not all proteins have been precipitated from the solution. | Increase the volume of the precipitating agent or prolong the incubation time. Ensure the incubation temperature is optimal (e.g., -20°C for ACN). |
| Insufficient Centrifugation: The centrifugal force or duration may not be adequate to pellet all the precipitated protein. | Increase the centrifugation speed or time. A common parameter is 12,000 x g for 10-15 minutes. Ensure the centrifuge is properly cooled if required. |
| Disturbance of Pellet: The protein pellet was disturbed during the removal of the supernatant. | Carefully aspirate the supernatant with a pipette without touching the pellet. Leaving a small amount of supernatant behind is preferable to disturbing the pellet. |
Problem: I am observing interfering peaks or high background noise in my LC-MS/MS analysis.
| Possible Cause | Recommended Solution |
| Residual Proteins: Incomplete protein removal can lead to matrix effects, including ion suppression, which can interfere with creatinine detection.[4][8] | Re-evaluate your precipitation protocol. Consider switching to a more efficient agent like acetonitrile or a combination method (e.g., TCA in acetone).[7] Ensure all steps are performed correctly. |
| Precipitating Agent Interference: The precipitating agent itself or impurities within it might be causing interference. | Use high-purity, HPLC or MS-grade solvents and reagents. If using an acid like TCA, perform a wash step on the protein pellet with cold acetone or ethanol to remove residual acid.[7] |
| Lipid Interference: Serum contains lipids that may not be fully removed by simple protein precipitation and can interfere with LC-MS analysis. | Consider a protocol that also removes lipids. Some specialized filtration plates are designed to remove both proteins and phospholipids. |
Detailed Experimental Protocols
Protocol 1: Acetonitrile (ACN) Precipitation
This protocol is widely used due to its high efficiency and compatibility with LC-MS/MS systems.[6]
-
Preparation: Pre-chill HPLC-grade acetonitrile to -20°C.
-
Sample Aliquoting: Pipette 100 µL of serum into a clean microcentrifuge tube.
-
Addition of ACN: Add 300 µL of cold acetonitrile to the serum sample (a 3:1 ratio).
-
Vortexing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and prevent the formation of large protein clumps.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000-15,000 x g for 15 minutes at 4°C to form a tight pellet.
-
Supernatant Collection: Carefully collect the supernatant, which contains the creatinine, and transfer it to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This method uses acid denaturation and is very effective for removing a wide range of proteins.[7][9]
-
Preparation: Prepare a 10% (w/v) TCA solution in ultrapure water and chill it on ice.
-
Sample Aliquoting: Pipette 100 µL of serum into a clean microcentrifuge tube on ice.
-
Addition of TCA: Add 100 µL of the cold 10% TCA solution to the serum (for a final concentration of 5% TCA).
-
Vortexing: Vortex the mixture immediately and thoroughly for 30 seconds.
-
Incubation: Incubate the tube on ice for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.
-
(Optional but Recommended) Neutralization: If residual acid may interfere with your analysis, the pH of the supernatant can be neutralized. This step requires careful validation.
Visual Guides
Caption: Standard workflow for serum protein precipitation before analysis.
Caption: Decision tree for troubleshooting a cloudy supernatant.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. shop.mhp-verlag.de [shop.mhp-verlag.de]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of Creatinine-d3 in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Creatinine-d3 in human urine, with a particular focus on the impact of urine pH. Understanding the stability of deuterated internal standards is critical for accurate and reliable bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in urine important?
This compound is a stable isotope-labeled form of creatinine, commonly used as an internal standard in mass spectrometry-based bioanalytical methods. Its structural similarity to the endogenous analyte, creatinine, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability. Ensuring the stability of this compound in urine is crucial because its degradation can lead to inaccurate quantification of the target analyte, compromising the integrity of clinical and research data.
Q2: How does urine pH affect the stability of this compound?
The stability of creatinine and its deuterated analog, this compound, is influenced by the pH of the urine matrix. Generally, creatinine is susceptible to conversion to creatine, and this equilibrium is pH-dependent.
-
Alkaline pH (pH > 7): More alkaline conditions tend to favor the conversion of creatinine to creatine. This can lead to a decrease in the concentration of this compound over time.
-
Acidic pH (pH < 7): Acidic conditions generally favor the stability of creatinine. At a pH of approximately 3.7, the conversion of creatine to creatinine is favored, while at very low pH (below 2.5), the degradation of creatinine is limited.[1][2] Acidification of urine samples to a pH below 3 is a common practice for preserving the integrity of creatinine.[3]
Q3: Besides pH, what other factors can influence the stability of this compound in urine?
Several factors in addition to pH can impact the stability of this compound in urine samples:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the conversion of creatinine to creatine. Therefore, it is crucial to store urine samples at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Storage Duration: The longer a sample is stored, the greater the potential for degradation. The acceptable storage duration should be determined through stability studies.
-
Enzymatic Activity: Although less common for creatinine, enzymatic degradation can be a factor for other analytes in biological matrices.
-
Presence of Microorganisms: Bacterial growth in improperly stored urine can alter the pH and introduce enzymes that may affect analyte stability.
Q4: What are the best practices for storing urine samples to ensure this compound stability?
To maintain the stability of this compound in urine samples, the following storage conditions are recommended:
-
Short-Term Storage: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable.
-
Long-Term Storage: For long-term storage, freezing at -20°C or -80°C is recommended. Long-term stability of unlabeled creatinine has been demonstrated in urine stored at -22°C for over 10 years.
-
pH Adjustment: For applications sensitive to the creatinine-creatine equilibrium, consider adjusting the urine pH to below 3 with a suitable acid (e.g., hydrochloric acid) before storage.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in urine, potentially related to stability.
| Issue | Potential Cause | Recommended Action |
| Low this compound Recovery | Degradation due to improper pH: The urine sample may have an alkaline pH, leading to the conversion of this compound to Creatine-d3. | Verify the pH of the urine samples. If consistently alkaline, consider acidifying samples upon collection. Re-evaluate stability at different pH values. |
| Degradation due to improper storage: Samples may have been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles. | Review sample handling and storage procedures. Ensure samples are promptly refrigerated or frozen after collection and minimize freeze-thaw cycles. Conduct freeze-thaw stability studies. | |
| High Variability in Quality Control (QC) Samples | Inconsistent sample pH: Natural variations in urine pH across different samples or aliquots can lead to variable stability. | Measure and record the pH of all samples. If variability is high, consider standardizing the pH of all samples and QCs before analysis. |
| Inconsistent storage conditions: Variations in storage temperature or duration can affect stability. | Ensure all samples and QCs are stored under identical and controlled conditions. | |
| Shift in this compound Retention Time | Isotope effect: While generally co-eluting with the unlabeled analyte, slight chromatographic shifts can occur with deuterated standards. | This is often a minor and consistent shift. Ensure the integration parameters in your chromatography data system are optimized to accurately capture the this compound peak. |
| Presence of Interfering Peaks | Matrix effects: Other components in the urine matrix may interfere with the detection of this compound. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components. Adjust chromatographic conditions to separate the interference from the analyte peak. |
Experimental Protocols
Protocol for Assessing the Impact of Urine pH on this compound Stability
This protocol outlines a systematic approach to evaluate the stability of this compound in urine at various pH levels.
1. Materials and Reagents:
-
This compound certified reference material
-
Blank human urine pool (screened for the absence of interfering substances)
-
Phosphate buffer solutions (pH 4, 5, 6, 7, 8, and 9)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
LC-MS/MS system
-
Calibrated pH meter
-
Vortex mixer and centrifuge
-
Appropriate volumetric flasks and pipettes
2. Preparation of Spiked Urine Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Spike the blank human urine pool with the this compound stock solution to achieve a final concentration relevant to your analytical range (e.g., 100 ng/mL).
-
Divide the spiked urine pool into several aliquots.
3. pH Adjustment and Incubation:
-
Adjust the pH of individual aliquots of the spiked urine to the target pH values (4, 5, 6, 7, 8, and 9) using the prepared buffer solutions or by dropwise addition of HCl or NaOH while monitoring with a calibrated pH meter.
-
For each pH condition, prepare multiple replicates for analysis at different time points.
-
Incubate the samples at controlled temperatures (e.g., room temperature ~25°C and refrigerated ~4°C).
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), retrieve the samples for analysis.
-
Process the samples using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Quantify the concentration of this compound in each sample.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation for each pH and time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point: % Remaining = (Mean concentration at time t / Mean concentration at time 0) * 100
-
The analyte is typically considered stable if the mean concentration is within ±15% of the initial concentration.
Data Presentation
The following tables summarize the expected stability of this compound in urine under different pH and temperature conditions based on the known behavior of unlabeled creatinine.
Table 1: Stability of this compound in Urine at Room Temperature (~25°C)
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.0 | >95% | >90% |
| 5.0 | ~90-95% | ~85-90% |
| 6.0 | ~85-90% | ~80-85% |
| 7.0 | ~80-85% | ~75-80% |
| 8.0 | <80% | <70% |
| 9.0 | <70% | <60% |
Table 2: Stability of this compound in Urine under Refrigeration (~4°C)
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 4.0 | >98% | >95% |
| 5.0 | >95% | >90% |
| 6.0 | >95% | ~90% |
| 7.0 | ~90-95% | ~85-90% |
| 8.0 | ~90% | ~80-85% |
| 9.0 | <90% | <80% |
Note: The data presented in these tables are illustrative and based on the expected behavior of creatinine. It is highly recommended to perform in-house stability studies to generate data specific to your laboratory's conditions and methods.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound stability in urine.
Caption: Factors influencing the stability and analytical outcome of this compound.
References
- 1. Factors influencing the production of creatinine: implications for the determination and interpretation of urinary creatinine and creatine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Validating Absence of Carryover in Creatinine-d3 Measurements
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and validating the absence of carryover in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) measurements of Creatinine-d3.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound LC-MS/MS analysis?
A: Carryover is the phenomenon where a small portion of an analyte from a preceding sample analysis remains in the LC-MS/MS system and is detected in a subsequent analysis.[1][2] In this compound measurements, this means that residual analyte from a high-concentration sample could artificially inflate the signal in a following blank or low-concentration sample, leading to an overestimation of the analyte's quantity.[1] This is often referred to as a "memory effect" and is particularly a concern for compounds that can adhere to system components.[1][2]
Q2: Why is it crucial to validate the absence of carryover for this assay?
A: Validating the absence of carryover is critical for ensuring the accuracy and reliability of bioanalytical data.[3][4] this compound is used as a stable isotope-labeled internal standard for the precise quantification of endogenous creatinine, a key biomarker for assessing renal function and estimating skeletal muscle mass.[5][6][7] Inaccurate measurements due to carryover can lead to erroneous clinical assessments and compromise the integrity of study results. Regulatory bodies like the FDA mandate that carryover be assessed during bioanalytical method validation.[3][4][8]
Q3: What are the regulatory acceptance criteria for carryover?
A: According to industry guidelines, carryover is evaluated by injecting a blank sample after a high-concentration sample (typically the Upper Limit of Quantitation, or ULOQ). The response of any interfering component in the blank sample should meet specific acceptance criteria.
| Analyte | Acceptance Criteria |
| Creatinine (Analyte) | The peak area in the blank sample following the ULOQ sample should not be more than 20% of the peak area of the Lower Limit of Quantitation (LLOQ) sample.[8][9][10] |
| This compound (Internal Standard) | The peak area in the blank sample should not be more than 5% of the peak area in the LLOQ sample.[8] |
Experimental Protocols
Protocol: Standard Carryover Validation Experiment
This protocol outlines the standard procedure for assessing carryover in a this compound LC-MS/MS assay.
Objective: To determine if the analysis of a high-concentration sample influences the results of a subsequent blank sample.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
A processed blank sample
-
A processed sample spiked at the Upper Limit of Quantitation (ULOQ)
-
A processed sample spiked at the Lower Limit of Quantitation (LLOQ)
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system by running the mobile phase until a stable baseline is achieved.
-
Injection Sequence: Perform the following injections in a precise order:
-
Inject a processed blank sample to establish the baseline response.
-
Inject the processed ULOQ sample.
-
Immediately inject the same processed blank sample one or more times to assess residual signal.[10]
-
Inject the processed LLOQ sample to determine the reference response for comparison.
-
-
Data Acquisition: Acquire data across the full chromatographic run time for each injection, monitoring the specific mass transitions for creatinine and this compound.
Data Analysis & Acceptance:
-
Integrate the peak area for any response observed at the retention time of this compound in the blank sample that was injected after the ULOQ sample.
-
Integrate the peak area for this compound in the LLOQ sample.
-
Calculate the percentage of carryover using the following formula:
(Peak Area in Post-ULOQ Blank / Peak Area in LLOQ) * 100
-
Compare the result against the acceptance criteria outlined in the table above. The carryover for the analyte (creatinine) should also be assessed and be ≤20% of the LLOQ response.[8][10]
Troubleshooting Guides
Q4: My carryover experiment failed. What are the first steps to troubleshoot?
A: If your carryover exceeds the acceptance limits, a systematic approach is needed to identify the source. The first step is to differentiate between true system carryover and contamination of your reagents.
Q5: How can I distinguish between system carryover and solvent/blank contamination?
A: Differentiating between these two issues is critical for efficient troubleshooting. The injection of a blank before the high-concentration standard is a key diagnostic step.[10]
| Characteristic | System Carryover | Solvent/Blank Contamination |
| Pre-ULOQ Blank | Signal is negligible or absent.[10] | A consistent signal is present in all blank injections.[10] |
| Post-ULOQ Blank(s) | The signal is highest in the first blank and decreases in subsequent blank injections.[10] | The signal remains relatively constant across all blank injections.[10] |
| Effect of Equilibration | Extending column equilibration time has little effect on the carryover signal. | Extending equilibration time may cause the contamination peak to increase in size.[10] |
Q6: What are the common hardware sources of carryover in an LC-MS/MS system?
A: Carryover can originate from multiple points along the sample flow path. "Sticky" molecules like creatinine can adsorb onto various surfaces.[1][2] Identifying the specific source is key to resolving the issue.
Q7: What are effective strategies to mitigate or eliminate carryover?
A: Mitigation strategies depend on the source of the carryover. A combination of optimized methods and diligent maintenance is often required.
| Source | Mitigation Strategy | Description |
| Autosampler / Injector | Improve Wash Protocol | Use a stronger, more effective wash solvent in the needle/injector wash steps. Increase the volume or number of wash cycles.[2] |
| Component Maintenance | Regularly inspect and replace worn or dirty injector valve rotor seals and sample needles.[10] | |
| LC Column | Stronger Elution | Incorporate a high-organic wash step at the end of the gradient to strip strongly retained compounds from the column. |
| Column Chemistry | For highly polar analytes like creatinine, consider alternative column chemistries such as HILIC, which may offer better release than traditional reversed-phase columns.[11] | |
| Hardware Replacement | If carryover persists, replace the guard column or the analytical column.[1][10] | |
| General System | Injection Order | If carryover is unavoidable, analyze samples in order of expected increasing concentration. Place one or more blank injections after high-concentration standards or samples.[2][9] |
| Reduce Injection Volume | Injecting a smaller volume of a high-concentration sample can sometimes reduce the magnitude of carryover. |
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. ovid.com [ovid.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
Validation & Comparative
The Gold Standard in Creatinine Analysis: A Comparative Guide to Method Validation Using Creatinine-d3
For researchers, scientists, and drug development professionals, the accurate quantification of creatinine, a key biomarker for renal function, is paramount. This guide provides an objective comparison of analytical method validation using Creatinine-d3 as an internal standard against other common methodologies, supported by experimental data. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1][2]
Isotope dilution mass spectrometry (IDMS) is a definitive method for the precise measurement of analytes.[2] It involves introducing a known quantity of an isotopically labeled version of the analyte, the internal standard, into the sample. Because the labeled and unlabeled versions of the analyte are chemically identical, they behave similarly during sample preparation and analysis, correcting for sample loss or matrix effects.[2] The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the precise concentration of the analyte.[2]
Performance Comparison: this compound vs. Alternative Methods
The selection of an appropriate analytical method is critical for reliable biomarker quantification. While traditional methods like the Jaffe and enzymatic assays have been historically used, they are prone to interferences.[2][3] LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound, offer superior specificity and accuracy.[2][4]
While this compound is a widely used and effective internal standard, it is important to consider alternatives such as ¹³C-labeled creatinine (Creatinine-¹³C₄). The primary distinction lies in the isotopes used. Creatinine-¹³C₄ is labeled with a heavy carbon isotope, while this compound incorporates heavy hydrogen isotopes (deuterium).[5] This difference can influence isotopic stability, with ¹³C-labeled standards being exceptionally stable and eliminating the risk of isotopic exchange.[5] Deuterium-labeled standards are generally stable but can be susceptible to back-exchange of deuterium for hydrogen under certain conditions.[5]
Below is a summary of performance data from various studies validating analytical methods for creatinine, highlighting the performance of methods using this compound.
| Parameter | Method | Linearity Range | Precision (CV%) | Accuracy (Bias %) | Limit of Quantification (LOQ) | Reference |
| Linearity | LC-MS/MS with this compound | 7.50–300 mg/dL | - | - | - | [6] |
| HPLC | 0.10 to 10.00 mg/dl | - | - | 0.06 mg/dl | [7] | |
| Precision | LC-MS/MS with this compound | - | Within-run: 3.59, 3.49, 2.84% Between-run: 4.01, 3.28, 3.57% | - | - | [6] |
| LC-MS/MS with this compound | - | Total imprecision: 1.15%–3.84% | - | 4.4 μmol/L | [4] | |
| HPLC | - | Between-run: 3.7% and 3.0% | - | - | [7] | |
| Accuracy | LC-MS/MS with this compound | - | - | -1.94%, -0.78%, -1.07% (for 3 levels of certified reference material) | - | [6] |
| LC-MS/MS with this compound | - | - | Average bias of 1.06% | - | [4] | |
| HPLC | - | - | Recoveries: 99.2% and 99.1% | - | [7] | |
| Limit of Detection | LC-MS/MS with this compound | - | - | - | 3.17 mg/dL | [6] |
Experimental Protocols
A robust method validation is essential to ensure the reliability of analytical data.[1] The following provides a detailed methodology for the validation of an LC-MS/MS method for creatinine quantification using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of unlabeled creatinine and this compound in an appropriate solvent (e.g., methanol or water).[1]
-
Prepare a series of calibration standards by spiking a biological matrix (e.g., plasma, urine) with varying concentrations of unlabeled creatinine.[1]
-
Prepare a working solution of the this compound internal standard.
Sample Preparation
-
To an aliquot of the serum sample (e.g., 50 μL), add the internal standard working solution (e.g., 20 μL of this compound).[4]
-
Precipitate proteins by adding a solvent like methanol (e.g., 200 μL) and vortexing the mixture.[4]
-
Centrifuge the samples to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[2]
-
A dilution of the supernatant with water may be performed before injection into the LC-MS/MS system.[4]
Experimental workflow for creatinine quantification using LC-MS/MS with this compound.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable column, such as a Hypersil Silica column, can be used.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile) with a modifier like formic acid is common.[2]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[2]
-
Injection Volume: A small volume, such as 3-10 µL, is injected.[2][4]
-
-
Mass Spectrometry (MS):
Data Analysis and Validation Parameters
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression is typically applied.[1][2]
-
Quantification: Determine the concentration of creatinine in unknown samples from the calibration curve.[2]
-
Method Validation: Assess the following parameters according to regulatory guidelines:
-
Specificity and Selectivity: Evaluate the method's ability to differentiate and quantify creatinine in the presence of other compounds.[1]
-
Linearity and Range: Determine the concentration range over which the method is accurate, precise, and linear.[1]
-
Accuracy and Precision: Assess the closeness of measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effect: Investigate the effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.
-
Key parameters for analytical method validation.
Conclusion
The validation of analytical methods using this compound as an internal standard in LC-MS/MS assays represents a robust and reliable approach for creatinine quantification. This method significantly reduces analytical variability and susceptibility to interferences that can compromise the results of older methods.[2] For researchers, scientists, and drug development professionals, the adoption of such validated, high-quality methods is crucial for generating dependable data in clinical studies and for the accurate monitoring of renal function. While ¹³C-labeled internal standards may offer superior isotopic stability, this compound remains a widely accepted and effective choice for high-quality bioanalytical work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Validation of creatinine assays utilizing HPLC and IDMS traceable standards in sera of children - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Creatinine-d3 versus ¹³C-Creatinine as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of creatinine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Creatinine-d3 and ¹³C-Creatinine, supported by experimental principles and available data.
Creatinine, a key biomarker for renal function, is routinely measured in biological matrices.[1] Isotope dilution mass spectrometry (IDMS) is the gold standard for its accurate quantification, a technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to both the calibration standards and the unknown samples.[2] This internal standard co-elutes with the endogenous analyte and experiences similar effects during sample preparation, chromatography, and ionization, thereby correcting for variations and enhancing the precision of the measurement.[1]
For years, deuterated creatinine (this compound) has been the workhorse internal standard in many laboratories due to its wide availability and lower cost. However, ¹³C-labeled creatinine (e.g., ¹³C-Creatinine) is gaining prominence due to its inherent physicochemical properties that can lead to superior analytical performance.[2][3]
Performance Comparison: this compound vs. ¹³C-Creatinine
The ideal internal standard should behave identically to the analyte in all aspects of the analytical process except for its mass. While both this compound and ¹³C-Creatinine are structurally similar to endogenous creatinine, subtle differences can impact data quality.
| Feature | This compound (Deuterated) | ¹³C-Creatinine (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[4][5] | Co-elutes perfectly with the unlabeled analyte.[6][7][8] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. The slight difference in retention time for deuterated standards can lead to differential ion suppression or enhancement, compromising accuracy.[4][6] |
| Isotopic Stability | Generally stable, but the deuterium label can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, particularly if the label is on an exchangeable site.[3][4] | Highly stable and not prone to exchange under typical analytical conditions.[3][4] | The stability of the ¹³C-label ensures the integrity of the internal standard throughout the analytical process, preventing loss of the labeled signal and ensuring accurate quantification. |
| Compensation for Matrix Effects | May not perfectly compensate for matrix effects due to potential chromatographic separation from the analyte.[6] | Provides superior compensation for matrix effects and ion suppression due to identical chromatographic behavior and ionization efficiency.[4][5] | The analysis of creatinine in complex biological matrices like plasma or urine is often hampered by significant matrix effects. The ability of ¹³C-labeled standards to perfectly mimic the analyte's behavior in the ion source is a significant advantage.[4] |
| Cost & Availability | Generally more readily available and less expensive.[9] | Historically less common and can be more expensive. | While cost is a practical consideration, for high-stakes applications such as clinical trials or the development of reference methods, the superior performance of ¹³C-labeled standards may justify the additional investment. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are representative experimental protocols for the quantification of creatinine in human urine using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.[2]
-
Prepare a working internal standard solution of either this compound or ¹³C-Creatinine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a fixed concentration.[2]
-
In a clean microcentrifuge tube, combine a small aliquot of the urine supernatant (e.g., 10 µL) with a larger volume of the internal standard working solution (e.g., 990 µL).[1][2] This dilution step is crucial for bringing the creatinine concentration into the linear range of the assay and minimizing matrix effects.
-
Vortex the mixture thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of creatinine.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute creatinine and the internal standard, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both unlabeled creatinine and the chosen internal standard (this compound or ¹³C-Creatinine).[10]
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates the typical workflow for isotope dilution mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Creatinine Quantification
In the precise world of bioanalysis, particularly in quantifying endogenous molecules like creatinine, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison between the use of stable isotope-labeled (SIL) internal standards, such as creatinine-d3, and non-isotopically labeled alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying molecules in complex biological matrices like plasma or urine.[1] However, the accuracy of this method can be compromised by variations during sample preparation and analysis, such as extraction efficiency and matrix effects (ion suppression or enhancement). An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It co-elutes and experiences similar analytical variations as the analyte, allowing for accurate quantification by comparing the analyte's response to the IS response.
This compound: The Ideal Internal Standard
This compound is a stable isotope-labeled version of creatinine, where three hydrogen atoms are replaced with deuterium. This makes it the ideal internal standard for creatinine analysis for several key reasons:
-
Identical Physicochemical Properties : SIL internal standards are chemically identical to the analyte.[2] This ensures they behave virtually identically during sample extraction, chromatography, and ionization.
-
Co-elution with Analyte : this compound co-elutes with endogenous creatinine, meaning it experiences the same matrix effects at the same time, providing the most accurate compensation.
-
Reduced Analytical Variation : The use of SIL internal standards has been shown to significantly reduce variations in mass spectrometry results, improving the accuracy and precision of the analysis.[3]
Despite these advantages, deuterium-labeled standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[4][5] However, for a small molecule like creatinine, this effect is often negligible.
Non-Isotopically Labeled Internal Standards: A Practical Alternative
When a SIL internal standard is unavailable or cost-prohibitive, a non-isotopically labeled compound, often a structural analog, can be used.[4][5] For creatinine, a potential structural analog could be a related compound with similar chemical properties. However, this approach comes with significant challenges:
-
Different Retention Times : Structural analogs will have different retention times from the analyte. If the analog elutes in a region with different matrix effects than the analyte, it can lead to inaccurate quantification.
-
Varying Ionization Efficiency : The ionization efficiency of a structural analog may differ from the analyte and can be affected differently by matrix components, compromising the reliability of the results.
-
Potential for Inaccurate Compensation : If the structural and chemical differences are significant, the analog may not adequately compensate for variations in sample preparation and matrix effects.[2]
While some assays using analogous internal standards have shown excellent results, they require more extensive validation to ensure they are appropriate for the intended analysis.[2]
Performance Data: this compound vs. Hypothetical Non-Isotopically Labeled IS
Table 1: LC-MS/MS Method Parameters for Creatinine Analysis
| Parameter | Setting |
| Chromatography | |
| LC System | Agilent 1200 |
| Column | Hypersil Silica |
| Mobile Phase | Isocratic mixture of solvents |
| Flow Rate | 0.5 mL/min |
| Run Time | 3 minutes[6] |
| Mass Spectrometry | |
| MS System | API 4000 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Creatinine) | m/z 114 > 44[7] |
| MRM Transition (this compound) | m/z 117 > 47[7] |
Table 2: Performance Characteristics of a Validated Creatinine Assay using this compound IS
| Performance Metric | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L[6] |
| Accuracy (Bias) | 1.06%[6] |
| Intra-day Precision (%CV) | 1.0 - 1.8%[8] |
| Inter-day Precision (%CV) | 1.5 - 2.9%[8] |
| Matrix Effect | No significant effect observed[6] |
| Recovery | Not explicitly stated, but high and consistent is expected with SIL IS |
Experimental Protocol: Quantification of Serum Creatinine using LC-MS/MS
This section details a typical experimental protocol for the quantification of creatinine in human serum using this compound as the internal standard.[6][9]
1. Materials and Reagents:
-
Creatinine and this compound standards
-
HPLC-grade methanol and water
-
Formic acid
-
Human serum samples
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of creatinine in water.
-
Prepare working standard solutions by diluting the stock solution with 20% methanol to achieve a range of concentrations.
-
Prepare an internal standard working solution of this compound in 20% methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 rpm for 3 minutes.
-
Transfer 50 µL of the supernatant to a new tube and mix with 50 µL of water.
-
Transfer the final mixture to a sample vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject 3 µL of the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using the conditions outlined in Table 1.
-
Monitor the MRM transitions for creatinine and this compound as specified in Table 1.
5. Data Analysis:
-
Calculate the peak area ratio of creatinine to this compound for all samples.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the creatinine metabolism pathway, the experimental workflow, and the theoretical comparison of internal standards.
References
- 1. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D3-Creatine Dilution and DXA for Skeletal Muscle Mass Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of skeletal muscle mass is paramount for understanding sarcopenia, metabolic diseases, and the efficacy of interventions. This guide provides an objective comparison of the D3-creatine (D3Cr) dilution method and dual-energy X-ray absorptiometry (DXA), presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate measurement technique.
The D3-creatine (D3Cr) dilution method is emerging as a direct and accurate technique for quantifying total body skeletal muscle mass, whereas DXA, the current standard, estimates lean body mass, which includes muscle, organs, and other non-fat, non-bone tissues.[1][2] While DXA is widely accessible, its indirect nature can lead to inaccuracies, particularly in populations where the proportion of muscle to other lean tissues changes, such as in aging or disease.[1][3] The D3Cr method, by directly measuring the body's creatine pool size, offers a more specific assessment of muscle mass.[4][5]
Quantitative Comparison of D3-Creatine Dilution and DXA
The following table summarizes key quantitative data from studies directly comparing the D3Cr dilution method with DXA for the assessment of muscle mass. The data highlight the correlation between the two methods at baseline and in response to interventions.
| Parameter | Study Population | D3-Creatine Measure | DXA Measure | Correlation (r) | Key Findings | Citation |
| Baseline Correlation | Older Men | D3Cr Muscle Mass | DXA Lean Body Mass | 0.745 | DXA estimates of lean body mass were systematically greater than skeletal muscle mass by D3-creatine dilution. | [1] |
| Baseline Correlation | Older Men | D3Cr Muscle Mass | Whole Body MRI | 0.868 | D3Cr muscle mass showed a stronger correlation with MRI, a gold standard for muscle imaging, than with DXA. | [1] |
| Baseline Correlation | Low-Functioning Older Adults | D3Cr Muscle Mass | DXA Appendicular Lean Mass (ALM) | 0.79 | High baseline correlation between the two methods. | [6][7] |
| Baseline Correlation | Low-Functioning Older Adults | D3Cr Muscle Mass | DXA Total Lean Body Mass (LBM) | 0.79 | High baseline correlation between the two methods. | [6][7] |
| Longitudinal Change (15-week strength training) | Low-Functioning Older Adults | Change in D3Cr Muscle Mass | Change in DXA ALM | 0.19 | Weak correlation in the changes observed with an intervention, suggesting the methods may not be interchangeable for tracking changes over time. | [6][7] |
| Longitudinal Change (15-week strength training) | Low-Functioning Older Adults | Change in D3Cr Muscle Mass | Change in DXA LBM | 0.40 | Moderate correlation in the changes observed with an intervention. | [6][7] |
| Longitudinal Change (1.6 years) | Older Men | Change in D3Cr Muscle Mass | Change in DXA Total Body Lean Mass | 0.50 | Moderate correlation in the changes observed over time. | [8] |
| Longitudinal Change (1.6 years) | Older Men | Change in D3Cr Muscle Mass/Weight | Change in DXA ALM | 0.36 - 0.46 | Modest correlation in the changes observed over time. | [8] |
| Association with Physical Function | Postmenopausal Women | D3Cr Muscle Mass | DXA LBM and ALM | D3Cr showed stronger associations with physical function scores (SPPB) than DXA measures. | High D3Cr muscle mass was more strongly associated with higher physical function than high DXA lean mass. | [9] |
Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the data and selecting the appropriate technique for a given research question.
The D3Cr dilution method is a non-invasive technique that directly measures the total body creatine pool size to estimate skeletal muscle mass, based on the principle that approximately 95% of the body's creatine is stored in muscle tissue.[5][10]
Protocol:
-
Administration of Tracer: A single oral dose of a stable isotope-labeled creatine, typically 30-60 mg of Deuterated Creatine (D3-Creatine), is ingested by the subject.[4][11]
-
Equilibration Period: The D3-creatine is absorbed and distributed throughout the body's creatine pool. A period of 3 to 6 days is allowed for the tracer to reach a steady state of enrichment in the muscle.[11]
-
Urine Sample Collection: A single fasting, morning urine sample is collected after the equilibration period.[11]
-
Sample Analysis: The urine sample is analyzed using high-performance liquid chromatography and tandem mass spectrometry (LC-MS/MS) to measure the concentrations of D3-creatinine (the labeled breakdown product of D3-creatine), unlabeled creatinine, and creatine.[11]
-
Calculation of Muscle Mass: The enrichment of D3-creatinine in the urine is used in an algorithm to determine the total body creatine pool size. Skeletal muscle mass is then calculated by dividing the creatine pool size by the assumed concentration of creatine in wet muscle mass, which is typically taken as 4.3 g/kg.[3][12]
DXA is a widely used imaging technique for assessing body composition, including bone mineral density, fat mass, and lean body mass.[13]
Protocol:
-
Patient Preparation: The subject should be well-hydrated and should avoid eating for at least three hours before the scan. They should wear loose-fitting clothing without any metal.[14]
-
Scanning Procedure: The individual lies supine on a padded table. A mechanical arm housing an X-ray source and detector passes slowly over the body. The procedure is quick, typically taking around three minutes for a whole-body scan.[13][14]
-
Image Acquisition: The system uses two X-ray beams with different energy levels. The differential attenuation of these beams by bone, fat, and lean tissue allows for the quantification of these three compartments.[13][15]
-
Data Analysis: Specialized software analyzes the attenuation data to provide estimates of total and regional bone mass, fat mass, and lean mass. Appendicular lean mass (the lean mass of the arms and legs) is often used as a surrogate for muscle mass.[15][16]
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the D3-creatine dilution method and DXA.
Conclusion
The D3-creatine dilution method and DXA both offer valuable insights into body composition, but they measure different components. The D3Cr method provides a direct and accurate measurement of skeletal muscle mass, which has been shown to have stronger associations with functional outcomes than the lean mass estimates provided by DXA.[2][9] While DXA is a well-established, quick, and non-invasive technique, its measure of lean body mass is a surrogate for muscle mass and includes other non-fat tissues.[1][3]
For longitudinal studies, especially those investigating interventions aimed at increasing muscle mass, the weak correlation between the changes measured by D3Cr and DXA suggests that these methods are not interchangeable.[6][7] Researchers should carefully consider the specific requirements of their study when choosing between these two methods. The D3Cr dilution method is particularly well-suited for studies where a precise and direct measure of skeletal muscle mass is critical, while DXA remains a practical tool for a more general assessment of body composition.
References
- 1. researchgate.net [researchgate.net]
- 2. D3 -Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of change in muscle mass assessed by D3‐creatine dilution with changes in grip strength and walking speed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Association of Muscle Mass Measured by D3-Creatine Dilution Method With Dual-Energy X-Ray Absorptiometry and Physical Function in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. DXA Uses: Bone Density & Body Composition | MTMI [mtmi.net]
- 14. DXA body composition analysis | Sports Medicine | UC Davis Health [health.ucdavis.edu]
- 15. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. bodydexafit.com.au [bodydexafit.com.au]
D3-Creatine Dilution vs. MRI: A Comparative Guide to Skeletal Muscle Mass Assessment
A comprehensive analysis of the D3-creatine dilution method and Magnetic Resonance Imaging (MRI) for quantifying skeletal muscle mass reveals a strong correlation between the two techniques. While MRI is considered a gold standard for its anatomical detail, the D3-creatine method emerges as a practical and reliable alternative, particularly valuable in clinical and research settings where MRI may be less feasible.
The accurate measurement of skeletal muscle mass is crucial for researchers, scientists, and drug development professionals in understanding sarcopenia, metabolic disorders, and the efficacy of interventions. This guide provides a detailed comparison of the D3-creatine (D3-Cr) dilution method and MRI, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assessment tool.
Quantitative Data Summary
Multiple studies have demonstrated a strong and positive correlation between muscle mass estimated by D3-creatine dilution and that measured by whole-body MRI. The Pearson correlation coefficient (r) consistently falls in the high to very high range, from 0.840 to 0.913. However, it is important to note that the agreement between the two methods can vary, with some studies reporting that the D3-creatine method may either overestimate or underestimate muscle mass compared to MRI. This variability is often attributed to the assumed concentration of creatine in wet muscle, a key factor in the D3-creatine calculation.
| Parameter | D3-Creatine Dilution | MRI | Notes |
| Correlation (r-value) | 0.868 to 0.913 | Reference Standard | Strong positive correlation consistently observed. |
| Bias vs. MRI | -3.00 ± 2.75 kg to +7.05 kg | Not Applicable | Bias can be influenced by the assumed muscle creatine concentration (e.g., 4.3 g/kg vs. 5.1 g/kg). |
| Intra-individual Variability (SD) | 2.5 kg | 0.5 kg | MRI demonstrates lower variability in repeated measures. |
| Key Principle | Isotope dilution of orally administered D3-creatine to determine the total body creatine pool size. | Non-invasive imaging technique that provides detailed cross-sectional images of the body, allowing for the segmentation and quantification of muscle tissue. | D3-creatine is a direct measure of the creatine pool, which is predominantly located in skeletal muscle. |
Experimental Protocols
D3-Creatine Dilution Method
The D3-creatine dilution method offers a minimally invasive approach to estimate total body skeletal muscle mass. The protocol generally involves the oral administration of a known dose of deuterium-labeled creatine (D3-creatine) and the subsequent measurement of its enrichment in a biological sample, typically urine.
Detailed Protocol:
-
Subject Preparation: Subjects are typically required to fast overnight prior to the administration of the D3-creatine dose.
-
Dosing: A single oral dose of D3-creatine is administered. Dosages in studies have ranged from 30 mg to 100 mg.
-
Sample Collection: All urine is collected for a period of up to 5 days following the dose administration. In some protocols, serial plasma samples are also collected to assess the pharmacokinetics of D3-creatine.
-
Sample Analysis: The concentrations of labeled (D3-creatine and D3-creatinine) and unlabeled (creatine and creatinine) molecules in the urine and/or plasma are measured using liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Muscle Mass: The total body creatine pool size is calculated from the enrichment of D3-creatinine in the urine, which reflects the dilution of the D3-creatine dose within the body's creatine pool. Skeletal muscle mass is then estimated by dividing the creatine pool size by the assumed concentration of creatine in wet muscle mass (commonly 4.3 g/kg). Some studies have explored the use of different creatine concentrations, particularly in athletic populations.
Magnetic Resonance Imaging (MRI) for Muscle Mass Assessment
MRI is a non-invasive imaging modality that provides high-resolution images of soft tissues, making it a reference standard for body composition analysis.
General Protocol:
-
Image Acquisition: Subjects undergo a whole-body MRI scan. Various MRI sequences can be used, with Dixon-based techniques being common for their ability to separate fat and water signals, which is crucial for accurate muscle quantification.
-
Image Segmentation: The acquired MR images are processed using specialized software to segment different tissues, including skeletal muscle, adipose tissue, and organs. This can be a manual, semi-automated, or fully automated process.
-
Volume Calculation: The volume of the segmented skeletal muscle is calculated from the stacked cross-sectional images.
-
Conversion to Mass: The muscle volume is then converted to mass by multiplying by the assumed density of skeletal muscle (approximately 1.04 g/cm³).
Visualizing the Methodologies
To better understand the workflow and the principles behind each method, the following diagrams have been generated.
A Comparative Guide to Linearity and Range Determination for Creatinine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the linearity and range, of Creatinine-d3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays against traditional methods like the Jaffe and enzymatic assays for creatinine quantification. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Creatinine and Its Quantification
Creatinine, a byproduct of muscle metabolism, is a crucial biomarker for assessing renal function. Its accurate quantification in biological matrices such as serum, plasma, and urine is vital in clinical diagnostics and drug development. Various analytical methods are employed for creatinine measurement, each with its own set of performance characteristics. This guide focuses on the critical parameters of linearity and analytical range, which define the concentrations over which an assay is accurate and precise.
Comparison of Linearity and Analytical Range
The performance of an analytical method is fundamentally defined by its ability to produce results that are directly proportional to the concentration of the analyte in the sample. This section compares the linearity and analytical range of the gold standard this compound LC-MS/MS method with the more traditional Jaffe and enzymatic assays.
| Parameter | This compound LC-MS/MS | Jaffe Method | Enzymatic Assay |
| Principle | Isotope dilution mass spectrometry | Colorimetric reaction with alkaline picrate | Enzymatic reactions leading to a detectable product |
| Linearity Range (Serum/Plasma) | 4.4 µmol/L to 885.0 µmol/L (0.05 to 10.0 mg/dL)[1] | Typically up to 15-40 mg/dL, but can be extended with sample dilution. Specific ranges vary by reagent manufacturer. For example, some kits are linear up to 35 mg/dL. | Generally linear up to 17-100 mg/dL, depending on the specific kit and analyzer. For example, one commercial kit has a linearity range up to 100 mg/dL. |
| Linearity Range (Urine) | 20–4000 mg/L[2] | Requires significant dilution; linearity is assessed on the diluted sample. | Requires significant dilution; linearity is assessed on the diluted sample. |
| Specificity | High; distinguishes creatinine from structurally similar molecules. | Low; susceptible to interference from non-creatinine chromogens like proteins, glucose, and certain drugs. | High; specific enzymatic reactions minimize interference. |
| Lower Limit of Quantification (LLOQ) | As low as 4.4 µmol/L (0.05 mg/dL)[1] | Varies, but generally higher than LC-MS/MS and enzymatic methods. | Typically in the range of 0.1-0.2 mg/dL. |
Experimental Protocols for Linearity and Range Determination
The determination of linearity and analytical range should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) EP6-A and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation. Below are detailed methodologies for each assay type.
General Workflow for Linearity Assessment
The fundamental principle of assessing linearity involves analyzing a series of samples with known concentrations of the analyte (creatinine) spanning the expected analytical range.
Caption: General workflow for determining the linearity and analytical range of a quantitative assay.
This compound LC-MS/MS Assay
Objective: To determine the linearity and analytical range of a stable isotope dilution LC-MS/MS method for creatinine.
Materials:
-
Creatinine reference standard
-
This compound (internal standard)
-
Blank biological matrix (e.g., charcoal-stripped serum or synthetic urine)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., HILIC or C18)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of creatinine and this compound in a suitable solvent (e.g., methanol/water).
-
Preparation of Calibration Standards: Prepare a series of at least eight calibration standards by spiking the blank biological matrix with known concentrations of the creatinine stock solution to cover the expected range (e.g., 0.05 to 20 mg/dL).[1]
-
Sample Preparation:
-
To a small aliquot of each calibration standard and unknown sample (e.g., 50 µL), add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a threefold volume of cold methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.[3]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate creatinine and this compound using an appropriate chromatographic method.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for creatinine (m/z 114 → 44) and this compound (m/z 117 → 47) should be monitored.[2]
-
-
Data Analysis:
-
Calculate the peak area ratio of creatinine to this compound for each standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Perform a weighted (e.g., 1/x or 1/x²) linear regression.
-
The linear range is defined as the concentration range over which the back-calculated concentrations of the standards are within a predefined acceptance criterion (e.g., ±15% of the nominal value, and ±20% for the LLOQ).
-
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Jaffe Method
Objective: To determine the linearity and analytical range of a Jaffe-based colorimetric assay for creatinine.
Materials:
-
Commercial Jaffe creatinine assay kit (containing picric acid and alkaline solution)
-
Creatinine standards or calibrators provided with the kit
-
Spectrophotometer or clinical chemistry analyzer
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions, typically by mixing the picric acid and alkaline solutions.
-
Preparation of Linearity Standards: If not provided, prepare a series of at least five creatinine standards by diluting a high-concentration stock with a suitable diluent (e.g., deionized water or saline). The concentrations should span the expected linear range.
-
Assay Procedure:
-
Pipette the standards and samples into separate cuvettes or microplate wells.
-
Add the working reagent to each.
-
Incubate for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (typically around 510 nm) at fixed time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Plot the change in absorbance per minute (for kinetic assays) or the final absorbance (for endpoint assays) against the known concentrations of the standards.
-
Perform a linear regression analysis.
-
The linear range is the concentration range where the measured values are proportional to the actual concentrations, with acceptable deviation (e.g., within ±10%).
-
Enzymatic Assay
Objective: To determine the linearity and analytical range of an enzymatic assay for creatinine.
Materials:
-
Commercial enzymatic creatinine assay kit (containing creatininase, creatinase, sarcosine oxidase, and a chromogenic substrate)
-
Creatinine standards or calibrators
-
Spectrophotometer or clinical chemistry analyzer
Procedure:
-
Reagent Preparation: Reconstitute and prepare reagents as per the manufacturer's instructions.
-
Preparation of Linearity Standards: Prepare a dilution series of at least five standards to cover the expected analytical range.
-
Assay Procedure:
-
The assay typically involves a series of enzymatic reactions. Creatinine is converted to creatine, then to sarcosine, and finally to glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product.
-
Follow the kit's protocol for incubation times and temperatures.
-
Measure the absorbance of the resulting color at the specified wavelength.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values against the corresponding creatinine concentrations.
-
Perform a linear regression.
-
Define the linear range based on the concentration interval where the assay demonstrates acceptable accuracy and precision.
-
Conclusion
The choice of an appropriate assay for creatinine quantification depends on the specific requirements of the study.
-
This compound LC-MS/MS offers the highest specificity and a wide linear range, making it the gold standard for research and reference applications where accuracy is paramount.
-
Enzymatic assays provide a good balance of specificity, a broad linear range, and suitability for high-throughput clinical analysis.
-
The Jaffe method , while being the most cost-effective, is prone to interferences and has a more limited linear range compared to the other methods. Its use may be acceptable in certain routine settings where the limitations are well understood and controlled.
Researchers and drug development professionals should carefully consider these performance characteristics when selecting a creatinine assay to ensure the generation of reliable and accurate data.
References
Assessing the Analytical Sensitivity of Creatinine-d3: A Guide to Limit of Detection and Quantification
For researchers, scientists, and drug development professionals utilizing Creatinine-d3 as an internal standard in quantitative bioanalysis, understanding its analytical limits is paramount for robust and reliable data. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, supported by experimental data from published literature. Furthermore, it outlines a detailed experimental protocol for determining these critical parameters, enabling researchers to assess the performance of this compound in their specific analytical methods.
Performance Benchmarks: LOD & LOQ Data
The following table summarizes reported LOD and LOQ values for creatinine and its deuterated analog, this compound, determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in various biological matrices. These values serve as a benchmark for analytical sensitivity.
| Analyte | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| D3-Creatine | - | Human Urine | - | 5 ng/mL | [1] |
| Creatinine | This compound | Human Serum | - | 4.4 µmol/L | [2] |
| Creatinine | This compound | Human Urine | 1.77 mg/L | 5.91 mg/L | [3] |
Note: The performance of this compound can be influenced by the specific LC-MS/MS instrumentation, method parameters, and the nature of the biological matrix. The values presented here are for comparative purposes and may vary between laboratories and suppliers.
Experimental Protocol: Determining LOD and LOQ
A robust determination of LOD and LOQ is crucial for method validation. The following protocol outlines a standard approach using LC-MS/MS.
Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound in a specific biological matrix.
Materials:
-
This compound analytical standard
-
Blank biological matrix (e.g., human plasma, urine)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Appropriate LC column and mobile phases
-
Standard laboratory equipment for sample preparation
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of this compound. The concentration range should bracket the expected LOD and LOQ.
-
Sample Preparation: Process the spiked samples using a validated extraction method (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis:
-
Develop an optimized LC-MS/MS method for the detection of this compound. This includes selecting appropriate precursor and product ion transitions (MRM), and optimizing chromatographic conditions for good peak shape and separation.
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis and Determination of LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio Method:
-
Determine the signal-to-noise ratio for the lowest concentration standards.
-
The LOD is typically defined as the concentration at which the S/N ratio is ≥ 3.
-
The LOQ is the concentration at which the S/N ratio is ≥ 10, with acceptable precision and accuracy.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the LOD and LOQ of this compound.
Caption: Experimental workflow for LOD and LOQ determination of this compound.
References
The Unseen Advantage: Why Creatinine-d3 Elevates High-Throughput Screening
In the fast-paced environment of drug discovery and clinical research, high-throughput screening demands analytical methods that are not only rapid but also exceptionally accurate and precise. For the quantification of creatinine, a key biomarker for renal function, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison between the use of deuterated creatinine (Creatinine-d3) and its unlabeled counterpart in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, supported by experimental data and detailed protocols.
Mitigating the Matrix: The Core Advantage of this compound
In bioanalysis, the "matrix effect" is a significant challenge.[1][2][3][4] This phenomenon refers to the alteration of ionization efficiency for a target analyte due to co-eluting components from the biological sample (e.g., plasma, urine).[1][4] These interferences can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3][4]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating these matrix effects.[5][6][7] Because this compound is chemically identical to endogenous creatinine, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[8] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable results.[6][7]
While structural analogues can be used as internal standards, they may not perfectly mimic the behavior of the analyte, leading to less effective correction for matrix effects.[5][7]
Performance Under the Microscope: A Quantitative Comparison
The superiority of LC-MS/MS methods using this compound as an internal standard is evident in their analytical performance. The following table summarizes typical performance characteristics from validated assays.
| Performance Metric | LC-MS/MS with this compound IS | Traditional Methods (e.g., Jaffe, Enzymatic) |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L[9] | Higher, less sensitive |
| Total Imprecision (%CV) | 1.15%–3.84%[9] | Higher variability |
| Average Bias | 1.06% (compared to reference)[9] | Jaffe: 11.7%, Enzymatic: -2.1%[9] |
| Matrix Effect | Significantly minimized or absent[9] | Susceptible to interferences |
| Specificity | High, separates creatinine from isomers | Can suffer from interferences |
Experimental Protocols for Robust Creatinine Analysis
The implementation of this compound in a high-throughput setting involves straightforward and automatable sample preparation and analysis protocols.
Sample Preparation
-
Plasma/Serum: A simple protein precipitation step is typically employed.
-
To 50 µL of plasma or serum, add 200 µL of a precipitating agent like methanol or acetonitrile containing the this compound internal standard.[9]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 3-5 minutes to pellet the precipitated proteins.[8][9]
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.[8]
-
-
Urine: Due to the high concentration of creatinine in urine, a simple dilution is usually sufficient.
LC-MS/MS Parameters
-
Chromatography: A C18 or HILIC column is commonly used for the separation of creatinine.[10][11] A fast gradient or isocratic elution can be optimized for high-throughput analysis, with run times as short as 1.5-3 minutes.[9][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is ideal for quantification.[8][9]
Visualizing the Workflow and Mechanism
To better understand the practical application and the underlying principle of using this compound, the following diagrams illustrate the experimental workflow and the mitigation of matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 12. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Cost-Benefit Analysis of Creatinine-d3 in Routine Clinical Testing
For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is a cornerstone of assessing renal function. While traditional methods have long been the standard in clinical laboratories, the advent of isotope dilution mass spectrometry (IDMS) using Creatinine-d3 offers a level of precision that warrants a closer look. This guide provides an objective comparison of this compound based methods against the commonly used Jaffe and enzymatic assays, supported by experimental data to inform method selection in a research and development setting.
The choice of a creatinine assay in a clinical or research setting is a balance between cost, throughput, and analytical performance. The traditional Jaffe method, while inexpensive, is susceptible to numerous interferences.[1][2] Enzymatic methods offer improved specificity at a higher cost.[3][4] Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard like this compound is recognized as the reference method due to its superior accuracy and precision, though it comes with the highest cost and complexity.[5][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the three primary methods of creatinine measurement.
| Feature | This compound (IDMS) | Enzymatic Method | Jaffe Method |
| Principle | Mass spectrometry with a stable isotope-labeled internal standard.[5] | Coupled enzyme reactions leading to a colorimetric or spectrophotometric endpoint. | Reaction of creatinine with alkaline picrate to form a colored complex.[1][7] |
| Specificity | Very high; considered the reference or "gold standard" method.[5] | High, with significantly reduced interference compared to the Jaffe method.[3] | Low; susceptible to interference from various endogenous and exogenous substances.[1][8] |
| Accuracy (Bias) | High; provides definitive, traceable results with an average bias of around 1.06% compared to reference materials.[6] | Generally good, but can show a negative bias of around -2.1% compared to IDMS.[6] | Substantial average bias of around 11.7% compared to IDMS.[6] At low creatinine concentrations, Jaffe methods can overestimate creatinine by 10-21%.[9] |
| Precision (CV) | Excellent; low coefficient of variation (CV) typically between 1.15% and 3.84%.[6] | Good, with CVs generally in the low single digits.[10] | Poorer precision, especially at low creatinine concentrations, with CVs that can exceed minimal analytical variation criteria.[10] |
| Cost per Test | High (instrumentation, reagents, and expertise). The cost of this compound internal standard is approximately $90 for 5mg.[11] | Lower to moderate, with a reagent list price of approximately $2.00 per test.[4][12] | Low, with a reagent list price of approximately $0.30 per test.[4][12] |
| Throughput | Lower, due to the complexity of the procedure and instrumentation. | High; readily automated on standard clinical chemistry analyzers. | High; suitable for high-volume testing. |
Table 1: Performance and Cost Comparison of Creatinine Assay Methods
| Interfering Substance | Jaffe Method | Enzymatic Method | This compound (IDMS) |
| Bilirubin | Significant negative interference.[8] | Minimal to no interference.[3] | No interference. |
| Glucose | Positive interference, especially at high concentrations.[13] | No significant interference.[14] | No interference. |
| Proteins (e.g., Albumin) | Can cause positive or negative bias.[15] | Generally no significant interference. | No interference. |
| Ketones (e.g., Acetone) | Positive interference.[1] | No interference. | No interference. |
| Cephalosporin Antibiotics | Positive interference.[1] | No interference. | No interference. |
Table 2: Common Interferences in Creatinine Assays
Experimental Protocols
Jaffe Method (Kinetic)
The kinetic Jaffe method is based on the reaction of creatinine with picric acid in an alkaline solution to form a red-orange complex.[7]
-
Reagent Preparation: A working reagent is prepared by mixing equal volumes of a picric acid solution (e.g., 17.5 mmol/L) and an alkaline reagent such as sodium hydroxide (e.g., 0.29 mol/L).[7]
-
Sample Preparation: Serum or plasma samples are used directly. Urine samples require dilution (e.g., 1:50) with distilled water.[7]
-
Reaction: The sample is mixed with the working reagent.
-
Measurement: The rate of change in absorbance is measured spectrophotometrically at a wavelength of approximately 510-520 nm over a defined time interval (e.g., between 30 and 90 seconds) to minimize the impact of slower-reacting non-creatinine chromogens.[9][16]
-
Calculation: The creatinine concentration is determined by comparing the rate of absorbance change of the sample to that of a known creatinine standard.[16]
Enzymatic Method
Enzymatic methods for creatinine measurement typically involve a series of coupled enzymatic reactions.
-
Reagent Preparation: Reagents containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen are used.[14]
-
Sample Preparation: Serum or plasma is used directly. Urine samples are diluted (e.g., 1:50) with deionized water.[14]
-
Reaction Cascade:
-
Creatinine is hydrolyzed by creatininase to creatine.
-
Creatine is converted by creatinase to sarcosine and urea.
-
Sarcosine is oxidized by sarcosine oxidase to glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
In the presence of peroxidase, the H₂O₂ reacts with a chromogen to produce a colored product.[5]
-
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546 nm).[5]
-
Calculation: The creatinine concentration is proportional to the absorbance and is calculated based on a calibration curve.
This compound Isotope Dilution Mass Spectrometry (LC-MS/MS)
This method uses this compound as an internal standard to ensure high accuracy and precision.[6]
-
Internal Standard Spiking: A known amount of this compound working solution is added to the serum or plasma sample.[6]
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent like methanol. The mixture is vortexed and then centrifuged to separate the protein pellet from the supernatant.[6][15]
-
Dilution: The supernatant is diluted with a suitable solvent (e.g., water or a mobile phase constituent).[6]
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography (LC) system for separation of creatinine from other sample components.
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous creatinine and the this compound internal standard.[15]
-
-
Quantification: The concentration of creatinine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of creatinine and a constant concentration of the internal standard.[15]
Mandatory Visualization
Caption: Biological pathway of creatine synthesis and its conversion to creatinine.
Caption: General workflow for clinical creatinine testing.
Conclusion: Choosing the Right Tool for the Job
The selection of a creatinine assay is highly dependent on the specific application.
-
Enzymatic Method: For routine clinical testing and research applications where a balance of good performance and efficiency is required, the enzymatic method is often the preferred choice.[17] Its higher specificity compared to the Jaffe method minimizes the risk of clinically significant interferences, providing more reliable results for patient management and clinical trials.[3]
-
Jaffe Method: Despite its known limitations, the Jaffe method's primary advantage is its low cost, which keeps it in use in some high-volume or resource-limited settings.[1][12] However, for research and drug development, the high risk of interference and resulting data inaccuracy make it a less desirable option. The potential for misleading results can have significant consequences on the interpretation of study outcomes.[8][9]
References
- 1. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatinine Estimation and Interference | Semantic Scholar [semanticscholar.org]
- 3. Recent trends in performance and current state of creatinine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labmedicineblog.com [labmedicineblog.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Comparing Jaffe and Enzymatic Methods for Creatinine Measurement at Various Icterus Levels and Their Impacts on Liver Transplant Allocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Routine serum creatinine measurements: how well do we perform? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Risk Assessment of the Jaffe vs Enzymatic Method for Creatinine Measurement in an Outpatient Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biolabo.fr [biolabo.fr]
- 15. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision in Creatinine Measurement: A Comparative Analysis of LC-MS/MS, Enzymatic, and Jaffe Methods
For researchers, scientists, and drug development professionals, the accurate and precise measurement of creatinine is paramount for assessing renal function and ensuring data integrity in clinical and preclinical studies. This guide provides an objective comparison of the inter-day and intra-day precision of three common analytical methods for creatinine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Creatinine-d3 as an internal standard, the enzymatic method, and the Jaffe method.
The selection of an appropriate analytical method for creatinine determination can significantly impact the reliability of study outcomes. While the traditional Jaffe method is cost-effective, its susceptibility to interferences is a well-documented drawback. Enzymatic methods offer improved specificity, and LC-MS/MS is widely considered the gold standard due to its high accuracy and precision. This guide presents supporting experimental data to aid in the selection of the most suitable method for specific research needs.
Comparative Precision of Creatinine Measurement Methods
The precision of an analytical method is a critical performance characteristic, indicating the degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision. Precision is assessed under two conditions: intra-day precision (repeatability), which evaluates the variation within a single day's analysis, and inter-day precision (reproducibility), which assesses the variation across different days.
The following tables summarize the inter-day and intra-day precision for the LC-MS/MS method (utilizing this compound), the enzymatic method, and the Jaffe method, based on published validation studies.
| Method | Analyte Concentration | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LC-MS/MS with this compound | Low, Medium, High | 1.15 - 3.84[1][2] | 1.15 - 3.84[1][2] |
| Enzymatic Method | Low, Medium, High | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies |
| Jaffe Method | Low, Medium, High | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies |
Note: While direct comparative precision data for the enzymatic and Jaffe methods was not available in the same head-to-head study, the LC-MS/MS method consistently demonstrates high precision with CVs generally below 4%.
One study reported the total imprecision of their developed LC-MS/MS method to be between 1.15% and 3.84%[1][2]. Another study validating an LC-MS/MS method for creatinine reported intra- and inter-assay precision (CV%) values ranging from 1.9% to 3.8%[3][4]. These findings underscore the high reproducibility of the LC-MS/MS technique.
Experimental Protocols
Detailed methodologies are crucial for understanding the basis of the presented data and for replicating the experiments.
LC-MS/MS Method with this compound
This method is considered the reference standard for creatinine measurement due to its high specificity and sensitivity.
Sample Preparation:
-
To 50 µL of serum, add a known concentration of the internal standard, this compound.
-
Perform protein precipitation by adding a solvent such as methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system[1][2].
Liquid Chromatography (LC) Conditions:
-
Column: A suitable column for polar compound separation, such as a silica-based or HILIC column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Creatinine: e.g., m/z 114 -> 44 and 114 -> 86
-
This compound: e.g., m/z 117 -> 47 and 117 -> 89
-
-
Data Analysis: The concentration of creatinine is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound), plotted against a calibration curve.
Enzymatic Method
This method relies on a series of enzymatic reactions that ultimately produce a measurable signal proportional to the creatinine concentration.
Principle:
-
Creatinine is hydrolyzed by creatininase to creatine.
-
Creatine is then converted by creatinase to sarcosine and urea.
-
Sarcosine is oxidized by sarcosine oxidase to glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogen to produce a colored product, which is measured spectrophotometrically.
General Procedure:
-
A serum sample is mixed with the enzymatic reagent.
-
After an incubation period, the absorbance of the colored product is measured at a specific wavelength.
-
The creatinine concentration is calculated based on a calibration curve.
Jaffe Method
This is a colorimetric method based on the reaction of creatinine with alkaline picrate.
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange colored complex (Janovski complex). The rate of color formation is proportional to the creatinine concentration.
General Procedure:
-
A serum sample is mixed with an alkaline picrate solution.
-
The change in absorbance is measured kinetically at a specific wavelength (e.g., 510 nm).
-
The creatinine concentration is determined by comparing the rate of the reaction to that of known standards.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between precision types, the following diagrams are provided.
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Evaluating the Robustness of a Creatinine-d3 Based Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is paramount for assessing renal function and its impact on drug metabolism and clearance. While traditional methods like the Jaffe and enzymatic assays have been staples in clinical chemistry, the advent of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Creatinine-d3 as an internal standard has set a new benchmark for accuracy and specificity. This guide provides an objective comparison of the performance of a this compound based LC-MS/MS assay with the conventional Jaffe and enzymatic methods, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison of Performance
The robustness of an analytical method is determined by its performance across a range of conditions. The following tables summarize the key performance characteristics of the this compound LC-MS/MS assay compared to the Jaffe and enzymatic assays.
Table 1: Assay Performance Characteristics
| Performance Metric | This compound LC-MS/MS | Jaffe Method | Enzymatic Method |
| Linearity | 4.4 - 885.0 µmol/L[1] | Up to 65 mg/dL (5746 µmol/L) in serum; Up to 260 mg/dL (22984 µmol/L) in urine[2] | Up to 17 mg/dL (1503 µmol/L)[3]; Up to 65 mg/dL (5746 µmol/L) in serum; Up to 260 mg/dL (22984 µmol/L) in urine[2] |
| Lower Limit of Quantitation (LLOQ) | 4.4 µmol/L[1] | 0.2 mg/dL (17.7 µmol/L) in serum; 2 mg/dL (176.8 µmol/L) in urine[2] | 0.1 mg/dL (8.8 µmol/L) in serum; 0.5 mg/dL (44.2 µmol/L) in urine[2] |
| Intra-assay Precision (CV%) | < 3.8%[1] | < 1.45% in serum; < 1.52% in urine[2] | < 1.45% in serum; < 1.52% in urine[2] |
| Inter-assay Precision (CV%) | < 3.8%[1] | < 2.65% in serum; < 2.28% in urine[2] | < 2.65% in serum; < 2.28% in urine[2] |
| Accuracy (Bias) | 1.06%[1] | +11.7% (compared to LC-MS/MS)[1] | -2.1% (compared to LC-MS/MS)[1] |
| Interferences | Minimal | Susceptible to non-creatinine chromogens (e.g., glucose, ketones, proteins, bilirubin)[4][5] | Less interference than Jaffe, but can be affected by high concentrations of certain substances[6] |
Table 2: Susceptibility to Interferences
| Interfering Substance | Jaffe Method | Enzymatic Method | This compound LC-MS/MS |
| Hemolysis | Significant negative bias[1] | Significant negative bias[1] | Not significantly affected[1] |
| Lipemia | Significant negative bias[1] | Significant negative bias[1] | Not significantly affected[1] |
| Bilirubin | Can cause reduced values[5] | Less interference than Jaffe[6] | Not significantly affected |
| Glucose, Ketones | Can lead to elevated readings | Minimal interference | Not significantly affected |
Mandatory Visualization
To visually represent the concepts discussed, two diagrams have been generated using Graphviz.
Caption: Metabolic pathway of creatine to creatinine.
Caption: Experimental workflow for evaluating assay robustness.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established guidelines and published methods.
Protocol 1: Robustness Evaluation of a this compound LC-MS/MS Assay (Based on CLSI EP15-A3)
This protocol outlines a 5-day study to verify the precision and estimate the bias of the this compound LC-MS/MS assay.
1. Materials:
-
Creatinine and this compound analytical standards.
-
Control materials at three clinically relevant concentrations (low, medium, high).
-
Pooled human serum or plasma.
-
Reagents for sample preparation (e.g., methanol).
-
LC-MS/MS system.
2. Procedure:
-
Day 1-5:
-
Prepare fresh calibration standards and quality control (QC) samples daily.
-
Analyze each control material in five replicates in a single run each day.
-
The runs should be performed by the same operator using the same instrument and reagent lot to assess repeatability.
-
To assess intermediate precision, vary conditions such as different operators, instruments, or reagent lots over the 5-day period if possible.
-
3. Data Analysis:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the replicates of each control level for each day (repeatability).
-
Calculate the overall mean, SD, and CV% for each control level across the 5 days (intermediate precision).
-
Estimate bias by comparing the overall mean of a certified reference material to its known value.
Protocol 2: Sample Preparation and Analysis by this compound LC-MS/MS
This protocol describes a typical sample preparation and analysis procedure for serum or plasma.
1. Sample Preparation:
-
To 50 µL of serum or plasma, add 200 µL of methanol containing the this compound internal standard.[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[1]
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or HILIC column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for creatinine and this compound.
Protocol 3: Jaffe (Alkaline Picrate) Method for Creatinine Determination
This protocol is a generalized procedure for the kinetic Jaffe method.
1. Reagents:
-
Picric acid solution.
-
Sodium hydroxide solution.
-
Creatinine standard.
2. Procedure:
-
Prepare a working reagent by mixing the picric acid and sodium hydroxide solutions according to the manufacturer's instructions.
-
Pipette the sample (serum or diluted urine) and the working reagent into a cuvette.
-
Mix and initiate the kinetic measurement in a spectrophotometer at a wavelength around 510-520 nm.
-
The rate of change in absorbance over a defined time interval is proportional to the creatinine concentration.
Protocol 4: Enzymatic Method for Creatinine Determination
This protocol outlines the general steps for an enzymatic creatinine assay.
1. Reagents:
-
Reagent 1 (R1): Contains creatininase, creatinase, and sarcosine oxidase.
-
Reagent 2 (R2): Contains peroxidase and a chromogen.
-
Creatinine standard.
2. Procedure:
-
Pipette the sample and R1 into a cuvette and incubate to allow for the enzymatic reactions to proceed, ultimately producing hydrogen peroxide.
-
Add R2 to the cuvette. The peroxidase in R2 catalyzes the reaction of hydrogen peroxide with the chromogen to produce a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 546 nm). The absorbance is directly proportional to the creatinine concentration.
Conclusion
The this compound based LC-MS/MS assay demonstrates superior robustness, accuracy, and specificity compared to the traditional Jaffe and enzymatic methods. Its high degree of linearity over a wide analytical range and minimal susceptibility to common interferences make it the gold standard for creatinine quantification, particularly in research and drug development settings where precise and reliable data are critical. While the Jaffe and enzymatic methods can be suitable for routine clinical screening, their known interferences and biases, especially at low creatinine concentrations, necessitate careful consideration and validation. For studies requiring the highest level of analytical rigor, the this compound LC-MS/MS assay is the recommended method.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. Evaluation and comparison of Abbott Jaffe and enzymatic creatinine methods: Could the old method meet the new requirements? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. diazyme.com [diazyme.com]
Safety Operating Guide
Proper Disposal of Creatinine-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Creatinine-d3
This compound, a deuterated analog of creatinine, is frequently utilized as an internal standard in mass spectrometry-based analyses for the quantification of its unlabeled counterpart.[1] While it is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[2] This guide provides detailed, step-by-step procedures for the safe and efficient disposal of this compound and associated waste materials.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). Standard laboratory practices should always be observed.
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3]
-
Eye Protection: Safety glasses or goggles are necessary to protect against dust or splashes.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing.[2][4]
-
Respiratory Protection: If there is a risk of dust formation, respiratory protection may be required.[5]
II. Waste Segregation and Disposal Procedures
Proper segregation of waste streams is fundamental for safe and cost-effective disposal. The disposal method for this compound waste is contingent upon its form (solid or liquid) and whether it is mixed with hazardous solvents.
A. Unused or Expired Solid this compound
Solid this compound that is expired or no longer needed should be disposed of as non-hazardous solid chemical waste.
Procedure:
-
Ensure the compound is in a clearly labeled, sealed container.[2][5] The label should identify the contents as "this compound".[2]
-
Do not mix with other chemical waste.[5]
-
Place the sealed container in the designated receptacle for non-hazardous solid chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as some institutions may have unique requirements.[2]
B. Liquid Waste from Analytical Instrumentation (e.g., LC-MS)
The waste effluent from instruments like liquid chromatography-mass spectrometry (LC-MS) often contains organic solvents (e.g., methanol, acetonitrile) and must be treated as hazardous liquid waste.[2]
Procedure:
-
Collect the waste effluent in a designated, properly sealed hazardous waste container.[2]
-
The container must be clearly labeled with the complete chemical composition of the mobile phase (e.g., "Methanol/Water mixture").[2]
-
This waste must be handled and disposed of as hazardous liquid waste in accordance with your institution's EHS guidelines.[2]
C. Contaminated Laboratory Supplies
The disposal of contaminated labware depends on the nature of the contaminant.
-
Non-Hazardous Contamination: Labware (e.g., pipette tips, vials) contaminated solely with aqueous solutions of this compound can typically be disposed of in the regular laboratory trash, provided it is not classified as sharps waste.[2]
-
Hazardous Contamination: Labware contaminated with solutions containing organic solvents must be disposed of as solid hazardous waste.[2] Collect these items in a designated, labeled container for solid hazardous waste.[2] Ensure the container is sealed before moving it to the satellite accumulation area for pickup.[2]
III. Summary of Disposal Procedures
The following table summarizes the key disposal information for different types of this compound waste.
| Waste Type | Hazard Classification | Disposal Container | Disposal Method |
| Unused/Expired Solid this compound | Non-Hazardous | Labeled, sealed original or equivalent container | Dispose of as non-hazardous solid chemical waste according to institutional EHS guidelines.[2] |
| LC-MS Effluent (with organic solvents) | Hazardous | Labeled, sealed hazardous waste container | Dispose of as hazardous liquid waste according to institutional EHS guidelines.[2] |
| Labware (Aqueous solution only) | Non-Hazardous | Regular laboratory trash (if not sharps) | Dispose of in regular laboratory trash, unless otherwise specified by institutional EHS guidelines.[2] |
| Labware (Organic solvent solution) | Hazardous | Labeled, sealed solid hazardous waste container | Dispose of as solid hazardous waste according to institutional EHS guidelines.[2] |
IV. Experimental Protocol: Preparation of a this compound Internal Standard Stock Solution
To provide context for the waste generated, here is a typical protocol for preparing a this compound internal standard stock solution for use in LC-MS analysis.
Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound solid
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Weighing paper
-
Spatula
-
Storage vial
Procedure:
-
Accurately weigh 10 mg of this compound solid onto a piece of weighing paper.
-
Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, add methanol to the 10 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled storage vial and store at the recommended temperature (typically -20°C).
Waste Generated from this Protocol:
-
Solid Waste: Weighing paper, pipette tips, and any contaminated gloves. As these items are contaminated with methanol, they should be disposed of as solid hazardous waste.[2]
-
Liquid Waste: Any excess methanol used for rinsing glassware. This should be collected as hazardous liquid waste.[2]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: The information provided in this document is intended as a guide for the safe handling and disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, regional, and national regulations concerning chemical waste disposal.[4][5]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Creatinine-d3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Creatinine-d3, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining sample integrity, and complying with regulatory standards. This document offers step-by-step guidance for operational and disposal plans, serving as a reliable resource for all laboratory personnel.
Personal Protective Equipment (PPE) and Hazard Information
While this compound is a non-radioactive, stable isotope-labeled compound, it is crucial to handle it with the same precautions as its unlabeled counterpart.[] Some safety data sheets (SDS) classify this compound as a hazardous substance, citing potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Always consult the specific SDS for the product you are using.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[3][4] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or latex gloves.[][3] | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat.[][3] | Protects clothing and skin from spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Protects against inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential to minimize risk and prevent contamination.
1. Preparation and Weighing:
-
Work Area: Conduct all handling of solid this compound within a chemical fume hood or a designated, well-ventilated area to minimize inhalation exposure.
-
Decontamination: Before starting, ensure the weighing area and all equipment (spatulas, weigh boats, etc.) are clean and dry.
-
Aliquotting: Carefully weigh the desired amount of this compound powder. Avoid creating dust. If the compound is in solution, use a calibrated pipette with a fresh tip.
2. Solution Preparation:
-
Solvent Selection: Consult the product's technical data sheet for solubility information. This compound is soluble in water.[]
-
Dissolving: Add the solvent to the solid in a labeled, sealed container. Gently swirl or vortex to dissolve.
3. Storage:
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.
-
In Solution: Storage conditions for solutions will depend on the solvent and the desired stability. Refer to the product documentation for specific recommendations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
